Cervident
Description
Structure
3D Structure
Properties
CAS No. |
4896-81-5 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]anilino)acetic acid |
InChI |
InChI=1S/C15H19NO5/c1-11(2)15(20)21-10-13(17)8-16(9-14(18)19)12-6-4-3-5-7-12/h3-7,13,17H,1,8-10H2,2H3,(H,18,19) |
InChI Key |
GPLACOONWGSIIP-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC(=O)O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(=C)C(=O)OCC(CN(CC(=O)O)C1=CC=CC=C1)O |
Other CAS No. |
4896-81-5 |
Synonyms |
Cervident N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine N-phenylglycine-glycidyl methacrylate adduct NPG-GMA |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Composition of First-Generation Dentin Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
First-generation dentin adhesives, developed in the 1950s and 1960s, represented the initial attempts to bond restorative materials to dentin.[1] These early systems were characterized by their reliance on chemical interactions with the tooth structure, primarily through chelation with calcium.[2] While ultimately proving to have low bond strengths and poor long-term clinical success, their development laid the groundwork for the evolution of dental adhesive technology.[1] This technical guide provides a detailed exploration of the core chemical components of these pioneering materials, including available quantitative data, likely experimental protocols for their analysis, and visualizations of their chemical relationships.
Core Chemical Components
The primary chemical constituents of first-generation dentin adhesives were a combination of adhesive monomers, coupling agents, and polymerizable resins. The exact formulations of commercial products from this era are not extensively documented in publicly available literature, but the key chemical entities are well-recognized.
Key Adhesive Monomers and Coupling Agents
The innovation of first-generation adhesives centered on monomers designed to interact with the dentin surface.
-
N-phenylglycine glycidyl methacrylate (NPG-GMA): This was a key surface-active comonomer.[3] Its theorized mechanism of action involved the chelation of the carboxyl group of the N-phenylglycine moiety with calcium ions present in the hydroxyapatite of the dentin.[4] The methacrylate group was then available to copolymerize with the restorative resin.[5]
-
Glycerophosphoric acid dimethacrylate (GPDM): This monomer was another early attempt to create a chemical bond with the tooth structure.[2][3] The phosphate group in GPDM was intended to ionically bond with calcium in the dentin, while the two methacrylate groups provided cross-linking capabilities with the restorative material.[6] The first dental adhesive product, "Sevriton Cavity Seal," patented in 1951, contained GPDM.[3]
-
Cyanoacrylates: These were also explored as dentin adhesives.[1] Their ability to polymerize rapidly in the presence of moisture made them attractive candidates for the oral environment.[6] However, their bonds were found to be hydrolytically unstable.[7][8]
-
Polyurethanes: The isocyanate groups in polyurethane precursors were investigated for their potential to react with hydroxyl and amino groups in the organic components of dentin.[1]
Quantitative Composition
Precise quantitative formulations for commercial first-generation dentin adhesives are scarce in the historical literature. However, based on available information and later generation analogs, the approximate concentrations of key components can be inferred. It is important to note that these are estimates based on limited data.
| Component | Function | Estimated Concentration (w/w %) | References |
| N-phenylglycine glycidyl methacrylate (NPG-GMA) | Adhesive monomer, coupling agent | 1 - 5% | [3] |
| Glycerophosphoric acid dimethacrylate (GPDM) | Adhesive monomer with cross-linking capability | 1 - 5% | [2][3] |
| Cyanoacrylate Monomers | Rapidly polymerizing adhesive | Variable | [1] |
| Polyurethane Precursors | Reactive monomers for bonding to organic components | Variable | [1] |
| Base Monomers (e.g., Methacrylates) | Polymerizable matrix | > 90% | |
| Initiators (e.g., Sulfinic Acid) | Chemical cure initiators | < 1% | [9] |
| Solvents (e.g., Ethanol) | To dissolve components and aid in application | Variable |
Experimental Protocols
The analytical techniques available in the 1950s and 1960s were less sophisticated than today's methods. However, fundamental chemical and physical analyses would have been employed to characterize the components and performance of these early adhesives.
Synthesis and Characterization of Monomers
The synthesis of adhesive monomers like NPG-GMA and GPDM would have been a primary focus of research.
Protocol for N-phenylglycine glycidyl methacrylate (NPG-GMA) Synthesis (Hypothetical):
-
Reaction: N-phenylglycine is reacted with an excess of glycidyl methacrylate in the presence of a catalyst (e.g., a tertiary amine) at a controlled temperature.
-
Purification: The reaction mixture is purified to remove unreacted starting materials and byproducts. This could involve techniques such as solvent extraction and vacuum distillation.
-
Characterization:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the ester carbonyl, carboxyl, and methacrylate C=C bonds.
-
Melting Point Determination: To assess the purity of the synthesized monomer.
-
Elemental Analysis: To determine the empirical formula and confirm the elemental composition.
-
Analysis of Adhesive Formulations
Determining the composition of the final adhesive liquid would have been crucial.
Protocol for Quantitative Analysis of Adhesive Solution (Hypothetical):
-
Separation: The components of the adhesive solution would be separated using techniques like column chromatography or fractional distillation.
-
Identification:
-
Spectroscopic Methods: Infrared (IR) spectroscopy would be the primary tool for identifying the functional groups of the separated components.
-
Chemical Tests: Specific chemical tests could be used to identify certain functionalities (e.g., titration to determine the concentration of acidic monomers).
-
-
Quantification:
-
Gravimetric Analysis: After separation and purification, the weight of each component could be determined.
-
Titration: For acidic components like GPDM or the carboxyl group of NPG-GMA, acid-base titration would be a standard quantitative method.
-
Evaluation of Adhesive Performance
The primary measure of success for these adhesives was their ability to bond to dentin.
Protocol for Bond Strength Testing:
-
Substrate Preparation: Extracted human or bovine teeth would be sectioned to expose a flat dentin surface. The surface would be treated according to the manufacturer's instructions, which for first-generation adhesives, often involved no etching or a very mild acid treatment.
-
Adhesive Application: The dentin adhesive would be applied to the prepared dentin surface.
-
Restorative Material Placement: A restorative resin (typically a chemically cured acrylic resin) would be placed on top of the adhesive and allowed to polymerize.
-
Testing: The bonded specimen would be subjected to a tensile or shear force until failure using a universal testing machine. The force at failure divided by the bonded area would give the bond strength, typically reported in MPa or kg/cm ².[1]
Visualizations
Chemical Interaction Pathway
The following diagram illustrates the proposed chemical interaction of NPG-GMA with the dentin surface and the restorative resin.
Caption: Proposed bonding mechanism of NPG-GMA to dentin and restorative resin.
Experimental Workflow for Adhesive Evaluation
This diagram outlines the typical workflow for evaluating the performance of a first-generation dentin adhesive.
Caption: General experimental workflow for evaluating first-generation dentin adhesives.
Conclusion
First-generation dentin adhesives were pioneering materials that, despite their clinical limitations, established the fundamental principles of adhesive dentistry. Their chemical composition, centered around adhesive monomers like NPG-GMA and GPDM, aimed to create a chemical linkage to the dentin. While quantitative data from that era is limited, an understanding of their core components and the likely experimental protocols used for their evaluation provides valuable insight into the origins of modern dental adhesives. The diagrams provided offer a visual representation of the chemical logic and experimental approaches that defined this initial phase of adhesive dentistry. Further research into historical archives and patents may yet uncover more detailed information about the specific formulations of these groundbreaking, albeit imperfect, materials.
References
- 1. Dentin bonding agents | Pocket Dentistry [pocketdentistry.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ijmra.in [ijmra.in]
- 4. The Demonstration of Glycerophosphoric Acid Dimethacrylate in Dentin and Filling Material Following the Use of a Cavity Sealer | Semantic Scholar [semanticscholar.org]
- 5. Adsorption of N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine (NPG-GMA) on cupric ion-enriched hydroxyapatite surface to improve chemical bonding between dental resins and teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7968618B2 - One-component dental adhesive compositions and method of use - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-phenylglycine-glycidyl methacrylate (NPG-GMA)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-phenylglycine-glycidyl methacrylate (NPG-GMA) is a bifunctional adhesion-promoting monomer primarily known for its application in dental composites and adhesives. It is synthesized through the reaction of N-phenylglycine (NPG) and glycidyl methacrylate (GMA). The resulting molecule possesses a carboxyl group from NPG, which can chelate with calcium on tooth surfaces (hydroxyapatite), and a methacrylate group from GMA, which copolymerizes with other resin monomers during curing. This dual functionality provides a durable chemical bridge between the mineralized tooth tissue and the polymeric restorative material. While its predominant use is in dentistry, the unique chemical architecture of NPG-GMA—featuring carboxylic acid, hydroxyl, and polymerizable methacrylate groups—presents significant potential for the development of advanced functional polymers for biomedical applications, including targeted drug delivery systems. This document provides a comprehensive overview of the NPG-GMA structure, its physicochemical properties, synthesis protocols, and mechanisms of action, with a forward-looking perspective on its potential in drug development.
Chemical Structure and Properties
NPG-GMA, chemically named N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine, is the adduct formed from the ring-opening reaction of the epoxide in glycidyl methacrylate by the secondary amine of N-phenylglycine.
Chemical Formula: C₁₅H₁₉NO₅
Molecular Weight: 293.32 g/mol
The structure combines the key functional moieties of its precursors, which are detailed below.
Physicochemical Data of NPG-GMA and its Precursors
The properties of NPG-GMA are derived from its constituent molecules, N-phenylglycine and glycidyl methacrylate. The quantitative data for these compounds are summarized in the table below.
| Property | N-phenylglycine (NPG) | Glycidyl Methacrylate (GMA) | N-phenylglycine-glycidyl methacrylate (NPG-GMA) |
| Synonyms | Anilinoacetic acid | 2,3-Epoxypropyl methacrylate | N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine |
| CAS Number | 103-01-5[1] | 106-91-2[2] | 4896-81-5[3] |
| Molecular Formula | C₈H₉NO₂[1][4] | C₇H₁₀O₃[2][5] | C₁₅H₁₉NO₅ |
| Molar Mass ( g/mol ) | 151.17[4] | 142.15[2][5] | 293.32 (Calculated) |
| Appearance | White solid[4] | Colorless liquid[2] | Expected to be a viscous liquid or solid |
| Melting Point (°C) | 127 - 128[4] | -52[5] | Not available |
| Boiling Point (°C) | Not available | 189[2][5] | Not available |
| Density (g/cm³) | Not available | 1.075 (at 20°C)[5] | Not available |
| Solubility | Soluble in hot water | Slightly miscible with water (0.5-1.0 g/100 mL)[5]; Soluble in most organic solvents[5] | Expected to be soluble in organic solvents like ethanol |
Synthesis and Characterization
The synthesis of NPG-GMA involves a straightforward addition reaction. The quality and purity of the final product depend on the synthesis protocols for the precursors and the adduct itself.
Synthesis of NPG-GMA Adduct
The formation of NPG-GMA is achieved by the nucleophilic attack of the secondary amine in N-phenylglycine on the epoxide ring of glycidyl methacrylate. This reaction is typically carried out in a suitable solvent and may be catalyzed.
Caption: Workflow for the synthesis of the NPG-GMA adduct.
Experimental Protocols
Detailed methodologies for the synthesis of precursors and the characterization of the final NPG-GMA product are critical for reproducible research.
Synthesis of N-Phenylglycine (from Chloroacetic Acid)
This protocol is based on the reaction between chloroacetic acid and aniline.
-
Neutralization: In a reaction vessel, dissolve 19 g of chloroacetic acid in 100 mL of 2 N sodium hydroxide solution in the cold to exactly neutralize the acid.
-
Addition of Aniline: Add 18.6 g of aniline to the neutralized solution.
-
Reflux: Boil the mixture under reflux for a short period until the aniline has fully reacted and dissolved.
-
Crystallization: Cool the solution. The N-phenylglycine product will separate as an oil, which should crystallize upon rubbing with a glass rod.
-
Isolation: Cool the crystalline mixture on ice, collect the solid product by vacuum filtration, and wash with a small amount of ice-cold water.
-
Drying: Dry the product. The expected yield is 22-24 g.
Synthesis of Glycidyl Methacrylate (from Epichlorohydrin)
This protocol is one of several available methods for synthesizing GMA.[6][7]
-
Reactant Charging: To a three-necked flask equipped with a stirrer, add 86 g (1 mol) of methyl methacrylate, 97.2 g (1.05 mol) of epichlorohydrin, 0.3 g of hydroquinone methyl ether (stabilizer), and 0.5 g of benzyltriethylammonium chloride (catalyst).
-
Reaction: Heat the mixture to 50°C and stir. Monitor the reaction progress using gas chromatography. The reaction is typically complete after 10 hours.
-
Saponification/Ring Closure: Cool the mixture to 40°C. Slowly add 100 g (0.8 mol) of 32% sodium hydroxide solution over 1 hour.
-
Heating: After the addition is complete, raise the temperature to 50°C and maintain it for 1 hour to ensure complete reaction.
-
Purification: The crude product is then purified, typically by vacuum distillation, to yield pure glycidyl methacrylate.
Characterization of NPG-GMA
A multi-technique approach is required to confirm the structure and purity of the synthesized NPG-GMA.
Caption: Experimental workflow for the characterization of NPG-GMA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the molecular structure. Specific peaks corresponding to the phenyl, glycine, and methacrylate moieties, along with the newly formed hydroxyl group and modified propyl linker, would be expected. Advanced techniques like ¹³C cross-polarization-magic angle spinning can be used to study its interactions with surfaces like dentin.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum of NPG-GMA should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the secondary alcohol O-H stretch, the ester C=O stretch, and the methacrylate C=C double bond. This technique is also effective in observing the chelation reaction with calcium, evidenced by changes in the carboxylate peaks.[8]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the NPG-GMA adduct (293.32 g/mol ) and to analyze its fragmentation pattern, further corroborating the proposed structure.
Mechanism of Action and Applications
Primary Application: Dental Adhesives
NPG-GMA was a foundational component in early generations of dentin bonding agents.[9] Its primary role is to act as a "coupling agent," chemically bridging the hydrophilic, mineralized dentin surface with the hydrophobic, polymer-based restorative composite resin. It achieves this by forming a chemical bond with calcium in the hydroxyapatite of the tooth.[8][9]
Mechanism of Dentin Bonding
The adhesion mechanism is a two-part process involving both functional ends of the NPG-GMA molecule.
-
Chelation to Dentin: The carboxylic acid group of the N-phenylglycine portion of the molecule chelates with calcium ions present on the surface of the hydroxyapatite in dentin. This forms a strong, stable ionic bond.
-
Copolymerization with Resin: The methacrylate group on the other end of the molecule is a reactive vinyl monomer. During the light-curing process of a dental restoration, this group participates in the free-radical polymerization reaction, becoming covalently incorporated into the cross-linked polymer matrix of the bulk composite resin.
Caption: Bonding mechanism of NPG-GMA in dental restorations.
Potential Applications in Drug Delivery
The multifunctional nature of NPG-GMA makes it an intriguing candidate for creating sophisticated drug delivery systems (DDS). While not a primary application to date, its structure can be leveraged to design functional polymers. For instance, polymers or nanoparticles synthesized from NPG-GMA would inherently possess pendant carboxylic acid and hydroxyl groups.
-
pH-Responsive Drug Release: The carboxylic acid groups can be used to create pH-sensitive hydrogels or nanoparticles. In acidic environments (like tumors or endosomes), changes in protonation could trigger swelling or disassembly of the carrier, leading to drug release.
-
Bioconjugation: The carboxylic acid and hydroxyl groups serve as handles for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic molecules (drugs, proteins) using well-established chemistries like carbodiimide (EDC) coupling.[10]
-
Hydrophilic Scaffolds: The presence of polar groups can enhance the water solubility and biocompatibility of polymer-drug conjugates, improving their pharmacokinetic profiles.[10]
References
- 1. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]
- 3. reference.md [reference.md]
- 4. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 5. Glycidyl methacrylate | 106-91-2 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. Character of the hard tooth tissue-polymer bond. I. Study of the interaction of calcium phosphate with N-phenylglycine and with N-phenylglycine-glycidyl methacrylate adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of NPG-GMA in Cervident: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational mechanism of action of N-phenylglycine-glycidyl methacrylate (NPG-GMA) as the core adhesive component in the first-generation dental bonding agent, Cervident. Developed in the 1960s, this compound represented one of the earliest attempts to achieve a chemical bond between restorative materials and tooth structure. This document synthesizes the available scientific understanding of NPG-GMA's interaction with dentin, presents the limited quantitative data on its performance, and outlines the general experimental protocols used to evaluate such early adhesive systems.
Introduction to NPG-GMA and this compound
N-phenylglycine-glycidyl methacrylate (NPG-GMA) is a bifunctional monomer developed by Dr. R.L. Bowen, a pioneer in dental composites.[1] It was the key active ingredient in this compound, the first commercially available dentin bonding agent.[1][2][3] The conceptual breakthrough of NPG-GMA was its "surface-active" nature, designed to chemically interact with the tooth surface while also copolymerizing with the restorative resin.[1] At one end, the N-phenylglycine portion of the molecule was intended to bond to the dentin, while the glycidyl methacrylate portion provided a polymerizable group to adhere to the composite resin.[2]
However, as a first-generation adhesive, this compound exhibited low bond strengths and poor clinical performance, leading to its eventual replacement by subsequent generations of more advanced adhesive systems.[2][4] Understanding its mechanism of action, nevertheless, provides a crucial historical and chemical foundation for the evolution of dental adhesion.
Mechanism of Action of NPG-GMA
The primary bonding mechanism of NPG-GMA to the tooth structure is chelation with calcium ions present in the hydroxyapatite of enamel and dentin.[2][3][4][5] This chemical interaction is a significant departure from purely mechanical retention.
The N-phenylglycine end of the NPG-GMA molecule is the key to its surface activity. It contains both a carboxyl group (-COOH) and an amino group (-NH-), which can participate in forming a chelate ring with calcium. This ionic bonding was theorized to create a water-resistant chemical link between the adhesive and the tooth's mineral component.[4]
The glycidyl methacrylate portion of the molecule contains a methacrylate group, which is a readily polymerizable carbon-carbon double bond. This allows NPG-GMA to copolymerize with the methacrylate monomers (like Bis-GMA) in the composite resin filling material, thus bridging the tooth surface and the restoration.[2]
dot
Quantitative Data on Bond Strength
The available literature consistently reports low bond strengths for this compound and other first-generation adhesives containing NPG-GMA. These values are significantly lower than those of modern dental adhesives.
| Adhesive System | Active Component | Substrate | Bond Strength (MPa) | Reference(s) |
| This compound | NPG-GMA | Dentin | 2-3 | [4] |
| This compound | NPG-GMA | Dentin | 2.8 | [6] |
| First-Generation Adhesives | NPG-GMA | Dentin | 1-3 | [7] |
Experimental Protocols
Shear Bond Strength (SBS) Testing - A Generalized Protocol
Shear bond strength testing was a common method for evaluating the performance of dental adhesives during the period of this compound's use.
-
Specimen Preparation:
-
Extracted human or bovine teeth are sectioned to expose a flat dentin surface.
-
The dentin surface is polished to a standardized smoothness using abrasive papers.
-
The teeth are mounted in acrylic resin, leaving the flattened dentin surface exposed.
-
-
Adhesive Application:
-
The dentin surface is treated according to the manufacturer's instructions for this compound. This likely involved an etching or conditioning step, though the exact details are not consistently reported.
-
A thin layer of the NPG-GMA based adhesive (this compound) is applied to the prepared dentin surface.
-
A composite resin cylinder of a defined diameter is then placed onto the adhesive-coated surface.
-
The composite resin is cured according to the manufacturer's instructions.
-
-
Storage:
-
The bonded specimens are stored in water at 37°C for a specified period, typically 24 hours, to simulate oral conditions.
-
-
Mechanical Testing:
-
The specimen is mounted in a universal testing machine.
-
A shear force is applied to the base of the composite cylinder at a constant crosshead speed until the bond fails.
-
The force at failure is recorded and divided by the bonded area to calculate the shear bond strength in megapascals (MPa).
-
dot
Limitations and Historical Significance
The primary limitations of NPG-GMA in this compound were its low bond strength and lack of long-term stability. The ionic bond formed was susceptible to hydrolysis in the oral environment, leading to bond degradation over time.[1] Additionally, the adhesive was often applied to a smear layer of cutting debris on the dentin, which itself was only weakly attached to the underlying tooth structure, further compromising the bond.
Despite its clinical shortcomings, the development of NPG-GMA and this compound was a critical step in the evolution of adhesive dentistry. It established the principle of a bifunctional, surface-active monomer capable of chemically interacting with the tooth. This foundational concept paved the way for the development of subsequent generations of dental adhesives with vastly improved performance and durability. The challenges encountered with NPG-GMA highlighted the importance of proper surface treatment (smear layer removal and modification), the need for more hydrolytically stable bonding mechanisms, and the complex nature of the dentin substrate.
Conclusion
The mechanism of action of NPG-GMA in this compound is centered on the chelation of its N-phenylglycine group with calcium in the tooth's hydroxyapatite, while its glycidyl methacrylate group copolymerizes with the restorative composite resin. Although this pioneering approach to chemical adhesion yielded low bond strengths by modern standards, it laid the essential groundwork for the development of the sophisticated and reliable dental adhesive systems used today. For researchers and scientists, understanding the chemistry and performance of NPG-GMA provides valuable insight into the historical progression and fundamental principles of dental material science.
References
- 1. ijmra.in [ijmra.in]
- 2. actascientific.com [actascientific.com]
- 3. [PDF] Methods used in dentin bonding tests: an analysis of 50 investigations on bond strength. | Semantic Scholar [semanticscholar.org]
- 4. US3200142A - Surface-active comonomer and method of preparation - Google Patents [patents.google.com]
- 5. oraljournal.com [oraljournal.com]
- 6. Dentin bonding agents | Pocket Dentistry [pocketdentistry.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Research and Core Principles of Dentin Bonding Agents
This technical guide provides a comprehensive overview of the foundational research in dentin bonding agents, charting their evolution from initial concepts to the establishment of the "total-etch" technique. It is intended for researchers, materials scientists, and professionals in dental product development, offering detailed insights into the chemical strategies, mechanisms of action, and experimental evaluations that defined the first four generations of these critical adhesive systems.
Introduction: The Challenge of Dentin Adhesion
The era of adhesive dentistry was pioneered by Dr. Michael Buonocore's 1955 discovery that acid etching could dramatically improve the adhesion of acrylic resins to tooth enamel.[1][2][3][4][5][6][7][8][9] This technique created microporosities on the enamel surface, allowing for micromechanical interlocking with resin materials.[1][10] However, achieving a durable bond to dentin proved to be a far greater challenge.
Unlike enamel, dentin is a complex, hydrated biological composite, comprising approximately 50% inorganic hydroxyapatite, 30% organic collagen, and 20% water by volume. Furthermore, the preparation of dentin with dental burs creates a "smear layer"—an adherent layer of debris, crushed hydroxyapatite, and denatured collagen, approximately 1-2 µm thick, that occludes the dentinal tubules.[10][11][12] Early research was therefore focused on overcoming these inherent obstacles to create a stable, long-lasting bond between restorative materials and dentin.
The Evolution of Early Dentin Bonding Agents: The First Four Generations
The progression of dentin bonding agents is commonly categorized into generations, each representing a significant shift in chemical strategy and clinical application. The early research period encompasses the first four generations, which laid the groundwork for modern adhesive dentistry.
2.1 First Generation (Late 1950s - 1960s)
The first generation of dentin bonding agents emerged from the observation that certain surface-active co-monomers could bond to tooth structure.[13] The primary adhesive monomer used was N-phenylglycine-glycidyl methacrylate (NPG-GMA).[2][14][15][16][17][18]
-
Mechanism of Action: The proposed mechanism was chemical adhesion, where the NPG-GMA monomer would chelate with calcium ions on the tooth surface, primarily within the smear layer.[5][13][15] This created a supposed ionic bond between the resin and the mineralized tissue.[1]
-
Smear Layer Treatment: The smear layer was left intact, as it was the primary substrate for bonding.[2][16][19]
-
Performance and Limitations: These agents were clinical failures.[14] The bond was extremely weak, with reported in-vitro shear bond strengths of only 1-3 MPa.[3][5][20] The ionic bond was highly susceptible to hydrolysis, rapidly degrading in the moist oral environment.[1][14][20]
2.2 Second Generation (Late 1970s - Early 1980s)
The second generation sought to improve upon the first by using phosphate-based adhesive monomers, such as halophosphorus esters of bis-GMA.[14] These agents were designed to bond ionically to the calcium in the smear layer.[1][3][21]
-
Mechanism of Action: The negatively charged phosphate groups in the resin were intended to form an ionic bond with the positively charged calcium ions within the smear layer.[19][21]
-
Smear Layer Treatment: Like the first generation, these systems bonded directly to the smear layer, leaving it largely intact.[2][16][19]
-
Performance and Limitations: While bond strengths showed a modest improvement to approximately 5-6 MPa, they were still clinically inadequate.[17][19][21] The fundamental weakness remained the same: the bond was to the poorly adherent smear layer and was unstable in water, leading to rapid hydrolytic degradation and clinical failure.[3][14][17]
2.3 Third Generation (Mid-to-Late 1980s)
The third generation represented a significant conceptual shift. Researchers recognized that the smear layer was an obstacle to achieving a durable bond with the underlying dentin.[2][16][20] These systems were the first to introduce the concept of dentin conditioning or priming.
-
Mechanism of Action: This generation aimed to modify or partially remove the smear layer to allow for improved resin penetration.[3][13][20] Mildly acidic conditioners or primers (e.g., containing maleic acid or HEMA with organic acids) were applied to alter the smear layer and demineralize the superficial dentin.[13][17][22] This was followed by the application of a primer and then an adhesive resin.
-
Smear Layer Treatment: The strategy shifted from bonding to the smear layer to modifying or partially removing it.[3][13]
-
Performance and Limitations: Bond strengths improved significantly, with values in the range of 12-15 MPa reported.[3][20] However, the systems were complex, involving multiple steps and reagents.[14] The partial removal of the smear layer was often incomplete, and the long-term stability of the bond remained a concern.[3][23]
2.4 Fourth Generation (Early 1990s)
Considered the gold standard in its time, the fourth generation introduced two revolutionary concepts: the "total-etch" technique and the formation of a "hybrid layer."[1][21][24] This approach was based on research showing that the complete removal of the smear layer was necessary for a strong and durable bond.[2][3][24]
-
Mechanism of Action: The mechanism shifted entirely from chemical bonding to micromechanical interlocking.[1] A phosphoric acid etchant (typically 30-40%) was applied to both enamel and dentin simultaneously (total-etch).[3][24] This removed the smear layer, demineralized the top 3-5 µm of intertubular and peritubular dentin, and exposed a network of collagen fibers.[10][24] A hydrophilic primer was then applied to this moist, etched dentin, followed by a low-viscosity adhesive resin. The resin would infiltrate the exposed collagen network and the opened dentinal tubules. Upon polymerization, this created a resin-dentin interdiffusion zone known as the hybrid layer , a concept first described by Nakabayashi in 1982.[21][25][26][27][28]
-
Smear Layer Treatment: The smear layer was completely removed by the phosphoric acid etchant.[1][2][3][24]
-
Performance and Limitations: The fourth generation achieved impressive bond strengths, ranging from 17 to 30 MPa.[21][24] This approach provided a strong, predictable bond and an effective seal against microleakage.[3] The primary limitation was its technique sensitivity; the multi-step procedure (etch, rinse, prime, bond) required careful execution, particularly the management of dentin moisture after rinsing the etchant (the "wet bonding" technique).[3][21]
Quantitative Data Summary
The following table summarizes the key characteristics and reported in-vitro shear bond strengths of the first four generations of dentin bonding agents.
| Generation | Typical Time Period | Key Adhesive Chemistry | Treatment of Smear Layer | Reported Shear Bond Strength (MPa) |
| First | 1960s - 1970s | N-phenylglycine-glycidyl methacrylate (NPG-GMA) | Ignored (Bonded to Smear Layer) | 1 - 3[3][5][20] |
| Second | Late 1970s - Early 1980s | Phosphate esters of Bis-GMA | Ignored (Bonded to Smear Layer) | 5 - 6[17][19][21] |
| Third | Mid-to-Late 1980s | Phosphate-based monomers (e.g., PENTA, HEMA) | Modified / Partially Removed | 12 - 15[3][20] |
| Fourth | Early 1990s | Hydrophilic primers (e.g., HEMA) and adhesive resins (e.g., Bis-GMA) | Completely Removed (Total-Etch) | 17 - 30[21][24] |
Key Experimental Concepts and Protocols
4.1 The Smear Layer
The smear layer is a critical concept in dentin bonding. It is composed of cutting debris, denatured collagen, bacteria, and saliva, and it weakly adheres to the underlying dentin.[11][29] The first and second generation agents failed because they attempted to bond to this unstable layer.[2][16] The realization that this layer must be either modified or completely removed was a pivotal moment in adhesive dentistry, leading directly to the development of the third and fourth generation systems.[2][20]
4.2 The Hybrid Layer
The formation of the hybrid layer is the cornerstone of modern dentin bonding. It is a resin-infiltrated layer of demineralized dentin that creates a durable micromechanical lock between the hydrophilic tooth structure and the hydrophobic composite resin.[21][25][26][28] This resin-dentin interdiffusion zone, typically a few microns thick, seals the dentinal tubules, prevents microleakage, and provides high bond strengths.[3][28][30] The quality and longevity of the hybrid layer are paramount to the clinical success of adhesive restorations.[31]
4.3 Generalized Experimental Protocol: In-Vitro Shear Bond Strength Testing
The efficacy of early dentin bonding agents was primarily evaluated through in-vitro bond strength testing. The following is a generalized protocol for a typical shear bond strength test from that era.
Objective: To measure the adhesive strength of a dentin bonding agent between a dentin substrate and a resin composite.
Materials & Equipment:
-
Extracted, caries-free human or bovine teeth
-
Low-speed diamond saw and polishing machine with silicon carbide paper (e.g., 600-grit)
-
Dentin bonding agent system to be tested
-
Resin composite material
-
Curing light
-
Molds for creating composite cylinders (e.g., split Teflon or silicone molds, ~3mm diameter)
-
Universal testing machine (e.g., Instron) with a shear testing jig (e.g., knife-edge, wire loop)
-
Stereomicroscope for failure mode analysis
Methodology:
-
Specimen Preparation: a. Mount extracted teeth in acrylic resin blocks. b. Use a low-speed diamond saw under water cooling to remove the occlusal enamel and expose a flat, mid-coronal dentin surface. c. Polish the dentin surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer. d. Store the prepared specimens in water to prevent dehydration.
-
Bonding Procedure: a. Isolate the dentin surface and dry it gently with an air syringe. b. Apply the dentin bonding agent system strictly following the manufacturer's instructions for the specific generation being tested (e.g., for a 4th generation system: etch for 15s, rinse for 15s, gently air dry leaving a moist surface, apply primer, air thin, apply adhesive, light cure). c. Place the mold onto the bonded surface.
-
Composite Application: a. Incrementally pack resin composite into the mold, light-curing each increment according to the manufacturer's instructions. b. Remove the mold after the final cure to leave a bonded composite cylinder.
-
Specimen Storage: a. Store the bonded specimens in distilled water at 37°C for 24 hours to allow for bond maturation. (Note: For longevity studies, specimens may be stored for longer periods or subjected to thermocycling).
-
Shear Bond Strength Testing: a. Mount the specimen in the universal testing machine. b. Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs. c. Record the maximum load at failure (in Newtons).
-
Data Calculation and Analysis: a. Calculate the shear bond strength (SBS) in Megapascals (MPa) using the formula: SBS (MPa) = Force (N) / Area (mm²). b. Examine the debonded surface under a stereomicroscope to classify the failure mode (e.g., adhesive, cohesive in dentin, cohesive in composite, or mixed). c. Perform statistical analysis on the collected bond strength data.
Visualizations of Core Concepts
The following diagrams illustrate the key logical and experimental workflows in early dentin bonding research.
Caption: Logical evolution of dentin bonding strategies from the 1st to 4th generation.
Caption: Experimental workflow for a typical in-vitro shear bond strength test.
Caption: The mechanism of hybrid layer formation in 4th generation bonding systems.
References
- 1. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmra.in [ijmra.in]
- 3. dentalsky.com [dentalsky.com]
- 4. karolbabinski.wordpress.com [karolbabinski.wordpress.com]
- 5. actascientific.com [actascientific.com]
- 6. Principles of enamel etching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 8. en.ultradent.blog [en.ultradent.blog]
- 9. cda-adc.ca [cda-adc.ca]
- 10. youtube.com [youtube.com]
- 11. Bonding to Dentin: Smear Layer and the Process of Hybridization | Pocket Dentistry [pocketdentistry.com]
- 12. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DENTIN BONDING AGENTS -8 GENERATIONS STORY FOR YOU [stencildent.com]
- 14. Dentin bonding agents | Pocket Dentistry [pocketdentistry.com]
- 15. “Dentine Bonding Agent” Past and Present. [livedental.in]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. newdl.azadmed.com [newdl.azadmed.com]
- 20. dentalproductsreport.com [dentalproductsreport.com]
- 21. thefuturedentistry.com [thefuturedentistry.com]
- 22. Third generation dentin bonding agents: a microleakage study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dentaltix.com [dentaltix.com]
- 24. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. The Hybrid Layer (HL) - The Essential Bond in Restorative Dentistry — Alleman Center of Biomimetic Dentistry [allemancenter.com]
- 27. Hybrid layer [medigraphic.com]
- 28. scispace.com [scispace.com]
- 29. Effect of smear layer deproteinization on bonding of self-etch adhesives to dentin: a systematic review and meta-analysis [rde.ac]
- 30. Dentin bonding: effect of tubule orientation on hybrid-layer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The pursuit of resin-dentin bond durability: Simultaneous enhancement of collagen structure and polymer network formation in hybrid layers | Pocket Dentistry [pocketdentistry.com]
The Evolution of Dentin Adhesion: From Early Chemical Concepts with Cervident to Modern Bio-Interactions
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pursuit of a durable and reliable bond to dentin has been a central challenge in restorative dentistry. This technical guide explores the concept of chemical adhesion to dentin, beginning with an examination of early materials such as Cervident, a first-generation dentin bonding system. We will delve into its proposed mechanism of action, composition, and the limitations that spurred further innovation. The guide then transitions to a modern perspective on bio-adhesion, focusing on the potential of natural extracts, specifically Galla chinensis, to interact with and modify the dentin substrate. This document provides a comprehensive overview of the underlying chemical principles, experimental methodologies for evaluation, and a look toward future advancements in the field of dental adhesion.
Fundamentals of Chemical Adhesion to Dentin
Adhesion to dentin is a complex phenomenon involving both micromechanical interlocking and chemical bonding to the tooth substrate. Dentin is a composite tissue, comprised of an inorganic hydroxyapatite phase, an organic collagen matrix, and water-filled dentinal tubules. Effective adhesion requires a material that can interact intimately with this multifaceted surface.
Chemical adhesion, in this context, refers to the formation of primary chemical bonds (e.g., ionic, covalent) between the adhesive material and the components of dentin. This is in contrast to micromechanical adhesion, which relies on the infiltration of a resin into the demineralized collagen network to form a hybrid layer. While micromechanical bonding has been the cornerstone of modern adhesive dentistry, the adjunctive role of chemical interaction is crucial for enhancing bond durability and sealing the tooth-restoration interface.
This compound: A First-Generation Approach to Chemical Adhesion
This compound, introduced as a first-generation dentin bonding system, represented an early attempt to achieve chemical adhesion to dentin.[1] Its formulation was designed to address the clinical need for a material that could bond directly to the tooth structure without the need for extensive mechanical preparation.
Composition and Proposed Mechanism of Action
The key to this compound's intended chemical adhesion was the inclusion of a surface-active co-monomer, N-phenylglycine-glycidyl methacrylate (NPG-GMA).[1] Theoretically, the carboxyl group of the N-phenylglycine component was capable of chelating with the calcium ions present in the hydroxyapatite of the dentin surface.[1] This ionic interaction was hypothesized to create a water-resistant chemical bond between the resin and the inorganic component of the dentin.
Performance and Limitations
Despite the innovative concept for its time, the clinical performance of this compound was limited. In vitro studies reported low dentin bond strengths, typically in the range of 2 to 3 megapascals (MPa).[1] This level of adhesion was insufficient to withstand the stresses of polymerization shrinkage and occlusal loading, leading to a high incidence of marginal leakage and restoration failure. The relatively weak ionic bond and the technique sensitivity of the material contributed to its limited clinical success.
| Material | Adhesive Mechanism | Reported In Vitro Bond Strength (MPa) |
| This compound | Chemical (Chelation) | 2 - 3[1] |
Table 1: Performance of this compound as a First-Generation Dentin Adhesive.
A Modern Perspective: Bio-active Adhesion with Galla chinensis Extract
In contrast to the synthetic chelating agents of early adhesives, modern research is exploring the use of natural extracts to promote a more bio-active form of adhesion and tooth structure preservation. Galla chinensis extract (GCE), a traditional Chinese medicine, has garnered attention for its potential applications in dentistry.[2][3]
Chemical Composition of Galla chinensis Extract
Galla chinensis is rich in polyphenolic compounds, primarily hydrolysable tannins such as gallotannins and gallic acid.[4][5] These molecules possess multiple hydroxyl groups that can interact with both the organic and inorganic components of dentin.
| Component | Chemical Class | Potential Role in Dentin Interaction |
| Gallotannins | Polyphenol (Tannin) | Interaction with collagen, chelation with calcium |
| Gallic Acid | Polyphenol | Chelation with calcium, antioxidant properties |
Table 2: Key Bio-active Components of Galla chinensis Extract.
Mechanism of Interaction with Dentin
The interaction of GCE with dentin is multifaceted, involving both the mineral and organic phases of the tissue.
-
Interaction with the Organic Matrix: The polyphenols in GCE can form hydrogen bonds and other non-covalent interactions with the collagen fibers of the dentin matrix.[3] This interaction can stabilize the collagen network, potentially making it more resistant to enzymatic degradation and improving the durability of the adhesive interface.
-
Remineralization of Dentin: Studies have shown that GCE can promote the remineralization of early dentin lesions.[2] This effect is attributed to the ability of the polyphenols to attract calcium and phosphate ions to the demineralized tooth surface, facilitating the formation of new mineral crystals.
Experimental Protocols for Evaluating Dentin Adhesion
The evaluation of dentin bonding agents relies on standardized in vitro testing methodologies to quantify the strength and durability of the adhesive interface.
Bond Strength Testing
The most common methods for assessing the efficacy of dentin adhesives are shear bond strength and microtensile bond strength tests.[6][7]
-
Specimen Preparation: Human or bovine teeth are sectioned to expose a flat dentin surface. The surface is then treated with the adhesive system according to the manufacturer's instructions. A composite resin is subsequently bonded to the treated dentin surface.
-
Microtensile Bond Strength (µTBS) Test:
-
The bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².[8]
-
These beams are attached to a testing jig in a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[8]
-
The force at fracture is recorded and divided by the cross-sectional area to calculate the bond strength in MPa.
-
-
Shear Bond Strength (SBS) Test:
-
A cylindrical composite resin is bonded to the flat dentin surface.
-
A shearing force is applied to the base of the composite cylinder, parallel to the bonded interface, until failure.
-
The load at failure is divided by the bonded area to determine the shear bond strength.
-
| Test | Description | Advantages | Disadvantages |
| Microtensile Bond Strength (µTBS) | Tensile force applied to small cross-sectional area beams. | More uniform stress distribution, allows for testing of specific regions of the interface. | Technically demanding, sensitive to specimen preparation. |
| Shear Bond Strength (SBS) | Shearing force applied to a larger bonded area. | Simpler to perform, less technique sensitive. | Non-uniform stress distribution, may overestimate bond strength. |
Table 3: Comparison of Common Dentin Bond Strength Testing Methods.
Conclusion and Future Directions
The journey from this compound to the investigation of bio-active extracts like Galla chinensis highlights the significant evolution in the understanding of dentin adhesion. While early attempts at purely chemical adhesion with materials like this compound had limited success, they paved the way for the development of more sophisticated adhesive systems. The current focus on bio-active materials that can interact with and modify the dentin substrate represents a paradigm shift towards a more biomimetic approach to restorative dentistry. Future research should focus on isolating and characterizing the active components of natural extracts, optimizing their delivery systems, and conducting long-term clinical trials to validate their efficacy. The integration of such bio-active components into dental adhesives holds the promise of creating more durable, long-lasting, and therapeutic restorations.
References
- 1. 4: Fundamental Concepts of Enamel and Dentin Adhesion | Pocket Dentistry [pocketdentistry.com]
- 2. Effect of Galla Chinensis on Remineralization of Early Dentin Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Composition and Anticaries Effect of Galla Chinensis Extracts with Different Isolation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical composition of Galla chinensis extract and the effect of its main component(s) on the prevention of enamel demineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Methods used in dentin bonding tests: an analysis of 50 investigations on bond strength. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Bond strength of self-adhesive resin cement to dentin using different adhesion protocols - PMC [pmc.ncbi.nlm.nih.gov]
Scarcity of "Cervident" Data Necessitates Broader Cervical Restoration Analysis
Initial investigations into the clinical performance of "Cervident" restorations have revealed a significant lack of contemporary, in-depth technical data. The available literature suggests that "this compound" may be an older or less commonly referenced dental restorative material. A 1979 publication briefly mentions a clinical evaluation of this compound in restoring teeth with cervical abrasions[1]. Furthermore, "The CONTRIAL Project," a database of clinical trials, identifies this compound as a macrofilled composite and notes two prospective, controlled clinical trials conducted between 1990 and 2015, which were assessed as having a low quality score due to methodological limitations[2].
Given the sparse and dated information specific to "this compound," this technical guide will broaden its scope to address the initial clinical performance of materials commonly used for cervical restorations, a topic for which more robust data is available. This approach will provide a comprehensive overview of the clinical challenges and outcomes associated with restoring cervical lesions, which is the likely intent of the original query.
The primary materials used for these restorations are resin composites and glass ionomer cements. Their clinical success is typically evaluated based on criteria such as retention, marginal discoloration, marginal adaptation, and the incidence of secondary caries.
Quantitative Clinical Performance of Cervical Restorative Materials
The clinical performance of cervical restorations is influenced by a variety of factors, including the type of restorative material, the adhesive system used, and whether the tooth surface is prepared prior to restoration. The following tables summarize key quantitative data from clinical studies on the performance of different materials used in cervical restorations.
| Performance Metric | Resin Composite (RC) | Glass Ionomer (GI) | Source |
| Median Survival Time | 10.4 ± 0.7 years | 11.5 ± 1.1 years | [3] |
| Primary Reason for Failure | Loss of Retention (82.2%) | Loss of Retention (82.2%) | [3] |
| Secondary Reason for Failure | Secondary Caries (17.8%) | Secondary Caries (17.8%) | [3] |
A meta-analysis of 50 clinical studies on cervical restorations with at least an 18-month observation period provided the following average failure rates after three years:
| Failure Type | Average Rate after 3 Years | Range of Variability | Source |
| Retention Loss | 10% | 0% to 50% | [4][5][6] |
| Marginal Discoloration | 24% | 0% to 74% | [4][5][6] |
Experimental Protocols for Clinical Evaluation
The clinical performance of cervical restorations is most commonly evaluated using the modified United States Public Health Service (USPHS) criteria. These criteria provide a standardized method for assessing various aspects of a restoration's success over time.
Typical Inclusion Criteria for Clinical Studies:
-
Patients with good general health.
-
Presence of at least 20 teeth in occlusion.
-
Existence of three or more non-carious cervical lesions deeper than 1 mm, involving both enamel and dentin of vital, non-mobile teeth[7].
Evaluation Criteria (Modified USPHS): Two trained and calibrated examiners, blinded to the treatment allocation, typically evaluate the restorations at baseline and subsequent follow-up appointments. The key parameters assessed include:
-
Retention: Whether the restoration is completely or partially lost.
-
Marginal Discoloration: The extent of staining at the restoration margin.
-
Marginal Adaptation: The presence of a gap or crevice at the restoration margin.
-
Secondary Caries: The development of new caries adjacent to the restoration.
-
Wear: The degree of material loss from the restoration surface.
-
Postoperative Sensitivity: The patient's report of sensitivity following the procedure.
Statistical analysis often involves methods like the Kaplan-Meier survival analysis and multivariate Cox proportional hazard models to determine the longevity and predictive variables for failure[3].
Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the performance of cervical restorations.
Caption: Workflow of a clinical trial for cervical restorations.
Signaling Pathways
The request for diagrams of signaling pathways is not applicable to the clinical evaluation of dental restorative materials. This type of visualization is typically used in molecular and cellular biology to illustrate biochemical processes, which are not the focus of clinical performance studies of dental restorations.
Conclusion
While specific data on the initial clinical performance of "this compound" restorations is limited, a broader examination of the literature on cervical restorations provides valuable insights for researchers and dental professionals. The clinical success of these restorations is multifactorial, with material choice and application technique playing significant roles. Resin composites and glass ionomers show comparable longevity, with loss of retention being the primary mode of failure for both[3]. Future research should continue to focus on long-term clinical trials to better understand the factors that contribute to the success and failure of cervical restorations.
References
- 1. Clinical evaluation of this compound and Aspa in restoring teeth with cervical abrasions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. A retrospective clinical study of cervical restorations: longevity and failure-prognostic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical performance of cervical restorations--a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical performance of cervical restorations—A meta-analysis | Pocket Dentistry [pocketdentistry.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
N-Phenylglycine-Glycidyl Methacrylate (NPG-GMA): A Technical Guide to its Discovery and Development in Dental Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylglycine-glycidyl methacrylate (NPG-GMA) is a significant molecule in the history of dental materials, particularly in the development of adhesive dentistry. As a key component in early-generation dentin bonding agents, its discovery marked a pivotal step towards achieving chemical adhesion between restorative materials and tooth structure. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and evaluation of NPG-GMA, offering valuable insights for researchers and professionals in materials science and dental drug development.
Core Concepts: Synthesis and Mechanism of Adhesion
The development of NPG-GMA was driven by the need to create a bifunctional molecule capable of interfacing with both the mineralized tooth surface and the polymer-based restorative material. This was achieved by combining the properties of N-phenylglycine (NPG) and glycidyl methacrylate (GMA).
Synthesis of N-Phenylglycine-Glycidyl Methacrylate
The synthesis of NPG-GMA involves a ring-opening reaction of the epoxide group of glycidyl methacrylate by the secondary amine of N-phenylglycine. This reaction results in the formation of an adduct that possesses a methacrylate group for polymerization and a carboxyl group from the N-phenylglycine moiety, which is crucial for adhesion.
Experimental Protocol: Synthesis of N-Phenylglycine-Glycidyl Methacrylate
While a detailed, publicly available, step-by-step industrial synthesis protocol is proprietary, the following outlines the general laboratory-scale procedure based on established chemical principles:
Materials:
-
N-Phenylglycine (NPG)
-
Glycidyl methacrylate (GMA)
-
An appropriate solvent (e.g., ethanol, acetone)
-
A catalyst (optional, e.g., a tertiary amine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: Dissolve N-phenylglycine in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel should be under an inert atmosphere to prevent unwanted side reactions.
-
Addition of GMA: Slowly add glycidyl methacrylate to the N-phenylglycine solution while stirring continuously. An equimolar ratio is typically used, although optimization may be required.
-
Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours to facilitate the nucleophilic addition of the amine to the epoxide ring. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the epoxide peak.
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting product, NPG-GMA, is then purified, for example, by recrystallization or column chromatography to remove any unreacted starting materials or byproducts.
-
Characterization: The final product should be characterized to confirm its structure and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Mechanism of Adhesion to Tooth Structure
The primary application of NPG-GMA is in promoting adhesion to dentin, the calcified tissue underlying enamel. The adhesion mechanism is based on the chemical interaction between the NPG-GMA molecule and the components of dentin, primarily hydroxyapatite (the mineral phase) and collagen (the organic phase).
The key functional group for adhesion is the carboxylic acid moiety of the N-phenylglycine portion of the molecule. This group can chelate with calcium ions present in the hydroxyapatite of the tooth structure, forming a chemical bond.[1][2] This ionic interaction is a cornerstone of the chemical adhesion provided by first-generation dental adhesives.[1]
Furthermore, the methacrylate group of NPG-GMA is available to copolymerize with the other monomers in the dental adhesive and composite resin, thus forming a continuous polymer network that bridges the tooth surface and the restorative material.
Quantitative Data and Performance Evaluation
NPG-GMA was a foundational component of first-generation dentin bonding agents.[1] While these early systems represented a significant advancement, their performance was limited compared to modern adhesive systems.
| Property | Value | Reference |
| Adhesion to Dentin (Shear Bond Strength) | 2 - 3 MPa | [3] |
| Adhesion Mechanism | Chelation with Calcium | [1] |
| Primary Application | First-Generation Dentin Bonding Agents | [1][2] |
| Notable Commercial Product | Cervident (SS White) | [1] |
Note: The bond strengths of early adhesive systems containing NPG-GMA were relatively low and prone to degradation over time. Factors contributing to this included the instability of NPG-GMA in solution and the challenges of achieving effective polymerization in the oral environment.[2]
Experimental Protocols for Performance Evaluation
The evaluation of dental adhesives is critical to understanding their clinical potential. Bond strength testing is a fundamental method used to quantify the adhesive performance.
Experimental Workflow: Micro-Tensile Bond Strength (µTBS) Test
The micro-tensile bond strength test is a widely accepted method for evaluating the adhesion of dental materials to tooth structure. It offers the advantage of testing small, well-defined bond areas, which can provide more consistent and reliable data compared to traditional shear bond strength tests.[4]
Materials and Equipment:
-
Extracted human or bovine teeth (sound, caries-free)
-
Low-speed diamond saw
-
Polishing machine with silicon carbide papers
-
Dental adhesive system containing NPG-GMA
-
Restorative composite resin
-
Light-curing unit
-
Universal testing machine with a micro-tensile testing jig
-
Scanning electron microscope (SEM) for failure mode analysis
Procedure:
-
Tooth Preparation: Embed the teeth in acrylic resin and section them to expose a flat dentin surface. Polish the dentin surface with silicon carbide paper to create a standardized smear layer.
-
Adhesive Application: Apply the NPG-GMA-containing dental adhesive to the prepared dentin surface according to the manufacturer's instructions. This may involve etching, priming, and application of the adhesive, followed by light-curing.
-
Composite Buildup: Build up a block of restorative composite resin on the bonded dentin surface in increments, light-curing each increment.
-
Specimen Sectioning: After storing the bonded teeth in water for 24 hours, section the tooth-composite block into beams with a cross-sectional area of approximately 1 mm². This is done using a low-speed diamond saw under water cooling.
-
Micro-Tensile Bond Strength Testing: Attach each beam to a micro-tensile testing jig and subject it to a tensile load in a universal testing machine at a constant cross-head speed (e.g., 1 mm/min) until fracture occurs. Record the load at failure.
-
Data Calculation: Calculate the micro-tensile bond strength (in MPa) by dividing the failure load (in Newtons) by the bonded cross-sectional area (in mm²).
-
Failure Mode Analysis: Examine the fractured surfaces of the debonded beams under a scanning electron microscope to determine the mode of failure (e.g., adhesive, cohesive in dentin, cohesive in composite, or mixed).
Conclusion and Future Perspectives
N-phenylglycine-glycidyl methacrylate holds a significant place in the evolution of dental adhesives. Its development demonstrated the feasibility of chemical bonding to tooth structure, paving the way for subsequent generations of more effective and durable adhesive systems. While NPG-GMA itself has been largely superseded by more advanced monomers, the principles of its design and function continue to inform the development of new dental materials. Understanding the synthesis, adhesion mechanism, and performance limitations of NPG-GMA provides a valuable historical and scientific context for researchers and professionals dedicated to advancing the field of restorative dentistry and biomaterials. Future research in dental adhesives will likely focus on developing materials with enhanced biocompatibility, long-term stability, and bioactive properties that can promote tooth remineralization and tissue regeneration.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. oraljournal.com [oraljournal.com]
- 3. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 4. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Limitations of First-Generation Dental Adhesives
For Researchers, Scientists, and Drug Development Professionals
The advent of adhesive dentistry marked a paradigm shift from mechanical retention to conservative, bonded restorations. However, the initial foray into this technology, the first generation of dental adhesives introduced in the 1960s and 70s, was fraught with significant limitations that led to poor clinical outcomes.[1][2] This technical guide provides an in-depth analysis of the fundamental flaws inherent in these early systems, focusing on their chemical composition, bonding mechanisms, and performance metrics.
Chemical Composition and Bonding Mechanism
First-generation adhesives were primarily based on a surface-active comonomer, N-phenylglycine-glycidyl methacrylate (NPG-GMA).[3][4][5] The theoretical principle behind this chemistry was that the bifunctional NPG-GMA molecule would facilitate a chemical bond to the tooth structure.[1][4] One end of the molecule, the N-phenylglycine group, was intended to chelate with calcium ions present in the hydroxyapatite of enamel and dentin, forming a water-resistant ionic bond.[3][6][7] The other end, the methacrylate group, would then copolymerize with the restorative composite resin, thus coupling the restoration to the tooth.[1][7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1, size="7.6,3"]; node [shape=rectangle, style="filled", margin="0.2,0.1"]; edge [arrowhead=vee];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Core Limitations
The theoretical promise of first-generation adhesives was quickly undermined by a series of fundamental flaws that resulted in weak, unreliable bonds and poor clinical longevity.
The most significant failure of first-generation systems was their profound susceptibility to hydrolysis. The ionic bond formed between the NPG-GMA and dentinal calcium was not stable in the aqueous oral environment.[2][7][8] Water, both from saliva and the inherent moisture within the dentinal tubules, rapidly degraded this ionic linkage, leading to bond failure.[2][7] This hydrolytic degradation is a primary reason for the short lifespan of restorations bonded with these early adhesives.[9] The methacrylate-based monomers themselves contain ester bonds that are highly prone to hydrolysis, further contributing to the material's breakdown over time.[10]
When a tooth surface is prepared with rotary instruments, a "smear layer" is created. This layer consists of cutting debris, denatured collagen, bacteria, and hydroxyapatite, and it occludes the dentinal tubules.[6][11] First-generation adhesives were applied directly to this smear layer without any prior etching or conditioning step.[6][12] Since the smear layer itself is only weakly and loosely attached to the underlying dentin, bonding to it resulted in an inherently weak foundation for the restoration.[3][6] These early adhesives were incapable of removing or penetrating the smear layer to reach the more stable, underlying intact dentin, which severely limited their potential bond strength.[6][7]
The combination of hydrolytic instability and poor smear layer interaction resulted in exceptionally low bond strengths.[2] Numerous sources report the shear bond strength of first-generation adhesives to be in the range of only 1 to 3 Megapascals (MPa).[1][2][3][7][13] This is orders of magnitude lower than the bond strengths achieved by modern adhesives (often exceeding 20-30 MPa) and is insufficient to withstand the forces of polymerization shrinkage and mastication, leading to rapid debonding and marginal failure.[6][7][14]
Quantitative Performance Data
The performance of first-generation adhesives was starkly inferior to subsequent generations. The table below summarizes the key quantitative data.
| Parameter | First-Generation Adhesives | Fourth-Generation (Reference) |
| Primary Monomer | N-phenylglycine-glycidyl methacrylate (NPG-GMA) | Various (e.g., Bis-GMA, HEMA) |
| Bonding Mechanism | Ionic chelation to Calcium (Ca²⁺) | Micromechanical (Hybrid Layer) |
| Smear Layer Treatment | None (Bonds to smear layer) | Complete removal (Total-Etch) |
| Shear Bond Strength | 1 - 3 MPa[1][2][3][7] | 17 - 25 MPa[6][7] |
| Clinical Outcome | Poor, high failure rates[3][7] | Good, considered a gold standard[13] |
Experimental Protocol: Shear Bond Strength Testing (Illustrative)
The bond strength of dental adhesives is commonly evaluated in vitro using a shear bond strength test. While protocols have been refined over time, a typical methodology for testing these early adhesives would have involved the following steps.
-
Specimen Preparation:
-
Extracted human or bovine teeth are sectioned to expose a flat enamel or dentin surface.
-
The surface is ground with silicon carbide paper (e.g., 600-grit) under water cooling to create a standardized smear layer.[15]
-
The prepared tooth sections are embedded in acrylic resin blocks for mounting in the testing machine.[15]
-
-
Bonding Procedure:
-
A standardized area on the tooth surface is demarcated for bonding.[15]
-
The first-generation adhesive (e.g., a solution of NPG-GMA) is applied to the prepared dentin surface according to the manufacturer's instructions.
-
A composite resin cylinder is built up over the adhesive-treated area, often using a mold or jig, and is light-cured.
-
-
Storage and Thermocycling:
-
Specimens are typically stored in water at 37°C for 24 hours to allow the bond to mature.
-
To simulate aging in the oral environment, specimens may be subjected to thermocycling, alternating between cold (e.g., 5°C) and hot (e.g., 55°C) water baths for a set number of cycles.[15]
-
-
Mechanical Testing:
-
The specimen block is secured in a universal testing machine (e.g., an Instron machine).[15]
-
A shearing load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[15][16]
-
The force required to cause failure (in Newtons) is recorded and divided by the bonded surface area (in mm²) to calculate the shear bond strength in Megapascals (MPa).
-
Conclusion
The first generation of dental adhesives represented a pioneering but ultimately flawed attempt at bonding to tooth structure. Their reliance on a hydrolytically unstable ionic bond to a weakly attached smear layer resulted in clinically unacceptable performance, characterized by extremely low bond strengths and rapid failure. These profound limitations drove the research and development that led to subsequent generations of adhesives, which systematically addressed these failures through mechanisms like acid-etching, smear layer removal, and the formation of a durable, micromechanical hybrid layer. Understanding the shortcomings of these initial systems provides crucial context for appreciating the sophisticated chemistry and clinical success of modern dental adhesives.
References
- 1. dentalsky.com [dentalsky.com]
- 2. dentalproductsreport.com [dentalproductsreport.com]
- 3. wjoud.com [wjoud.com]
- 4. youtube.com [youtube.com]
- 5. ijmra.in [ijmra.in]
- 6. 8: Adhesion | Pocket Dentistry [pocketdentistry.com]
- 7. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dentaltix.com [dentaltix.com]
- 9. Mechanisms of degradation of the hybrid layer in adhesive dentistry and therapeutic agents to improve bond durability—A literature review | Pocket Dentistry [pocketdentistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications of Dental Adhesive Systems - MedCrave online [medcraveonline.com]
- 13. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Shear bond strength of "one bottle" dentin adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Early Dental Adhesives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the laboratory evaluation of early-generation dental adhesives. The methodologies outlined below are foundational for assessing the bonding efficacy and durability of adhesive systems, offering a basis for the development and comparison of new materials.
Data Presentation: Bond Strength of Dental Adhesives
The following tables summarize bond strength data for various generations of dental adhesives. It is important to note that direct comparisons between studies can be challenging due to variations in testing methodologies.[1]
Table 1: Shear Bond Strength (SBS) of Different Adhesive Generations to Enamel and Dentin
| Adhesive Generation | Adhesive System Example | Substrate | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) | Reference |
| 1st Generation | Cervident | Dentin | 1-3 | - | [2] |
| 2nd Generation | Scotchbond | Dentin | 2-8 | - | [2] |
| 3rd Generation | Scotchbond 2 | Dentin | 8-15 | - | [2] |
| 4th Generation | All-Bond 2 | Dentin | 17-25 | - | [2] |
| 5th Generation | Single Bond | Enamel | 27.8 | - | [3] |
| 5th Generation | Prime & Bond 2.1 | Enamel | 18.13 | 6.49 | [4] |
| 6th Generation | Clearfil SE Bond | Enamel | 17.12 | 5.80 | [4] |
| 7th Generation | One Up Bond F | Enamel | 10.47 | 3.14 | [4] |
| 8th Generation (Universal) | Tetric-N-Bond Universal | Enamel | 5.2 | 2.6 | [5] |
| 8th Generation (Universal) | G-Premio Bond | Enamel | 5.06 | 1.7 | [5] |
Table 2: Microtensile Bond Strength (µTBS) of a Universal Adhesive
| Adhesive System | Application Mode | Mean µTBS (MPa) | Standard Deviation (MPa) |
| G2-Bond Universal | Self-Etch | 35.15 | - |
| Scotchbond Universal Plus | Self-Etch | 24.78 | - |
Note: Data for early generation adhesives using the µTBS test is scarce in the reviewed literature.
Experimental Protocols
Shear Bond Strength (SBS) Testing Protocol
This protocol is adapted from methodologies described in the literature for evaluating the bond strength of dental adhesives.[4][5][6]
Objective: To determine the adhesive strength of a dental bonding agent to a flat tooth substrate (enamel or dentin).
Materials and Equipment:
-
Extracted human or bovine teeth
-
Low-speed diamond saw
-
600-grit silicon carbide paper
-
Dental adhesive system to be tested
-
Composite resin
-
Teflon mold (3 mm diameter, 3 mm height)
-
LED light-curing unit
-
Universal testing machine with a shear loading jig
-
Stereomicroscope
Procedure:
-
Tooth Preparation:
-
Select sound, non-carious extracted teeth.
-
Embed the teeth in acrylic resin, exposing the buccal or lingual surface.
-
Create a flat bonding surface on enamel or dentin by grinding with a low-speed diamond saw under water cooling.
-
Polish the surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer.[6]
-
Rinse the surface with water for 15 seconds and gently air-dry.[6]
-
-
Adhesive Application:
-
Apply the dental adhesive to the prepared surface according to the manufacturer's instructions. This may involve etching, priming, and bonding steps.
-
For etch-and-rinse adhesives, apply 37% phosphoric acid for 15 seconds, rinse thoroughly, and leave the dentin moist.[5][6]
-
Light-cure the adhesive for the recommended time.
-
-
Composite Cylinder Buildup:
-
Place the Teflon mold over the bonded surface.
-
Incrementally fill the mold with composite resin, light-curing each increment.
-
Remove the mold to leave a composite cylinder bonded to the tooth surface.
-
-
Specimen Storage and Aging (Optional):
-
Shear Bond Strength Testing:
-
Mount the specimen in the universal testing machine.
-
Apply a shear load to the base of the composite cylinder at a crosshead speed of 0.5 mm/min until failure.[4]
-
Record the load at failure in Newtons (N).
-
-
Calculation of Shear Bond Strength:
-
Calculate the bond strength in Megapascals (MPa) using the formula: SBS (MPa) = Load (N) / Area (mm²).
-
-
Failure Mode Analysis:
-
Examine the fractured surface under a stereomicroscope at 40x magnification.
-
Classify the failure mode as:
-
Adhesive: Failure at the resin-tooth interface.
-
Cohesive in resin: Failure within the composite resin.
-
Cohesive in tooth: Failure within the enamel or dentin.
-
Mixed: A combination of adhesive and cohesive failure.
-
-
Nanoleakage Evaluation Protocol
This protocol is a qualitative method to assess the presence of nanometer-sized voids at the resin-dentin interface using a silver nitrate solution.[7][8][9]
Objective: To visualize the extent of fluid penetration and potential imperfections within the hybrid layer of the adhesive-dentin interface.
Materials and Equipment:
-
Bonded tooth specimens (prepared as for bond strength testing)
-
Low-speed diamond saw
-
50% (w/v) ammoniacal silver nitrate solution
-
Photodeveloping solution
-
Polishing equipment
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities
Procedure:
-
Specimen Preparation:
-
Prepare and bond composite resin to dentin surfaces as previously described.
-
Store the specimens in distilled water at 37°C for 24 hours.[9]
-
Section the restored teeth into 0.8-1.0 mm thick slabs perpendicular to the bonded interface using a low-speed diamond saw under water cooling.
-
-
Silver Nitrate Infiltration:
-
Immerse the slabs in a 50% (w/v) ammoniacal silver nitrate solution for 24 hours in the dark.[10]
-
Rinse the slabs thoroughly with distilled water.
-
-
Development:
-
Immerse the slabs in a photodeveloping solution for 8 hours under a fluorescent light to reduce the silver ions into metallic silver grains.[10]
-
-
SEM and EDS Analysis:
-
Polish the sectioned surfaces of the slabs.
-
Coat the specimens with a conductive material (e.g., gold-palladium).
-
Examine the resin-dentin interface using an SEM in backscattered electron mode. The metallic silver deposits will appear as bright particles.
-
Use EDS to confirm the presence of silver at specific locations within the interface.
-
-
Scoring of Nanoleakage:
-
Evaluate the extent of silver penetration using a scoring system, for example:[7]
-
Score 0: No leakage.
-
Score 1: Mild leakage (less than 25% of the interface).
-
Score 2: Clear leakage (between 25% and 50% of the interface).
-
Score 3: Large leakage (more than 50% of the interface).
-
-
Visualizations
Experimental Workflow for Bond Strength Testing
Caption: Workflow for bond strength testing of dental adhesives.
Degradation Pathways at the Resin-Dentin Interface
Caption: Biochemical degradation pathways at the adhesive interface.
References
- 1. go.digitalsmiledesign.com [go.digitalsmiledesign.com]
- 2. researchgate.net [researchgate.net]
- 3. aapd.org [aapd.org]
- 4. scielo.br [scielo.br]
- 5. Comparison of Bond Strength of Different Eighth-Generation Adhesives in Orthodontic Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bond Strength of Universal Adhesives to Dentin: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. The nanoleakage patterns of different dentin adhesive systems [rde.ac]
- 9. Nanoleakage of Class V Resin Restorations Using Two Nanofilled Adhesive Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ispub.com [ispub.com]
Application Technique of Cervident in Historical Context: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Cervident, introduced by S.S. White in 1965, represents a pivotal moment in the history of adhesive dentistry as the first commercially available dentin bonding agent. Its development marked the beginning of a new era focused on achieving adhesion to tooth structure, a departure from the purely mechanical retention principles that had dominated restorative dentistry for centuries. This document provides a detailed overview of this compound's application technique within its historical context, summarizing available quantitative data and outlining the experimental protocols used to evaluate its performance. As a first-generation adhesive, this compound's clinical efficacy was limited, but its introduction laid the groundwork for the subsequent evolution of dental adhesives.
Composition and Properties
This compound's adhesive properties were attributed to its active monomer, N-phenylglycine-glycidyl methacrylate (NPG-GMA). This bifunctional molecule was designed with the intention of chemically bonding to the tooth structure. The theoretical mechanism of action was based on the ability of the N-phenylglycine component to chelate with calcium ions present in the hydroxyapatite of enamel and dentin.[1][2] The methacrylate group, on the other end of the molecule, would then copolymerize with the restorative composite resin.[3]
However, the clinical performance of this compound was hampered by several factors, including the instability of the NPG-GMA molecule in solution and the difficulty in achieving bulk polymerization.[2] These limitations, combined with a very low bond strength, ultimately led to its limited success.[2]
Quantitative Data Summary
The in vitro bond strength of this compound to dentin was consistently low, a factor that significantly contributed to its poor clinical outcomes. The available data from historical studies are summarized in the table below.
| Property | Value | Reference |
| In Vitro Dentin Bond Strength | 1 - 3 MPa | [4] |
| In Vitro Dentin Bond Strength | 2 - 3 MPa | [5] |
Application Notes and Historical Protocol
The application of this compound was a multi-step process that reflected the early understanding of dental adhesion. The following protocol is a reconstruction based on the general principles of first-generation adhesive systems and available historical information. It is important to note that these steps were performed without the benefit of modern etching techniques, which were not yet standard practice for dentin.
1. Cavity Preparation:
-
The cavity preparation was completed using conventional methods with dental burs.
-
Mechanical retention features, such as undercuts, were still considered essential for the long-term success of the restoration due to the low bond strength of the adhesive.
2. Cavity Cleansing:
-
The prepared cavity was cleansed to remove debris.
-
It is important to note that the concept of the "smear layer" was not fully understood at the time, and first-generation adhesives like this compound were applied on top of this layer, which is now known to be a significant barrier to effective bonding.[6]
3. Application of this compound:
-
This compound, a liquid, was applied to the dentin surface.
-
The material was intended to be spread in a thin, uniform layer.
4. Placement of Restorative Material:
-
Following the application of this compound, a composite restorative material was placed into the cavity.
-
The composites of that era were typically based on the Bis-GMA (bisphenol A-glycidyl methacrylate) monomer.[7]
5. Polymerization:
-
The composite restoration was then allowed to polymerize. Early composites were chemically cured (self-cured), meaning they set through a chemical reaction initiated by mixing two pastes.
Experimental Protocols: A Historical Perspective
The clinical performance of this compound was evaluated in studies that were foundational in establishing methodologies for testing dental adhesives. A key example is the 1979 study by Flynn, which compared this compound to a glass ionomer cement in restoring cervical abrasion lesions. The protocol for such a study would have been based on the United States Public Health Service (USPHS) criteria, which were established in the early 1970s for the clinical evaluation of dental restorative materials.[1]
Representative Clinical Evaluation Protocol (Based on Flynn, 1979 and USPHS Criteria)
1. Patient Selection:
-
Patients with cervical abrasion/erosion lesions (Class V) without mechanical undercuts were selected for the study.
2. Restorative Procedure:
-
Teeth were randomly assigned to receive either a this compound restoration or a restoration with the comparative material (e.g., Aspa, a glass ionomer cement).
-
The restorations were placed following the respective manufacturers' instructions. For this compound, this would have involved the application of the adhesive followed by a composite resin.
3. Clinical Evaluation:
-
The restorations were evaluated at baseline and at subsequent follow-up appointments (e.g., 6 months, 1 year, 2 years).
-
The evaluations were performed by calibrated examiners using the USPHS criteria, which included assessments of:
-
Retention: Whether the restoration was completely retained, partially lost, or completely lost.
-
Marginal Adaptation: The integrity of the margin between the restoration and the tooth.
-
Marginal Discoloration: Staining at the restoration margin.
-
Anatomic Form: The contour and shape of the restoration.
-
Surface Texture: The smoothness or roughness of the restoration surface.
-
Secondary Caries: The presence of new decay around the restoration.
-
4. Data Analysis:
-
The retention rates and the ratings for each USPHS criterion were recorded and statistically analyzed to compare the performance of the different restorative materials.
Visualizations
Proposed Bonding Mechanism of this compound (NPG-GMA)
Caption: Proposed ionic bonding of NPG-GMA to dentin calcium and covalent bonding to the composite resin.
Historical Workflow for this compound Application
Caption: Step-by-step clinical application workflow for this compound in its historical context.
References
Application Notes and Protocols for In Vitro Bond Strength Testing of NPG-GMA Based Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro bond strength testing of dental adhesives based on N-phenylglycine glycidyl methacrylate (NPG-GMA). This document is intended to guide researchers in the evaluation of these adhesive systems.
Introduction
N-phenylglycine glycidyl methacrylate (NPG-GMA) was a key monomer in the formulation of early dental adhesives.[1] The primary bonding mechanism of NPG-GMA to tooth structure is through a chemical interaction, specifically the chelation of the glycine component with calcium ions present in hydroxyapatite, the primary mineral component of enamel and dentin.[1] First-generation adhesives containing NPG-GMA, such as Cervident, exhibited relatively low bond strengths, typically in the range of 1-3 Megapascals (MPa).[1] While contemporary adhesive dentistry has largely evolved to utilize different monomer systems, understanding the performance and testing of NPG-GMA based adhesives remains relevant for historical context and for the evaluation of experimental formulations.
Data Presentation
Due to the historical nature of many NPG-GMA based adhesives, comprehensive modern datasets for microtensile and shear bond strength are limited. The following tables summarize the available quantitative data.
Table 1: Shear Bond Strength (SBS) of NPG-GMA Based Adhesives
| Adhesive System | Substrate | Mean Bond Strength (MPa) | Standard Deviation (MPa) |
| First-Generation NPG-GMA Adhesive (e.g., this compound) | Dentin | 1 - 3 | Not Reported |
| Experimental NTG-GMA based Primer with Bis-GMA/HEMA Adhesive | Dentin | 20.8 | 3.1 |
Note: NTG-GMA is a derivative of NPG-GMA.
Table 2: Microtensile Bond Strength (µTBS) of NPG-GMA Based Adhesives
| Adhesive System | Substrate | Mean Bond Strength (MPa) | Standard Deviation (MPa) |
| Data Not Available | - | - | - |
Note: There is a lack of specific µTBS data for adhesives explicitly identified as "NPG-GMA based" in the reviewed literature. Researchers are encouraged to perform µTBS testing on their specific formulations and report the findings.
Experimental Protocols
The following are detailed protocols for the two most common in vitro bond strength testing methods: microtensile bond strength (µTBS) and shear bond strength (SBS).
Protocol 1: Microtensile Bond Strength (µTBS) Test
The µTBS test is a reliable method for evaluating the bond strength of an adhesive to a substrate by creating multiple small specimens from a single tooth, which allows for regional mapping of bond strength.[2]
Materials and Equipment:
-
Extracted, sound human or bovine teeth
-
Low-speed diamond saw (e.g., Isomet)
-
Acrylic resin for mounting
-
NPG-GMA based adhesive system
-
Composite resin
-
Light-curing unit
-
Universal testing machine with a micro-specimen jig
-
Cyanoacrylate glue
-
Stereomicroscope
Procedure:
-
Tooth Preparation:
-
Select sound, caries-free human or bovine molars.
-
Clean the teeth of any soft tissue debris.
-
Create a flat enamel or dentin surface by removing the occlusal enamel using a low-speed diamond saw under water coolant. For dentin bonding, ensure the removal of all enamel to expose a flat dentin surface.
-
Mount the tooth in a block of acrylic resin with the prepared surface exposed.
-
-
Bonding Procedure:
-
Apply the NPG-GMA based adhesive to the prepared enamel or dentin surface according to the manufacturer's instructions. This may involve etching, priming, and application of the adhesive resin, followed by light curing.
-
Build a composite resin crown of approximately 4-5 mm in height on the bonded surface in increments, light-curing each increment thoroughly.
-
-
Specimen Sectioning:
-
Store the bonded tooth in distilled water at 37°C for 24 hours.
-
Section the tooth-resin block serially in both "x" and "y" directions using a low-speed diamond saw under water cooling to obtain rectangular beams (sticks) with a cross-sectional area of approximately 1.0 mm x 1.0 mm.
-
-
Testing:
-
Carefully attach each beam to the grips of a micro-specimen jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine.
-
Apply a tensile load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
Record the load at which fracture occurs in Newtons (N).
-
-
Data Calculation:
-
Measure the cross-sectional area of the bonded interface of each fractured specimen using a digital caliper.
-
Calculate the µTBS in Megapascals (MPa) using the following formula: µTBS (MPa) = Force (N) / Area (mm²)
-
-
Failure Mode Analysis:
-
Examine the fractured surfaces of each specimen under a stereomicroscope at 40x magnification to determine the mode of failure (adhesive, cohesive in dentin/enamel, cohesive in composite, or mixed).
-
Protocol 2: Shear Bond Strength (SBS) Test
The SBS test is a simpler method for screening adhesive strength, involving the debonding of a composite cylinder from a flat tooth surface.[3]
Materials and Equipment:
-
Extracted, sound human or bovine teeth
-
Acrylic resin for mounting
-
Silicon carbide abrasive papers (e.g., 320, 600-grit)
-
NPG-GMA based adhesive system
-
Composite resin
-
A mold (e.g., a cylindrical Teflon mold with a specific internal diameter, typically 2-3 mm)
-
Light-curing unit
-
Universal testing machine with a shear testing jig (e.g., a wire loop or a chisel-shaped plunger)
-
Stereomicroscope
Procedure:
-
Tooth Preparation:
-
Select sound, caries-free human or bovine molars.
-
Embed the teeth in acrylic resin, leaving the buccal or lingual surface exposed.
-
Grind the exposed enamel or dentin surface flat using silicon carbide papers of decreasing grit size under water irrigation to create a standardized smear layer.
-
-
Bonding Procedure:
-
Place a mold with a circular opening of a known diameter onto the prepared tooth surface.
-
Apply the NPG-GMA based adhesive within the opening of the mold according to the manufacturer's instructions and light-cure.
-
Fill the mold with composite resin in a single increment and light-cure.
-
Carefully remove the mold to leave a composite cylinder bonded to the tooth surface.
-
-
Storage:
-
Store the specimens in distilled water at 37°C for 24 hours.
-
-
Testing:
-
Mount the specimen in the universal testing machine.
-
Position the shearing device (wire loop or chisel) at the base of the composite cylinder, as close to the tooth surface as possible.
-
Apply a compressive load at a crosshead speed of 0.5 mm/min until the composite cylinder debonds.
-
Record the peak load at failure in Newtons (N).
-
-
Data Calculation:
-
Calculate the bond area (πr²), where r is the radius of the composite cylinder.
-
Calculate the SBS in Megapascals (MPa) using the following formula: SBS (MPa) = Force (N) / Area (mm²)
-
-
Failure Mode Analysis:
-
Examine the debonded tooth surface and the base of the composite cylinder under a stereomicroscope at 40x magnification to determine the mode of failure.
-
Visualizations
Caption: Experimental workflows for µTBS and SBS testing.
Caption: Chemical interaction of NPG-GMA with hydroxyapatite.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Microtensile and tensile bond strength of single-bottle adhesives: a new test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of molar mass of an experimental primer on shear bond strength to dentin. | Semantic Scholar [semanticscholar.org]
Simulating Clinical Application of First-Generation Bonding Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for simulating the clinical application and performance of first-generation dental bonding agents. The protocols are designed to replicate the historical context and material properties of these early adhesives, offering a baseline for comparative studies and the development of novel dental materials.
Introduction to First-Generation Bonding Agents
First-generation dental bonding agents, introduced in the 1960s, represented the initial attempts to achieve adhesion between restorative resins and tooth structure.[1][2] These systems were primarily based on a surface-active comonomer, N-phenylglycine-glycidyl methacrylate (NPG-GMA).[1][3] The primary mechanism of action was intended to be a chemical bond with the calcium ions in the hydroxyapatite of the tooth.[3]
Commercially available as products like Cervident by SS White, these bonding agents were characterized by their low bond strengths, typically ranging from 1 to 3 MPa, and high rates of clinical failure. They were applied without a prior etching step on the dentin, relying on the inherent, albeit weak, chemical interaction.[1] Understanding the application and limitations of these foundational materials is crucial for appreciating the advancements in adhesive dentistry.
Chemical Composition and Bonding Mechanism
The key active ingredient in first-generation bonding agents was N-phenylglycine-glycidyl methacrylate (NPG-GMA). This bifunctional molecule was designed with a methacrylate group to copolymerize with the restorative resin and a glycine-phenyl group intended to chelate with the calcium on the tooth surface.[3]
The underlying principle was the formation of an ionic bond between the carboxyl group of the NPG-GMA and the calcium ions present in the hydroxyapatite of the enamel and dentin. However, this chemical bond was weak and susceptible to hydrolytic degradation in the oral environment, which contributed significantly to the poor long-term clinical success of these adhesives.
Quantitative Data Summary
The performance of first-generation bonding agents was consistently poor in laboratory and clinical evaluations. The following table summarizes the typical bond strength values reported for these materials.
| Performance Metric | Typical Value | Reference |
| Shear Bond Strength to Dentin | 1 - 3 MPa | |
| Clinical Failure Rate (reported in some studies) | High |
Experimental Protocols
The following protocols are designed to simulate the evaluation of first-generation bonding agents as would have been conducted in the era of their use.
Protocol for Shear Bond Strength (SBS) Testing
This protocol outlines the methodology for determining the shear bond strength of a simulated first-generation bonding agent to a dentin substrate.
Materials and Equipment:
-
Extracted, caries-free human molars
-
Low-speed diamond saw
-
600-grit silicon carbide paper
-
Simulated first-generation bonding agent (e.g., a solution of NPG-GMA)
-
Restorative composite resin
-
Mounting jigs
-
Universal testing machine with a shear loading fixture
-
Microscope for failure mode analysis
Procedure:
-
Tooth Preparation: a. Embed the extracted molars in acrylic resin, leaving the occlusal surface exposed. b. Using a low-speed diamond saw, remove the occlusal enamel to expose a flat dentin surface. c. Grind the exposed dentin surface with 600-grit silicon carbide paper under water cooling for 60 seconds to create a standardized smear layer. d. Thoroughly rinse the dentin surface with water and gently air-dry, avoiding desiccation.
-
Application of Bonding Agent: a. Apply a thin layer of the simulated first-generation bonding agent to the prepared dentin surface using a micro-brush. b. Allow the bonding agent to remain on the surface for the manufacturer's recommended time (if available) or a standardized period (e.g., 30 seconds). c. Gently air-thin the bonding agent to evaporate any solvent, but do not light-cure (as these were typically self-curing or chemically cured with the restorative resin).
-
Composite Placement: a. Place a cylindrical mold (e.g., 3 mm diameter, 2 mm height) onto the bonded dentin surface. b. Fill the mold with the restorative composite resin in a single increment. c. Light-cure the composite resin according to the manufacturer's instructions.
-
Specimen Storage: a. Store the bonded specimens in distilled water at 37°C for 24 hours.
-
Shear Bond Strength Testing: a. Mount the specimen in the universal testing machine with the bonded interface parallel to the direction of the applied force. b. Apply a shear force to the base of the composite cylinder at a crosshead speed of 0.5 mm/minute until failure occurs. c. Record the load at failure in Newtons (N).
-
Data Calculation and Analysis: a. Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded area (mm²). b. Examine the debonded surfaces under a microscope to determine the mode of failure (adhesive, cohesive in dentin, or cohesive in resin).
Protocol for Microleakage Evaluation
This protocol describes a method for assessing the marginal sealing ability of first-generation bonding agents using a dye penetration technique.
Materials and Equipment:
-
Extracted, caries-free human premolars
-
High-speed dental handpiece and burs
-
Simulated first-generation bonding agent
-
Restorative composite resin
-
Nail varnish
-
5% methylene blue dye solution
-
Low-speed diamond saw
-
Stereomicroscope
Procedure:
-
Cavity Preparation: a. Prepare standardized Class V cavities on the buccal surface of the extracted premolars, with the occlusal margin in enamel and the gingival margin in dentin.
-
Restoration: a. Apply the simulated first-generation bonding agent to the cavity preparation according to the protocol described in 4.1.2. b. Restore the cavity with the composite resin, incrementally if necessary, and light-cure each increment. c. Finish and polish the restoration.
-
Specimen Sealing and Dye Immersion: a. Seal the apex of each tooth with composite resin. b. Apply two coats of nail varnish to the entire tooth surface, except for 1 mm around the restoration margins. c. Immerse the teeth in a 5% methylene blue dye solution for 24 hours at 37°C.
-
Sectioning and Evaluation: a. Rinse the teeth thoroughly to remove excess dye. b. Embed the teeth in acrylic resin and section them longitudinally through the center of the restoration using a low-speed diamond saw. c. Examine the sections under a stereomicroscope at 20x magnification.
-
Scoring of Microleakage: a. Score the extent of dye penetration at the enamel and dentin margins according to the following criteria:
- 0: No dye penetration.
- 1: Dye penetration up to one-third of the cavity depth.
- 2: Dye penetration up to two-thirds of the cavity depth.
- 3: Dye penetration to the full depth of the cavity wall.
- 4: Dye penetration along the axial wall.
Visualizations
Bonding Mechanism of First-Generation Agents
Caption: Bonding mechanism of NPG-GMA to dentin and composite resin.
Experimental Workflow for Shear Bond Strength Testing
Caption: Workflow for evaluating the shear bond strength of first-generation bonding agents.
Logical Relationship of Components and Outcome
Caption: Relationship between the properties of first-generation bonding agents and their clinical performance.
References
Application Notes and Protocols for Studying the NPG-GMA and Dentin Interface
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodological framework for the comprehensive study of the interface between N-phenylglycine-glycidyl methacrylate (NPG-GMA) based adhesives and dentin. The protocols outlined below cover key experiments for assessing the chemical interaction, mechanical properties, and ultrastructural characteristics of this interface.
Overview of NPG-GMA and Dentin Bonding
N-phenylglycine-glycidyl methacrylate (NPG-GMA) was a key surface-active comonomer in first-generation dentin bonding agents. The primary mechanism of adhesion for these early systems was intended to be chelation, where the NPG-GMA would chemically bond with the calcium ions in the hydroxyapatite of the dentin. However, these bonds were often weak and hydrolytically unstable, leading to lower bond strengths compared to modern adhesive systems. Understanding the methodology to study this interface is crucial for historical context and for evaluating novel adhesive technologies.
Experimental Protocols
Micro-Shear Bond Strength (µSBS) Testing
This protocol details the procedure for evaluating the mechanical strength of the adhesive bond between an NPG-GMA based resin and dentin.
Materials:
-
Extracted human or bovine molars
-
Low-speed diamond saw
-
Silicon carbide (SiC) abrasive papers (e.g., 100, 400, 600-grit)
-
NPG-GMA based adhesive system
-
Resin composite
-
Tygon tubing (or other suitable matrix) with a specific internal diameter (e.g., 1.2 mm)
-
Universal testing machine with a knife-edged chisel or wire loop
-
Thermocycling apparatus
Protocol:
-
Tooth Preparation:
-
Select sound, caries-free human or bovine molars.
-
Remove the roots and section the crowns to expose a flat mid-coronal dentin surface using a low-speed diamond saw under water cooling.
-
Create a standardized smear layer by grinding the dentin surface with 600-grit SiC paper for 60 seconds under running water.
-
-
Bonding Procedure:
-
Apply the NPG-GMA based adhesive to the prepared dentin surface according to the manufacturer's instructions.
-
Place a section of Tygon tubing onto the adhesive-coated surface.
-
Fill the tubing with resin composite, ensuring good adaptation to the surface.
-
Light-cure the resin composite through the tubing according to the manufacturer's recommendations.
-
-
Specimen Storage and Aging (Optional):
-
Store the bonded specimens in distilled water at 37°C for 24 hours.
-
For aging simulation, subject the specimens to thermocycling (e.g., 1,000 cycles between 5°C and 55°C with a 20-second dwell time).
-
-
µSBS Testing:
-
Mount the specimen in the universal testing machine.
-
Apply a shear force to the base of the composite cylinder at a crosshead speed of 1.0 mm/min until failure occurs.
-
Record the load at failure in Newtons (N).
-
-
Data Calculation:
-
Calculate the bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded area (mm²).
-
Nanoleakage Evaluation using Silver Nitrate and SEM
This protocol outlines the methodology to qualitatively and quantitatively assess the presence of nanoporosities and voids at the NPG-GMA-dentin interface.
Materials:
-
Bonded specimens prepared as for µSBS testing
-
Low-speed diamond saw
-
Ammoniacal silver nitrate solution (50% w/v)
-
Photo-developing solution
-
Silicon carbide (SiC) abrasive papers
-
2% sodium hypochlorite solution (optional, for deproteinization)
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities
Protocol:
-
Specimen Preparation:
-
Prepare bonded dentin-resin specimens as described in the µSBS protocol.
-
Section the specimens into 1 mm thick slabs perpendicular to the bonded interface using a low-speed diamond saw under water cooling.
-
-
Silver Nitrate Infiltration:
-
Coat the external surfaces of the slabs with two layers of nail varnish, leaving a 1 mm window around the bonded interface.
-
Immerse the specimens in 50% (w/v) ammoniacal silver nitrate solution in complete darkness for 24 hours.
-
Rinse the specimens thoroughly with distilled water.
-
-
Development:
-
Immerse the specimens in a photo-developing solution under a fluorescent light for 8 hours to reduce the silver ions into metallic silver grains.
-
-
SEM Sample Preparation:
-
Rinse the specimens and polish the sectioned surfaces with SiC paper.
-
Optionally, deproteinize the surface with 2% sodium hypochlorite for 2 minutes to expose the collagen network.
-
Dehydrate the specimens in a series of graded ethanol solutions.
-
Mount the specimens on aluminum stubs and sputter-coat them with a conductive material (e.g., gold or palladium).
-
-
SEM and EDS Analysis:
-
Examine the resin-dentin interface under the SEM using backscattered electron mode to visualize the silver nitrate penetration.
-
Use EDS to confirm the presence of silver along the interface, within the hybrid layer, and in resin tags.
-
Nanoleakage can be scored or quantified as a percentage of silver penetration along the interface.
-
Scanning Electron Microscopy (SEM) of the Resin-Dentin Interface
This protocol provides a method for the ultrastructural evaluation of the hybrid layer, resin tags, and overall quality of the NPG-GMA-dentin interface.
Materials:
-
Bonded specimens
-
Low-speed diamond saw or cleaving instrument
-
Glutaraldehyde fixative solution (e.g., 2.5%)
-
Graded ethanol series for dehydration
-
Critical point dryer or chemical drying agents (e.g., hexamethyldisilazane)
-
Mounting stubs
-
Sputter coater
-
Scanning Electron Microscope (SEM)
Protocol:
-
Specimen Sectioning:
-
Section the bonded specimens to expose the resin-dentin interface. This can be done using a diamond disk or by fracturing the specimen.[1]
-
-
Fixation:
-
Immerse the specimens in a fixative solution (e.g., 2.5% glutaraldehyde) to preserve the organic components.
-
-
Dehydration:
-
Dehydrate the specimens through a series of increasing concentrations of ethanol (e.g., 50%, 70%, 90%, 100%).
-
-
Drying:
-
Critical point dry the specimens to remove the ethanol without distorting the ultrastructure.
-
-
Mounting and Coating:
-
Mount the dried specimens on aluminum stubs with the interface of interest oriented for viewing.
-
Sputter-coat the specimens with a thin layer of a conductive metal (e.g., gold-palladium).
-
-
SEM Observation:
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Interaction Analysis
This protocol provides a general framework for investigating the chemical interactions between NPG-GMA and dentin components using solid-state NMR.
Materials:
-
NPG-GMA (potentially with 13C isotope enrichment for enhanced signal)
-
Prepared human or bovine dentin powder
-
NMR spectrometer equipped for solid-state analysis (with magic-angle spinning capabilities)
-
NMR rotors
Protocol:
-
Sample Preparation:
-
Prepare powdered dentin from extracted teeth.
-
Synthesize or obtain 13C-enriched NPG-GMA to enhance the detection of its interaction with dentin.
-
Interact the NPG-GMA with the prepared dentin powder. This may involve mixing the components in a solvent and then drying.
-
-
NMR Analysis:
-
Pack the NPG-GMA treated dentin powder into an NMR rotor.
-
Acquire high-resolution 13C NMR spectra using a cross-polarization magic-angle spinning (CP-MAS) method.
-
-
Data Interpretation:
-
Analyze the resonance shifts in the 13C-NMR spectra. Downfield anisotropic shifts of the carbon-13 labeled NPG-GMA can indicate chemical bonding interactions with the dentin.
-
Data Presentation
Quantitative Data Summary
| Parameter | Adhesive System Generation | Reported Values | Reference(s) |
| Shear Bond Strength | First Generation (NPG-GMA based) | 2-3 MPa | [3] |
| Nanoleakage | First Generation (NPG-GMA based) | High (qualitative assessment) | Inferred from low bond strength and hydrolytic instability |
Visualizations
Experimental Workflow for µSBS Testing
Caption: Workflow for micro-shear bond strength testing.
Experimental Workflow for Nanoleakage Evaluation
Caption: Workflow for nanoleakage evaluation.
Signaling Pathway: Resin Monomer-Induced Apoptosis in Pulp-Dentin Cells
Caption: Resin monomer-induced apoptosis signaling.
References
Unable to Generate Application Notes: "Cervident" is a Dental Product, Not a Tool for Creating Historical Controls in Drug Development
Extensive research indicates that "Cervident" is a term primarily associated with the field of dentistry and does not appear to be a technology, property, or substance used for creating historical controls in broader clinical trials or drug development as the prompt suggests. Therefore, the creation of the requested detailed Application Notes and Protocols is not possible as it is based on a mistaken premise.
Initial investigations revealed that "this compound" was the brand name of an early dentin adhesive developed in 1965.[1] This product had poor properties and led to many treatment failures.[1] More recently, "this compound" is the name of a dental technology company.[2][3]
A search for clinical trials related to "this compound" identified two prospective, controlled trials between 1990 and 2015 related to it as a macrofilled composite dental material.[4] However, the quality of these trials was determined to be low.[4] There is no evidence from the available data to suggest that "this compound" or its properties are used in the context of creating historical controls for drug development research.
The concept of using historical controls—data from patients treated in previous studies—is a valid and important topic in clinical trial design, particularly for rare diseases.[5][6] Methodologies exist to incorporate historical control data to make trials more efficient, potentially reducing the number of patients needed for a control arm and accelerating research.[5][7][8] These methods often involve complex statistical approaches like propensity score matching to ensure the historical and concurrent control groups are comparable.[5][6]
However, these methodologies are not linked to any product or property named "this compound." Given that the core subject of the request, "this compound properties," does not exist in the specified context, generating the requested protocols, data tables, and diagrams would be speculative and factually incorrect. Accurate and helpful documentation can only be created if the subject matter is correctly identified.
References
- 1. The 7 generations of dental adhesives: A historical journey through its evolution - Dental Supplies and Equipment - Dentaltix [dentaltix.com]
- 2. This compound [this compound.se]
- 3. Kontakt – this compound [this compound.se]
- 4. journals.co.za [journals.co.za]
- 5. Dynamic use of historical controls in clinical trials for rare disease research: A re-evaluation of the MILES trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Summarizing historical information on controls in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-Palmitoyl-Glycine-Glycidyl Methacrylate (NPG-GMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of N-palmitoyl-glycine-glycidyl methacrylate (NPG-GMA). This document is intended to guide researchers in academic and industrial settings through the structural, thermal, and physicochemical analysis of NPG-GMA, particularly in the context of its application in drug delivery systems.
Structural Characterization of NPG-GMA
The precise chemical structure of NPG-GMA is fundamental for understanding its properties and behavior. Spectroscopic techniques are paramount for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to confirm the synthesis of NPG-GMA by identifying its key functional groups. The presence of the amide bond from the N-palmitoyl glycine moiety and the epoxy and methacrylate groups from the glycidyl methacrylate portion can be verified.
-
Sample Preparation:
-
For solid NPG-GMA, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for a thin film, dissolve a small amount of NPG-GMA in a suitable solvent (e.g., chloroform), cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared Spectrometer.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Perform a background scan with an empty sample holder or a pure KBr pellet.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the spectrum, co-adding at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify characteristic absorption bands. Key peaks to look for in NPG-GMA include:
-
N-H stretch (amide): ~3300 cm⁻¹
-
C-H stretch (aliphatic): ~2920 and ~2850 cm⁻¹
-
C=O stretch (methacrylate ester): ~1720 cm⁻¹
-
C=O stretch (amide I): ~1640 cm⁻¹
-
N-H bend (amide II): ~1540 cm⁻¹
-
C-O-C stretch (epoxy ring): ~910 cm⁻¹ and ~840 cm⁻¹
-
-
| Functional Group | Characteristic Peak Position (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aliphatic) | ~2920, ~2850 |
| C=O Stretch (Ester) | ~1720 |
| C=O Stretch (Amide I) | ~1640 |
| N-H Bend (Amide II) | ~1540 |
| C-O-C Stretch (Epoxy) | ~910, ~840 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of NPG-GMA, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Sample Preparation:
-
Dissolve 5-10 mg of NPG-GMA in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons and carbons in the NPG-GMA structure.
-
| Proton Environment | Representative Chemical Shift (δ, ppm) |
| Alkyl Chain (CH₃) | ~0.88 |
| Alkyl Chain (CH₂)n | ~1.25 |
| CH₂ adjacent to C=O (Palmitoyl) | ~2.20 |
| Glycine CH₂ | ~3.9-4.1 |
| Methacrylate CH₂ | ~5.6, ~6.1 |
| Methacrylate CH₃ | ~1.95 |
| Epoxy Ring CH and CH₂ | ~2.6, ~2.8, ~3.2 |
| GMA CH₂-O | ~3.8, ~4.3 |
Thermal Properties of NPG-GMA
Thermal analysis techniques are crucial for determining the stability and phase behavior of NPG-GMA, which are important considerations for its processing and application.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
-
Sample Preparation:
-
Weigh 5-10 mg of the NPG-GMA sample into a TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Use a thermogravimetric analyzer.
-
Set the temperature program to ramp from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20 mL/min).
-
-
Data Acquisition:
-
Start the temperature program and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax) from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Sample Preparation:
-
Weigh 5-10 mg of the NPG-GMA sample into a DSC pan (e.g., aluminum) and seal it.
-
-
Instrument Setup:
-
Use a differential scanning calorimeter.
-
Use an empty, sealed DSC pan as a reference.
-
Set a temperature program that includes heating and cooling cycles to erase the thermal history of the sample (e.g., heat from room temperature to 150 °C, cool to -50 °C, and then heat again to 150 °C at a rate of 10 °C/min).
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature during the second heating scan.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify any melting endotherms or crystallization exotherms.
-
| Thermal Property | Representative Value |
| Tonset (TGA) | > 200 °C |
| Tg (DSC) | Varies with polymer structure |
Characterization of NPG-GMA Nanoparticles for Drug Delivery
When formulated into nanoparticles, a different set of characterization techniques are employed to assess their suitability for drug delivery applications.
Particle Size and Morphology
The size and shape of nanoparticles are critical parameters that influence their in vivo behavior, including circulation time, biodistribution, and cellular uptake.
-
Sample Preparation:
-
Disperse the NPG-GMA nanoparticles in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to an appropriate concentration.
-
Filter the dispersion through a syringe filter (e.g., 0.45 µm) to remove any large aggregates.
-
-
Instrument Setup:
-
Use a dynamic light scattering instrument.
-
Set the measurement parameters, including temperature and scattering angle.
-
-
Data Acquisition:
-
Perform at least three measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the average particle size (Z-average) and the polydispersity index (PDI).
-
-
Sample Preparation:
-
SEM: Place a drop of the nanoparticle dispersion onto a clean silicon wafer or an aluminum stub and allow it to air-dry or freeze-dry. Coat the sample with a thin layer of a conductive material (e.g., gold or carbon).
-
TEM: Place a drop of the nanoparticle dispersion onto a carbon-coated copper grid and allow it to dry. Negative staining with an agent like uranyl acetate may be used to enhance contrast.
-
-
Imaging:
-
Image the prepared samples using an SEM or TEM at various magnifications.
-
-
Data Analysis:
-
Observe the shape and surface morphology of the nanoparticles.
-
Measure the size of individual particles from the images to determine the size distribution.
-
Surface Charge (Zeta Potential)
The zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of their stability in suspension.
-
Sample Preparation:
-
Disperse the NPG-GMA nanoparticles in a suitable aqueous medium (e.g., 10 mM NaCl) at a known pH.
-
-
Instrument Setup:
-
Use a zeta potential analyzer.
-
Inject the sample into the measurement cell.
-
-
Data Acquisition:
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
-
Data Analysis:
-
The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
| Parameter | Typical Range | Significance |
| Particle Size (DLS) | 50 - 300 nm | Influences biodistribution and cellular uptake |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow size distribution |
| Zeta Potential | ± 10 to ± 30 mV | Indicates good colloidal stability |
Drug Loading and Encapsulation Efficiency
These parameters are crucial for evaluating the capacity of the NPG-GMA nanoparticles to carry a therapeutic agent.
-
Separation of Free Drug:
-
Separate the drug-loaded nanoparticles from the aqueous medium containing the free, unencapsulated drug using a technique such as ultracentrifugation or dialysis.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL %): DL (%) = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100
-
Visualization of Workflows and Pathways
Experimental Workflow for NPG-GMA Characterization
Application Notes and Protocols for Experimental Formulations Targeting Cervical Tooth Regeneration
Disclaimer: The term "Cervident" does not correspond to a known commercial product or established scientific formulation. The following application notes and protocols are based on established principles of dental tissue engineering and regenerative medicine to create experimental formulations aimed at the regeneration of tissues in the cervical (neck) region of the tooth, such as cementum, dentin, and the periodontal ligament. These protocols are intended for research purposes only.
Application Note 1: Growth Factor-Eluting Collagen Scaffolds for Induction of Cementogenesis and Dentinogenesis
This application note describes the preparation and use of an experimental formulation based on a biocompatible collagen scaffold loaded with recombinant human growth factors. The objective is to promote the differentiation of endogenous stem cells, such as periodontal ligament stem cells (PDLSCs) and dental pulp stem cells (DPSCs), into cementoblasts and odontoblasts to regenerate the cervical tooth structure.
1.1 Proposed Experimental Formulations
The following table outlines several potential experimental formulations for initial screening. Formulations are based on a Type I collagen hydrogel, a primary structural protein in dental tissues. Growth factors are selected for their known roles in dental tissue development.
| Formulation ID | Scaffold Base (mg/mL) | Bioactive Agent 1 | Concentration (ng/mL) | Bioactive Agent 2 | Concentration (ng/mL) |
| EF-A1 | Bovine Type I Collagen (5) | rhBMP-2 | 100 | - | - |
| EF-A2 | Bovine Type I Collagen (5) | rhFGF-2 | 50 | - | - |
| EF-A3 | Bovine Type I Collagen (5) | rhPDGF-BB | 50 | - | - |
| EF-B1 | Bovine Type I Collagen (5) | rhBMP-2 | 100 | rhFGF-2 | 50 |
| EF-B2 | Bovine Type I Collagen (5) | rhBMP-2 | 100 | rhPDGF-BB | 50 |
| EF-C1 (Control) | Bovine Type I Collagen (5) | - | 0 | - | 0 |
rhBMP-2: Recombinant Human Bone Morphogenetic Protein-2 rhFGF-2: Recombinant Human Fibroblast Growth Factor-2 rhPDGF-BB: Recombinant Human Platelet-Derived Growth Factor-BB
1.2 Experimental Workflow for Scaffold Preparation and In Vitro Testing
The following diagram illustrates the workflow for preparing the experimental formulations and subsequently testing their effects on cultured dental stem cells.
Caption: Workflow for preparing and testing growth factor-loaded collagen scaffolds.
1.3 Protocol: In Vitro Evaluation of Experimental Formulations
Objective: To assess the bioactivity of the experimental formulations on human Periodontal Ligament Stem Cells (PDLSCs).
Materials:
-
Human PDLSCs (passage 3-5)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Experimental formulations (EF-A1 to EF-C1) cast in 24-well plates
-
Cell viability assay kit (e.g., PrestoBlue™)
-
RNA extraction kit and qPCR reagents
-
Alizarin Red S staining solution
Methodology:
-
Cell Seeding: Trypsinize and count PDLSCs. Seed 5 x 104 cells onto the surface of each pre-cast collagen scaffold in the 24-well plates.
-
Cell Culture: Culture the cell-scaffold constructs in osteogenic differentiation medium (Alpha-MEM, 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid) for up to 21 days. Change the medium every 2-3 days.
-
Viability Assessment (Day 3):
-
Add viability reagent to triplicate wells for each formulation group.
-
Incubate according to the manufacturer's instructions.
-
Read fluorescence or absorbance to determine relative cell viability.
-
-
Gene Expression Analysis (Day 7):
-
Extract total RNA from the cell-scaffold constructs using a suitable kit.
-
Synthesize cDNA.
-
Perform quantitative PCR (qPCR) to analyze the expression of key differentiation markers:
-
Cementum: Cementum Protein 1 (CEMP1), Cementum Attachment Protein (CAP).
-
Osteo/Dentinogenic: Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), Osterix (OSX).
-
Housekeeping gene: GAPDH.
-
-
-
Mineralization Assay (Day 21):
-
Fix the constructs with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution for 20 minutes to visualize calcium deposits.
-
Wash thoroughly with distilled water.
-
Quantify the stain by dissolving it in 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.
-
Application Note 2: Wnt Pathway Agonist in a Thermosensitive Hydrogel for Targeted Cementoblast Differentiation
This application note details an experimental formulation using a thermosensitive hydrogel for the controlled delivery of a small molecule Wnt signaling agonist. The goal is to specifically activate the canonical Wnt pathway in resident progenitor cells to stimulate cementum regeneration.
2.1 Wnt Signaling Pathway in Cementoblast Differentiation
The canonical Wnt signaling pathway is critical for cementoblast differentiation and cementum formation. Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn activates the transcription of target genes essential for cementogenesis, such as CEMP1 and OSX.
Caption: Activation of the Wnt pathway for cementoblast differentiation.
2.2 Proposed Experimental Formulations
This approach uses a Poloxamer 407 (P407) hydrogel, which is liquid at cool temperatures and gels at body temperature, making it injectable. The bioactive agent is a highly selective GSK-3β inhibitor, which mimics Wnt signaling.
| Formulation ID | Hydrogel Base (% w/v) | Bioactive Agent | Concentration (µM) |
| EF-D1 | P407 (25%) | CHIR99021 | 1 |
| EF-D2 | P407 (25%) | CHIR99021 | 3 |
| EF-D3 | P407 (25%) | CHIR99021 | 10 |
| EF-E1 (Control) | P407 (25%) | DMSO (Vehicle) | 0.1% |
2.3 Protocol: Preparation and Characterization of Thermosensitive Hydrogel
Objective: To prepare and confirm the gelation properties of the experimental hydrogel formulations.
Materials:
-
Poloxamer 407 (P407) powder
-
Sterile, cold (4°C) phosphate-buffered saline (PBS)
-
CHIR99021
-
DMSO
-
Vials, magnetic stirrer, cold room or ice bath
Methodology:
-
Preparation:
-
Slowly sprinkle P407 powder into cold PBS while stirring continuously in a cold room (4°C) to achieve a final concentration of 25% (w/v). This is the "cold method."
-
Continue stirring for several hours until the P407 is fully dissolved and the solution is clear. Store at 4°C.
-
-
Loading Bioactive Agent:
-
Prepare a stock solution of CHIR99021 in DMSO.
-
While keeping the 25% P407 solution on ice, add the required volume of CHIR99021 stock solution (or DMSO for control) to achieve the final concentrations listed in the table. Mix gently but thoroughly.
-
-
Gelation Test (Rheometry):
-
Place a sample of the formulation onto the plate of a rheometer.
-
Perform a temperature sweep from 10°C to 40°C.
-
Measure the storage modulus (G') and loss modulus (G''). The temperature at which G' exceeds G'' is the gelation temperature. The target is a gelation temperature between 25°C and 37°C.
-
2.4 Data Presentation: A Template for Summarizing Results
All quantitative data from the described experiments should be compiled into structured tables to facilitate comparison between formulation groups. Below is a template for presenting qPCR and Alizarin Red S data from Application Note 1.
Table 3: Effects of Experimental Formulations on PDLSC Differentiation
| Formulation ID | Relative Viability (% of Control) | RUNX2 Fold Change (vs. Control) | CEMP1 Fold Change (vs. Control) | Mineralization (OD562, vs. Control) |
| EF-A1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| EF-A2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| EF-A3 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| EF-B1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| EF-B2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| EF-C1 (Control) | 100 ± SD | 1.0 | 1.0 | 1.0 |
Data presented as mean ± standard deviation (SD) from n=3 independent experiments. Statistical significance (e.g., p < 0.05) relative to the control group should be indicated.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bond Strength in Dental Cements
This support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving issues related to the low bond strength of dental cements. While the query specified "Cervident," this material could not be definitively identified in the scientific literature. Therefore, this guide addresses the common factors affecting the bond strength of major dental cement categories: Glass Ionomer Cements (GICs), Resin-Modified Glass Ionomer Cements (RMGICs), and Resin Cements.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low bond strength in dental cements?
A1: Low bond strength is typically not attributed to a single factor but rather a combination of issues. The most common reasons for bond failure include procedural errors during application, incompatibility between materials, and patient-specific biological factors. Key procedural mistakes involve inadequate moisture control, improper surface preparation of the tooth or restoration, incorrect mixing of cement components, and insufficient curing.[1][2][3][4][5]
Q2: How does moisture contamination affect bond strength?
A2: Moisture control is critical for achieving a durable bond.[6] For resin-based cements, in particular, contamination from saliva or blood can significantly compromise adhesion and lead to premature debonding.[3][5][7] While GICs and RMGICs are more moisture-tolerant, excessive moisture can still negatively impact their mechanical properties.
Q3: Can the type of tooth structure influence the bond strength?
A3: Yes, the substrate plays a significant role. Bonding to dentin is more complex than bonding to enamel due to its higher organic and water content.[8][9] Factors such as whether the dentin is from a primary or permanent tooth, and whether it is sound or caries-affected, can influence bond strength.[8][9]
Q4: Does the application technique of the bonding agent matter?
A4: Absolutely. For adhesive resin cements, vigorous scrubbing of the adhesive into the dentin is recommended to ensure full penetration into the dentinal tubules and collagen network.[1] Improper thinning of the adhesive can leave residual solvents, inhibiting polymerization and weakening the bond.[1]
Troubleshooting Guides
Issue 1: Premature Debonding of Restorations
| Potential Cause | Recommended Action |
| Moisture Contamination | Ensure adequate isolation of the treatment area using rubber dams, cotton rolls, or high-volume suction.[2][5][7] |
| Improper Surface Preparation | Follow the manufacturer's instructions for etching, priming, and bonding. Ensure all contaminants like temporary cement, saliva, and blood are removed before cementation.[7] |
| Incorrect Cement Mixing | For hand-mixed cements, ensure the correct powder-to-liquid ratio and a homogenous mix. For automix systems, bleed the cartridge before application to ensure a uniform mixture.[2] |
| Inadequate Curing | Use a calibrated curing light with an appropriate wavelength and intensity for the specific cement. Ensure the light tip is positioned correctly and cure for the recommended duration.[1][4] |
Issue 2: Inconsistent Bond Strength in Experimental Setups
| Potential Cause | Recommended Action |
| Substrate Variability | Standardize the tooth substrate as much as possible (e.g., use only sound permanent dentin). Report the substrate characteristics in your methodology.[8][9] |
| Storage of Specimens | The method of storing teeth before testing can affect the dentin and the resulting bond strength. Consistent storage in neutral buffered formalin followed by distilled water is a reliable method.[9] |
| Inconsistent Application Procedure | Develop and strictly follow a standardized protocol for each step of the bonding and cementation process. This includes timing of etchant application, adhesive application technique, and cement placement. |
| Testing Methodology | The type of bond strength test (e.g., shear vs. microtensile) can yield different results. Choose a method appropriate for the material being tested and be consistent across all experimental groups. |
Experimental Protocols
Standardized Shear Bond Strength (SBS) Testing Protocol
-
Specimen Preparation: Embed extracted human or bovine teeth in acrylic resin. Create a flat dentin or enamel surface by grinding with sequential silicon carbide papers.
-
Surface Treatment: Apply the etchant, primer, and adhesive system according to the manufacturer's instructions for the specific cement being tested.
-
Cement Application: Place a cylindrical mold onto the prepared surface and fill it with the mixed dental cement.
-
Curing: Light-cure or allow for chemical curing as specified by the manufacturer.
-
Storage: Store the bonded specimens in distilled water at 37°C for 24 hours before testing.
-
Testing: Use a universal testing machine to apply a shear force to the base of the cylinder at a crosshead speed of 0.5 mm/min until failure.
-
Data Analysis: Record the force at failure and calculate the bond strength in megapascals (MPa) by dividing the force by the bonded surface area.
Visual Guides
Caption: A logical workflow for troubleshooting common causes of low bond strength.
Caption: Simplified diagram of the chemical bonding mechanism in GICs.
References
- 1. en.ultradent.blog [en.ultradent.blog]
- 2. dentonics.com [dentonics.com]
- 3. pbdentalspecialists.com [pbdentalspecialists.com]
- 4. dentalproductsreport.com [dentalproductsreport.com]
- 5. Troubleshooting Common Challenges in Bridge Cementation - Assured Dental Lab | Portland, Oregon [assureddentallab.com]
- 6. The Science Behind Dental Adhesive Failures - Gardenbrooke Dental [gardenbrookedental.com]
- 7. Stop Taking the Blame: 80% of Crown Failures Are a Cementation Issue [tttdental.com.hk]
- 8. mdpi.com [mdpi.com]
- 9. Factors influencing the bond strength between glass polyalkenoate (ionomer) cements and dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolytic Instability of Early Dentin Bonding Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the performance and durability of dentin bonding agents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experimentation with early-generation dentin adhesives.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve potential issues in your experiments, ensuring the accuracy and reliability of your results.
Question: Why am I seeing a significant decrease in bond strength after aging my specimens in water?
Answer: A significant drop in bond strength after aqueous aging is a hallmark of the hydrolytic instability characteristic of many early dentin bonding agents. This degradation is typically a result of two primary mechanisms occurring within the hybrid layer:
-
Hydrolysis of Resin Components: Early bonding agents often contained hydrophilic monomers, such as HEMA, to ensure good wetting of the dentin surface. However, these monomers also attract water, leading to the hydrolytic breakdown of the polymer network over time.[1][2][3] This plasticization of the adhesive layer weakens its mechanical properties.
-
Enzymatic Degradation of Collagen Fibrils: The acid-etching step, common in early bonding protocols, demineralizes the dentin and exposes a network of collagen fibrils. If these fibrils are not completely encapsulated by the adhesive resin, they remain vulnerable to degradation by endogenous host-derived enzymes called matrix metalloproteinases (MMPs) and cysteine cathepsins.[4][5][6] These enzymes are present in the dentin matrix and are activated by the acidic components of the bonding agents.[4][5] In the presence of water, MMPs can break down the exposed collagen, leading to a loss of integrity at the resin-dentin interface and a reduction in bond strength.[4][5][6]
Question: My microtensile bond strength (µTBS) results are highly variable, even within the same experimental group. What are the potential causes?
Answer: High variability in µTBS results is a common challenge. Several factors related to both the substrate and experimental technique can contribute to this:
-
Substrate Variability: Dentin is a heterogeneous substrate. Bond strength can be influenced by the location within the tooth (e.g., superficial vs. deep dentin), as deeper dentin has larger and more numerous dentinal tubules.[7][8] The bond strength can also differ between occlusal and buccal surfaces.[7]
-
Technique Sensitivity:
-
Improper Adhesive Application: Insufficient scrubbing of the adhesive can lead to incomplete penetration into the dentinal tubules and exposed collagen network.[9] Conversely, an overly thick adhesive layer can result in pooling and incomplete solvent evaporation, weakening the bond.[9][10]
-
Inadequate Solvent Evaporation: The solvents in dentin bonding agents need to be thoroughly evaporated before light curing. Residual solvent can inhibit polymerization and lead to a weaker, more porous adhesive layer that is susceptible to water sorption.[9][11]
-
Moisture Contamination: The "wet bonding" technique required for many early adhesives is highly sensitive. Over-drying the dentin can cause the collagen network to collapse, preventing resin infiltration, while excessive moisture can interfere with the polymerization of the adhesive.[12]
-
Inadequate Curing: Insufficient light curing will result in a soft, under-polymerized adhesive layer with compromised mechanical properties.[9]
-
-
Specimen Preparation: The microtensile test itself is technique-sensitive. Inconsistent specimen dimensions or misalignment during testing can lead to variable results.
Question: I am observing premature debonding of the composite from the dentin surface during specimen preparation for µTBS testing. What could be the reason?
Answer: Premature debonding during specimen preparation is indicative of a very weak initial bond. The causes are often related to fundamental errors in the bonding procedure:
-
Over-etching: Etching the dentin for too long can create a deeper demineralized zone than the adhesive can penetrate, leaving a zone of exposed, unsupported collagen fibrils at the base of the hybrid layer.[12]
-
Contamination: Contamination of the etched dentin surface with saliva, blood, or other substances can significantly reduce bond strength.[2][13]
-
Incompatible Materials: Ensure that the adhesive system is compatible with the composite resin and the curing light being used.[2]
-
Aging of Materials: Using expired or improperly stored bonding agents can lead to reduced effectiveness.
Question: The water sorption values for my experimental adhesive seem unusually high. What factors could be contributing to this?
Answer: High water sorption is often linked to the chemical composition of the adhesive.[14]
-
Hydrophilic Monomers: The presence of hydrophilic monomers like HEMA in the adhesive formulation leads to increased water uptake.[3]
-
Incomplete Polymerization: An under-cured resin network will have more free volume and unreacted hydrophilic groups, allowing for greater water ingress.
-
Solvent Residues: Residual solvents can create voids within the adhesive layer, which can then be filled with water.[11]
-
Phase Separation: In some early "one-bottle" systems, the hydrophilic and hydrophobic components could separate, creating water-rich zones within the adhesive layer.[1]
Data Presentation
Table 1: Representative Water Sorption and Solubility of Different Resin Cements
| Cement Type | Water Sorption (μg/mm³) | Water Solubility (μg/mm³) |
| Self-Adhesive Resin Cement (e.g., RelyX Unicem 2 Automix) | ~30 | -2.1 (negative value indicates mass gain) |
| Self-Adhesive Resin Cement (e.g., Panavia V5) | ~20.8 | 0.4 - 0.8 |
| Resin-Modified Glass Ionomer Cement (e.g., Rely X Luting2) | Highest among tested cements | Highest among tested cements |
| Composite Resin Cement (e.g., PermaCem 2.0) | Lowest among tested cements | Lowest among tested cements |
Data synthesized from multiple sources for illustrative purposes.[14][15] Actual values are material and study-dependent.
Table 2: Factors Influencing Microtensile Bond Strength (µTBS) of Dentin Bonding Agents
| Factor | Effect on Bond Strength | Reference |
| Dentin Depth | Higher in superficial dentin, lower in deep dentin | [8] |
| Dentin Origin | Can vary between human and bovine dentin | [7] |
| Etching Time | Over-etching dentin (>15s) can reduce bond strength | [12] |
| Dentin Wetness | Over-drying or excessive wetness reduces bond strength | [12] |
| Adhesive Application | Vigorous scrubbing improves infiltration; thick layers can weaken the bond | [9][10] |
| Solvent Evaporation | Inadequate evaporation significantly reduces bond strength | [9] |
| Curing | Incomplete polymerization leads to a weak bond | [9] |
| Aging | Aqueous storage generally decreases bond strength over time | [1][6] |
Experimental Protocols
1. Microtensile Bond Strength (µTBS) Testing
This protocol outlines a general procedure for assessing the bond strength of dentin bonding agents.
-
Tooth Preparation:
-
Select sound, extracted human or bovine molars and store them in a suitable medium (e.g., saline, chloramine solution).
-
Create a flat dentin surface by removing the occlusal enamel using a low-speed diamond saw under water cooling.[16][17]
-
Polish the dentin surface with 600-grit silicon carbide paper to create a standardized smear layer.[18]
-
-
Bonding Procedure:
-
Apply the dentin bonding agent to the prepared dentin surface according to the manufacturer's instructions. This typically involves etching, priming, and application of the adhesive.
-
Build up a composite resin crown on the bonded surface in increments, light-curing each increment.[16]
-
-
Specimen Sectioning:
-
Testing:
-
Attach each beam to a testing jig using cyanoacrylate glue.[16]
-
Mount the jig in a universal testing machine.
-
Apply a tensile load at a crosshead speed of 1 mm/min until fracture occurs.[16]
-
Record the load at fracture and calculate the bond strength in megapascals (MPa) by dividing the load by the cross-sectional area of the bonded interface.
-
2. Water Sorption and Solubility Testing (based on ISO 4049)
This protocol is adapted from the ISO 4049 standard for polymer-based restorative materials.
-
Specimen Preparation:
-
Initial Conditioning and Weighing:
-
Place the specimens in a desiccator at 37°C.
-
Weigh the specimens daily on an analytical balance until a constant mass (m1) is achieved (i.e., a change of less than 0.1 mg in 24 hours).[14]
-
-
Water Immersion:
-
Re-conditioning and Final Weighing:
-
Return the specimens to the desiccator and dry them until a constant mass is again achieved (m3).[14]
-
-
Calculations:
-
Calculate the volume (V) of each disc in mm³.
-
Water Sorption (Wsp): Wsp = (m2 - m3) / V (in µg/mm³)
-
Water Solubility (Wsl): Wsl = (m1 - m3) / V (in µg/mm³)
-
Mandatory Visualizations
Caption: Signaling pathway of hydrolytic degradation in the hybrid layer.
Caption: Experimental workflow for microtensile bond strength (µTBS) testing.
Caption: Troubleshooting decision tree for low or variable bond strength results.
References
- 1. Limitations in Bonding to Dentin and Experimental Strategies to Prevent Bond Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Science Behind Dental Adhesive Failures - Gardenbrooke Dental [gardenbrookedental.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and Failure Phenomena at the Dentin Bonding Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insidedentaltech.com [insidedentaltech.com]
- 6. Optimizing dentin bond durability: strategies to prevent hydrolytic degradation of the hybrid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the bond strength of self-etch adhesives: A meta-analysis of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtensile Bond Strength of Different Bonding Agents to Superficial and Deep Dentin in Etch-and-Rinse and Self-Etch Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.ultradent.blog [en.ultradent.blog]
- 10. Cause-Effect Relationship of Varying Bonding Thicknesses in Dentin Adhesion of Universal Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Each Step in a Dental Bonding Protocol | CDEWorld [cdeworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Water Sorption and Solubility of Different Dental Cements at Different Time Interval [pubs.sciepub.com]
- 15. Evaluation of ISO 4049: water sorption and water solubility of resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. researchgate.net [researchgate.net]
- 19. iosrjournals.org [iosrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
challenges in bonding to the dentin smear layer with Cervident
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding bonding to the dentin smear layer using the Cervident adhesive system.
Frequently Asked Questions (FAQs)
Q1: What is the dentin smear layer and how does it form?
A1: The dentin smear layer is a layer of debris produced iatrogenically on the surface of dentin after it has been cut with hand or rotary instruments.[1] This layer consists of both organic and inorganic components. The organic part includes coagulated proteins, pulpal tissue remnants, bacteria, and saliva, while the inorganic portion is primarily composed of shattered hydroxyapatite crystals and mineralized collagen from the dentin matrix.[1][2] The thickness of the smear layer typically ranges from 1 to 5 micrometers.[1] It also forms "smear plugs" that extend a short distance into the dentinal tubules, which can decrease dentin permeability by as much as 86%.[3][4]
Q2: How does the smear layer interfere with this compound bonding?
A2: The smear layer presents a significant challenge for adhesive dentistry because it is a physically weak and unstable structure.[1] Bonding directly to the smear layer is unreliable because the layer itself has a weak attachment to the underlying dentin.[5] This can lead to cohesive failure within the smear layer at low bond strengths.[5] Furthermore, the smear layer can act as a barrier, preventing the resin monomers in this compound from penetrating the dentinal tubules and intertubular dentin to form a proper hybrid layer and resin tags, which are crucial for strong micromechanical interlocking.[6]
Q3: Should the smear layer be removed, modified, or left intact when using this compound?
A3: The appropriate strategy for managing the smear layer depends on the type of this compound adhesive being used (e.g., etch-and-rinse vs. self-etch).
-
Etch-and-Rinse Approach: For etch-and-rinse adhesives, the smear layer must be completely removed. This is typically achieved by applying 30-40% phosphoric acid, which dissolves the smear layer and demineralizes the underlying dentin to expose the collagen network for resin infiltration.[3]
-
Self-Etch Approach: Self-etching adhesives are designed to modify the smear layer. They contain acidic monomers that partially demineralize the smear layer and the underlying dentin, incorporating the dissolved smear layer into the hybrid layer.[3][7] The effectiveness of this approach can be influenced by the thickness of the smear layer.[3]
Q4: We are experiencing low bond strength values in our experiments. What are the common causes?
A4: Low bond strength can stem from several factors related to smear layer management and the bonding protocol:
-
Inadequate Smear Layer Removal (Etch-and-Rinse): Insufficient etching time or inactive etchant can lead to residual smear layer, hindering resin penetration.
-
Over-etching Dentin (Etch-and-Rinse): Excessive etching can demineralize the dentin too deeply, creating a collagen network that the adhesive cannot fully infiltrate, leading to a weak, porous zone at the base of the hybrid layer.
-
Dentin Surface Wetness: After etching and rinsing, the dentin surface should be left moist but not overly wet. Over-drying can cause the exposed collagen network to collapse, preventing resin infiltration. Conversely, excessive water can interfere with the polymerization of hydrophobic resin monomers.[8]
-
Thick Smear Layer (Self-Etch): A very thick smear layer, often created by coarse grinding instruments, may not be completely penetrated by milder self-etch adhesives, compromising the bond.[9][10]
-
Contamination: Contamination of the prepared dentin surface with saliva or blood can interfere with the bonding process.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Microtensile Bond Strength (µTBS) | Incomplete removal or modification of the smear layer. | Verify the etching/priming time and application technique as per the this compound protocol. Consider the instrument used for surface preparation; finer grit instruments create a thinner smear layer.[9] |
| Dentin surface is too wet or too dry. | After rinsing the etchant, gently air-dry the surface to leave it visibly moist without pooling water. For self-etch systems, ensure the solvent has adequately evaporated. | |
| Incomplete polymerization of the adhesive. | Check the light-curing unit's output and ensure the curing time is adequate for the shade and thickness of the materials. | |
| Contamination of the bonding surface. | Maintain strict isolation of the operating field to prevent contamination from saliva or blood. | |
| High Variability in Bond Strength Results | Inconsistent smear layer thickness across samples. | Standardize the dentin surface preparation by using the same grit of silicon carbide (SiC) paper (e.g., 600-grit) for a consistent smear layer.[9][10] |
| Operator variability in adhesive application. | Ensure all operators are calibrated and follow a standardized protocol for adhesive application, including scrubbing motion if recommended.[11] | |
| Dehydration of specimens during preparation for µTBS testing. | Keep specimens hydrated throughout the sectioning and testing process to prevent dehydration-related artifacts.[12] | |
| Premature Debonding During Sample Preparation | Very weak adhesion due to fundamental protocol error. | Review the entire experimental protocol, from substrate storage and preparation to adhesive application and curing. Ensure compatibility between this compound and the chosen composite resin. |
| Presence of a thick, hybridized smear layer that acts as a weak link. | For self-etch systems, consider pretreating the dentin with solutions like EDTA or NaOCl to modify the smear layer, though effects can vary between adhesive systems.[6][7][11] |
Experimental Protocols
Protocol 1: Microtensile Bond Strength (µTBS) Testing
This protocol is a standard method for evaluating the bond strength of an adhesive to dentin.
-
Tooth Preparation: Use extracted human or bovine molars stored in a suitable medium. Section the tooth perpendicular to its long axis to expose a flat, mid-coronal dentin surface.[10]
-
Smear Layer Creation: Grind the exposed dentin surface with 600-grit silicon carbide (SiC) paper under water cooling for 60 seconds to create a standardized smear layer.[10]
-
Adhesive Application: Apply the this compound adhesive system to the prepared dentin surface according to the manufacturer's instructions (e.g., etch-and-rinse or self-etch protocol).
-
Composite Buildup: Build a composite resin block (e.g., 5 mm high) incrementally on the bonded surface, light-curing each increment.[12]
-
Storage: Store the bonded tooth in water at 37°C for 24 hours to allow the bond to mature.[12]
-
Sectioning: Section the tooth-resin block assembly into multiple beams (or "sticks") with a cross-sectional area of approximately 1.0 mm² at the bonded interface using a slow-speed diamond saw under constant water cooling.[10][12]
-
Testing: Secure each beam to a testing jig and apply a tensile load using a universal testing machine at a crosshead speed of 0.5 mm/min until failure.[13]
-
Data Analysis: Calculate the µTBS in megapascals (MPa) by dividing the failure load (in Newtons) by the bond area (in mm²). Analyze the failure mode (adhesive, cohesive in dentin, cohesive in resin, or mixed) using a stereomicroscope or SEM.
Visualizations
Diagrams of Key Concepts & Workflows
Caption: Composition and structure of the dentin smear layer.
Caption: Troubleshooting workflow for low bond strength.
Caption: Comparison of smear layer management strategies.
References
- 1. dentistchannel.online [dentistchannel.online]
- 2. scispace.com [scispace.com]
- 3. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Bonding to Dentin: Smear Layer and the Process of Hybridization | Pocket Dentistry [pocketdentistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of smear layer deproteinization on bonding of self-etch adhesives to dentin: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dentin bonding—Variables related to the clinical situation and the substrate treatment | Pocket Dentistry [pocketdentistry.com]
- 10. Effect of smear layers on the bonding of a self-etching primer to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dt.mahidol.ac.th [dt.mahidol.ac.th]
- 12. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature [opendentistryjournal.com]
- 13. researchgate.net [researchgate.net]
factors contributing to the failure of Cervident restorations
Technical Support Center: Cervical Dental Restorations
Disclaimer: The term "Cervident" refers to an older generation of dental restorative material with limited current technical data. This guide addresses the broader, more scientifically relevant topic of factors contributing to the failure of modern cervical (Class V) restorations, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the clinical failure of cervical restorations? A1: Cervical restorations, placed at the neck of the tooth near the gumline, have a high failure rate compared to other restoration types. The primary causes are multifactorial and include:
-
Loss of Retention: The restoration completely or partially debonds from the tooth. This is the most common reason for failure.[1][2]
-
Marginal Breakdown & Discoloration: The edges of the restoration begin to leak, stain, or chip away, leading to aesthetic failure and risk of secondary caries.[3][4]
-
Secondary Caries: New decay forms at the margin of the restoration.[1][5]
-
Material Fracture: The restorative material itself breaks under stress.[5]
Q2: How do occlusal (biting) forces contribute to failure? A2: Occlusal forces are a major contributor to the failure of cervical restorations. Non-axial loads (forces applied at an angle) from chewing, clenching, or grinding (bruxism) can cause the tooth to flex.[5][6] This concentration of stress at the cervical area, a phenomenon known as abfraction , can break the adhesive bond at the restoration margin, leading to microleakage and eventual debonding.[7] Clinical studies show a strong correlation between the presence of occlusal wear facets and a higher risk of restoration failure.[3][8][9]
Q3: Why is the choice of adhesive strategy so critical in these restorations? A3: The adhesive strategy is a decisive factor in clinical success because cervical lesions often have margins on both enamel and dentin/cementum, which are vastly different substrates for bonding.[5] Furthermore, the dentin in these lesions is often sclerotic (hardened and dense), which is more difficult to bond to. The adhesive system must be robust enough to create a durable seal on both substrates while resisting the polymerization shrinkage stress of the composite and the flexural forces exerted on the tooth.[3][10]
Q4: What role does the restorative material's flexibility (modulus of elasticity) play? A4: The modulus of elasticity is a measure of a material's stiffness. A material with a low modulus is more flexible. In the cervical region, where the tooth flexes under load, a more flexible restorative material can deform with the tooth, reducing stress at the adhesive interface and potentially improving longevity.[6] Conversely, a very rigid material may not flex with the tooth, causing stress to build up at the margins, leading to bond failure.[10]
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Investigative Action / Solution |
| Complete Loss of Restoration | 1. Overpowering Occlusal Forces: Patient has heavy biting forces, bruxism, or occlusal interferences.[5][7] 2. Adhesive Failure: Inadequate moisture control during placement, improper adhesive protocol, or bonding to highly sclerotic dentin.[4][5] 3. Lack of Mechanical Retention: Cavity preparation was non-retentive, relying solely on adhesion in a high-stress area.[11] | 1. Perform occlusal analysis. Adjust occlusion to remove premature contacts. Consider a protective occlusal guard for patients with bruxism. 2. Review bonding protocol. Ensure meticulous isolation (e.g., rubber dam). Consider air abrasion to prepare the dentin surface. Evaluate alternative adhesive systems. 3. For high-risk patients, consider preparing a small mechanical undercut or groove at the gingival margin to enhance retention.[4][11] |
| Marginal Discoloration (Staining) | 1. Microleakage: A gap has formed between the tooth and the restoration, allowing oral fluids and bacteria to penetrate. 2. Inadequate Polishing: A rough restoration margin accumulates plaque and stain more readily.[5] 3. Polymerization Shrinkage: Stress from material shrinkage during light-curing pulled the restoration away from the margin.[10] | 1. Use a diagnostic explorer to check for marginal gaps. If significant, the restoration likely requires replacement. 2. Attempt to re-polish the margins. If the stain is superficial, this may resolve the issue. 3. When replacing, use an incremental layering technique for the composite to minimize shrinkage stress. Consider using a flowable composite as a liner. |
| Fracture of the Restoration | 1. High Occlusal Stress: Biting forces exceed the fracture strength of the material.[5] 2. Material Brittleness: The selected restorative material may be too rigid or brittle for the application (e.g., some glass ionomers under high parafunctional loads).[5] 3. Improper Material Handling: Voids incorporated during placement created a weak point. | 1. Conduct occlusal analysis and adjust as needed. 2. Select a material with higher fracture toughness and a modulus of elasticity that can better absorb occlusal stress. 3. Use careful placement techniques to ensure a void-free restoration. |
| Post-Operative Sensitivity | 1. Microleakage: Fluid movement in a marginal gap is irritating the dental pulp. 2. Inadequate Dentin Sealing: The adhesive did not completely seal the dentin tubules. 3. Occlusal Trauma: The restoration is "high" in the bite, causing inflammation. | 1. Evaluate margins for evidence of leakage. 2. If sensitivity persists, the restoration may need to be replaced with careful attention to the adhesive protocol. 3. Check occlusion with articulating paper and adjust any high spots on the restoration. |
Quantitative Data on Restoration Failure
The following tables summarize clinical findings on the performance of cervical restorations.
Table 1: Primary Reasons for Failure of Cervical Restorations
| Reason for Failure | Percentage of Failures | Source |
|---|---|---|
| Loss of Retention | 82.2% | [1][2] |
| Secondary Caries | 17.8% |[1][2] |
Table 2: Failure Rates Based on Marginal Integrity (Retrospective Study)
| Parameter | Failure Rate | Source |
|---|---|---|
| Gingival Marginal Integrity | 50.7% | [3][8][9] |
| Occlusal Marginal Integrity | 42.4% |[3][8][9] |
Table 3: Clinical Survival and Retention Rates Over Time
| Study Duration | Overall Survival/Retention Rate | Key Finding | Source |
|---|---|---|---|
| 5 Years | 82.6% (Retention) | Meta-analysis of various bonding systems. | [11] |
| 7.7 Years | 82.8% (Retention) | Restorations without any mechanical dentin preparation showed the highest loss rate (27.8%). | [11] |
| 10 Years (Median) | ~10.4 - 11.5 years | Median survival time for resin composite and glass ionomer restorations, respectively. |[1] |
Experimental Protocols
Protocol 1: Evaluation of Microleakage via Dye Penetration
-
Sample Preparation:
-
Select extracted, caries-free human teeth.
-
Prepare standardized Class V cavities at the cementoenamel junction.
-
Restore the cavities according to the manufacturer's instructions for the material and adhesive being tested.
-
-
Finishing and Polishing:
-
Finish and polish all restorations using a standardized sequence of abrasive discs or points.
-
-
Thermocycling (Optional but Recommended):
-
Subject the samples to a set number of thermal cycles (e.g., 500 cycles) between two temperature baths (e.g., 5°C and 55°C) to simulate temperature changes in the oral environment.
-
-
Sample Sealing:
-
Coat the entire tooth surface with two layers of nail varnish, leaving a 1mm window around the restoration margins. This ensures dye can only penetrate at the tooth-restoration interface.
-
-
Dye Immersion:
-
Immerse the samples in a dye solution (e.g., 2% methylene blue or 0.5% basic fuchsin) for a specified period (e.g., 24 hours).
-
-
Sectioning and Evaluation:
-
Rinse the teeth and embed them in resin.
-
Section the teeth longitudinally through the center of the restoration using a slow-speed diamond saw.
-
Examine each half under a stereomicroscope at a set magnification (e.g., 20x).
-
-
Scoring:
-
Score the extent of dye penetration along the interface using a graded scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the cavity depth, 2 = penetration up to two-thirds, 3 = penetration to the axial wall).
-
Protocol 2: Clinical Evaluation Using Modified USPHS Criteria
-
Examiner Calibration:
-
Two or more clinical examiners are trained and calibrated on the scoring criteria to ensure inter-examiner reliability.
-
-
Patient Recall and Examination:
-
Patients with existing cervical restorations are recalled for evaluation.
-
Each restoration is examined using a dental mirror and explorer under standard dental lighting.
-
-
Evaluation Criteria:
-
Each restoration is scored across several parameters. The most common are:
-
Retention: (Alpha) Fully retained, (Bravo) Partially retained, (Charlie) Lost.
-
Marginal Adaptation: (Alpha) No visible gap or crevice, (Bravo) Visible gap that the explorer does not penetrate, (Charlie) Explorer penetrates the gap.
-
Marginal Discoloration: (Alpha) No discoloration, (Bravo) Slight discoloration, (Charlie) Obvious discoloration compromising aesthetics.
-
Anatomic Form/Wear: (Alpha) Continuous with tooth anatomy, (Bravo) Slight wear, (Charlie) Significant wear.
-
Secondary Caries: (Alpha) None, (Charlie) Caries present.
-
Postoperative Sensitivity: (Alpha) None, (Bravo) Mild/intermittent, (Charlie) Persistent/severe.
-
-
-
Data Analysis:
-
The ratings (Alpha, Bravo, Charlie) are tabulated. "Charlie" ratings are typically considered clinical failures. Survival analysis (e.g., Kaplan-Meier) can be used to calculate the longevity and failure rates over time.[1]
-
Visual Guides & Workflows
Diagram 1: Troubleshooting Logic for Cervical Restoration Failure
This diagram illustrates a logical workflow for diagnosing the root cause of a failed cervical restoration.
Caption: Diagnostic workflow for identifying causes of cervical restoration failure.
Diagram 2: Experimental Workflow for Microleakage Assessment
This diagram outlines the key steps in an in-vitro experiment designed to evaluate the marginal seal of restorative materials.
Caption: Step-by-step experimental protocol for in-vitro microleakage analysis.
References
- 1. A retrospective clinical study of cervical restorations: longevity and failure-prognostic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. operativedentistry [operative-dentistry.kglmeridian.com]
- 3. [PDF] A Retrospective Clinical Study on Factors Influencing the Failure of NCCL Restorations | Semantic Scholar [semanticscholar.org]
- 4. stevensondentalsolutions.com [stevensondentalsolutions.com]
- 5. Restoration of Noncarious Cervical Lesions: When, Why, and How - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating interfacial failure of cervical restorations using damage mechanics: A finite element analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Retrospective Clinical Study on Factors Influencing the Failure of NCCL Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Retrospective Clinical Study on Factors Influencing the Failure of NCCL Restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Success With Class V Restorations In Day To Day Dentistry! [dentalreach.today]
- 11. Composite restorations placed in non‐carious cervical lesions—Which cavity preparation is clinically reliable? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NPG-GMA Bond Stability and Degradation
Welcome to the technical support center for NPG-GMA (N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine) based materials. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the degradation of NPG-GMA bonds over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical degradation mechanism for materials containing NPG-GMA bonds?
A1: The primary degradation mechanism is the hydrolysis of the ester linkage within the glycidyl methacrylate (GMA) portion of the molecule.[1][2][3] This reaction involves the cleavage of the covalent ester bond by water, leading to the formation of a carboxylic acid and an alcohol. This process can compromise the structural integrity of the polymer matrix or lead to the premature release of a conjugated payload.
Q2: What environmental factors are most critical in accelerating the degradation of NPG-GMA bonds?
A2: Several environmental factors can significantly accelerate degradation:
-
pH: Both acidic and basic conditions can catalyze ester hydrolysis.[4][5][6][7] Basic conditions (e.g., pH > 7) are often more aggressive in promoting this reaction.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis, thereby accelerating the degradation process.[8]
-
Water Availability: As water is a reactant in hydrolysis, the degree of water sorption and diffusion into the material is a critical factor.[1][2][9] Increased hydrophilicity of the overall formulation can lead to higher water uptake and faster degradation.
Q3: Can enzymes affect the stability of NPG-GMA bonds?
A3: Yes, enzymatic degradation is a significant concern, especially in biological environments. Enzymes such as esterases, which are present in bodily fluids and secreted by cells like neutrophils, can catalyze the hydrolysis of the ester bonds in the methacrylate structure.[3][10][11] This can lead to a much faster degradation rate than would be observed in a sterile buffer solution.
Q4: In the context of a drug conjugate, how does the overall formulation affect stability?
A4: The formulation is critical for the stability of any conjugate, including those using NPG-GMA chemistry. Key considerations include:
-
Buffer Composition and pH: The buffer system must maintain a pH that minimizes the rate of hydrolysis.
-
Excipients: Additives like cryoprotectants (e.g., sucrose) can prevent aggregation during freeze-thaw cycles.[12]
-
Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, a high DAR can increase hydrophobicity, leading to a higher propensity for aggregation and physical instability.[13][14]
-
Storage Conditions: Factors such as temperature, exposure to light, and agitation during storage can all contribute to the degradation of the conjugate.[13]
Q5: What are the expected chemical byproducts of NPG-GMA degradation?
A5: The primary degradation products from the hydrolysis of the GMA ester bond are methacrylic acid and the corresponding diol-containing parent molecule.[1] Further degradation of the polymer backbone or other components can occur, but the initial and most common event is the cleavage of this ester linkage.
Troubleshooting Guides
Issue 1: Premature Release of Conjugated Payload in Experiments
-
Symptom: You observe a higher-than-expected concentration of free drug/molecule in your assay supernatant over a shorter time frame.
-
Potential Cause: The ester bond in the GMA linker is likely undergoing accelerated hydrolysis.
-
Troubleshooting Steps:
-
Verify pH of Media: Confirm that the pH of your experimental buffer or cell culture media is within a stable range (typically close to neutral, ~pH 7.4). Avoid highly acidic or basic conditions.
-
Assess Enzymatic Activity: If working in a biological system (e.g., plasma, cell culture), consider the presence of esterases. Run a control experiment in a sterile, enzyme-free buffer at the same pH and temperature to determine the contribution of enzymatic degradation.
-
Review Formulation: Ensure your formulation buffer is optimized for stability. If high temperatures are used in your experiment, this will accelerate hydrolysis.
-
Issue 2: Physical Instability (Aggregation, Precipitation) of the Conjugate Solution
-
Symptom: Your conjugate solution appears cloudy, or you detect high molecular weight species (HMWS) using Size Exclusion Chromatography (SEC).
-
Potential Cause: For complex biologics like antibody-drug conjugates, high payload conjugation or suboptimal buffer conditions can lead to aggregation.[13]
-
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): If possible, experiment with a lower DAR, as high hydrophobicity from the payload is a common cause of aggregation.[13]
-
Screen Formulation Buffers: Test a range of pH conditions and excipients. The optimal buffer for an unconjugated antibody may not be ideal for the final conjugate.[13]
-
Control Storage and Handling: Aliquot samples to avoid multiple freeze-thaw cycles.[12] Store at recommended temperatures and protect from light.
-
Issue 3: High Variability in Stability Assay Results
-
Symptom: Replicate experiments measuring conjugate stability or payload release yield inconsistent data.
-
Potential Cause: Inconsistent experimental setup, sample handling, or analytical processing.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters (temperature, incubation time, buffer preparation, agitation) are strictly controlled.
-
Validate Analytical Methods: Confirm that your analytical method (e.g., HPLC, LC-MS) is validated for stability indication. This involves running forced degradation samples to ensure the method can separate degradation products from the intact conjugate.[12]
-
Check Sample Handling: Ensure consistent timing and procedure for sample quenching, dilution, and injection into the analytical instrument.
-
Data Presentation
Table 1: Summary of Factors Influencing NPG-GMA Bond Degradation
| Factor | Effect on Stability | Mechanism of Action | Mitigation Strategy |
| High pH (>8) | Decreases | Base-catalyzed hydrolysis of the ester bond.[5][6][7] | Maintain formulation pH in the neutral range (6.5-7.5). |
| Low pH (<5) | Decreases | Acid-catalyzed hydrolysis of the ester bond.[5][6][7] | Maintain formulation pH in the neutral range (6.5-7.5). |
| Elevated Temperature | Decreases | Increases the kinetic rate of hydrolysis.[8] | Store at recommended low temperatures (e.g., 2-8°C or frozen). |
| Presence of Esterases | Decreases | Enzymatic catalysis of ester bond cleavage.[10][11] | Use sterile, enzyme-free buffers for in vitro controls. |
| High Water Content | Decreases | Water acts as a reactant in the hydrolysis reaction.[2] | Formulate with less hydrophilic polymers or excipients if possible. |
| High DAR (Conjugates) | Decreases | Increases hydrophobicity, leading to aggregation.[13] | Optimize conjugation to achieve a lower, more homogeneous DAR. |
Table 2: Common Analytical Techniques for Degradation Analysis
| Technique | Information Provided | Primary Use Case |
| HPLC / UPLC | Quantification of intact conjugate, free payload, and degradation products.[1] | Routine stability testing, release kinetics. |
| Size Exclusion (SEC) | Detection and quantification of aggregates and fragments.[12] | Assessing physical stability and aggregation. |
| LC-MS | Identification of the chemical structure of unknown degradation products.[1][15] | Forced degradation studies, mechanism investigation. |
| NMR Spectroscopy | Elucidation of the precise chemical structure and bond cleavage sites.[5][7] | In-depth structural analysis of degradation pathways. |
Experimental Protocols
Protocol 1: Forced Degradation Study for NPG-GMA Conjugates
Objective: To identify potential degradation pathways and establish the stability-indicating nature of the primary analytical method (e.g., HPLC).
Methodology:
-
Sample Preparation: Prepare identical aliquots of the NPG-GMA conjugate at a known concentration (e.g., 1 mg/mL) in a baseline formulation buffer.
-
Stress Conditions: Subject the aliquots to a panel of stress conditions. Include an unstressed control sample stored at -80°C.
-
Neutralization: After incubation, neutralize the acid and base-stressed samples to the pH of the mobile phase before analysis.
-
Analysis: Analyze all stressed samples and the unstressed control using your primary analytical method (e.g., Reverse-Phase HPLC) and a mass-based method (e.g., LC-MS) to identify degradation products.
-
Data Evaluation: The analytical method is considered "stability-indicating" if it can resolve the degradation peaks from the main peak of the intact conjugate.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the amount of intact conjugate remaining over time in a formal stability study.
Methodology:
-
Column: Use a suitable reverse-phase column (e.g., C18) for separation of the conjugate from potential small-molecule degradation products.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient: Develop a gradient elution method that provides good resolution. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the conjugate (e.g., 280 nm for proteins) and the payload, if it has a distinct chromophore.
-
Sample Preparation: At each time point of the stability study, dilute the sample to a concentration within the linear range of the assay using the initial mobile phase conditions.
-
Data Analysis: Integrate the peak area of the intact conjugate. Calculate the percentage remaining by comparing it to the area of the T=0 sample.
Visualizations
Caption: Primary hydrolytic degradation pathway of the NPG-GMA ester linkage.
Caption: Troubleshooting workflow for addressing conjugate instability issues.
Caption: Experimental workflow for a typical stability assessment study.
References
- 1. Analysis of the Degradation of a Model Dental Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of degradation of the hybrid layer in adhesive dentistry and therapeutic agents to improve bond durability—A literature review | Pocket Dentistry [pocketdentistry.com]
- 3. Degradation and Failure Phenomena at the Dentin Bonding Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Documents download module [ec.europa.eu]
- 9. In Search of Novel Degradation-Resistant Monomers for Adhesive Dentistry: A Systematic Review and Meta-Analysis [mdpi.com]
- 10. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enzymatic degradation of polymers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Polymer Conjugates (APCs) for Active Targeted Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-Phenylglycine-Glycidyl Methacrylate (NPG-GMA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the wettability of N-Phenylglycine-Glycidyl Methacrylate (NPG-GMA).
Troubleshooting Guide: Improving NPG-GMA Wettability
Poor wettability of NPG-GMA can lead to inconsistent experimental results, poor adhesion, and incomplete surface coverage. This guide provides solutions to common issues encountered during experimentation.
| Issue | Possible Cause | Recommended Solution |
| Aqueous solutions bead up on the NPG-GMA surface, indicating poor wetting. | NPG-GMA has a moderately hydrophobic surface. | Implement a surface modification technique such as plasma treatment to increase surface energy. Alternatively, incorporate a suitable surfactant into your aqueous solution. |
| Inconsistent results in cell culture or protein binding assays on NPG-GMA coated surfaces. | Uneven wetting of the NPG-GMA surface during coating or assay setup. | Ensure complete and even spreading of liquids by pre-treating the NPG-GMA surface with plasma. For liquid formulations, the addition of a biocompatible surfactant can improve uniformity. |
| Poor adhesion of a hydrophilic coating to an NPG-GMA substrate. | Low surface energy of the NPG-GMA is preventing proper interfacial contact with the coating. | Utilize oxygen or argon plasma treatment to introduce polar functional groups on the NPG-GMA surface, thereby increasing its surface energy and promoting adhesion.[1][2] |
| Difficulty in dispersing NPG-GMA-based particles in an aqueous medium. | The hydrophobic nature of the particles leads to agglomeration. | Employ a suitable surfactant or wetting agent in the aqueous medium to reduce surface tension and facilitate dispersion. |
Frequently Asked Questions (FAQs)
Surface Properties and Characterization
Q1: What is the expected wettability of an untreated NPG-GMA surface?
Q2: How can I measure the wettability of my NPG-GMA surface?
A2: The most common method is by measuring the static contact angle of a liquid (typically deionized water) on the surface using a goniometer. A smaller contact angle indicates better wettability.
Plasma Treatment for Improved Wettability
Q3: What is plasma treatment and how does it improve the wettability of NPG-GMA?
A3: Plasma treatment involves exposing the material surface to an ionized gas (plasma). For polymers like NPG-GMA, oxygen or argon plasma is commonly used. The energetic plasma particles modify the surface chemistry by introducing polar functional groups (e.g., hydroxyl, carboxyl), which increases the surface energy and, consequently, the hydrophilicity of the material.[1][2] This results in a lower water contact angle and improved wettability.
Q4: What are the typical parameters for plasma treating NPG-GMA?
A4: Based on studies with similar methacrylate-based polymers, a good starting point for plasma treatment would be:
-
Gas: Oxygen or Argon
-
Power: 50-200 W
These parameters can be optimized for your specific application.
Q5: Is the effect of plasma treatment on wettability permanent?
A5: The improved wettability from plasma treatment can diminish over time, a phenomenon known as hydrophobic recovery. The rate of this recovery depends on the storage conditions (e.g., exposure to air). It is often recommended to use the plasma-treated surface as soon as possible after treatment for optimal results.
Surfactants and Wetting Agents
Q6: Can I use surfactants to improve the wettability of NPG-GMA?
A6: Yes, incorporating surfactants or wetting agents into your liquid formulation can significantly improve its ability to wet the NPG-GMA surface. In dental applications, low-viscosity, methacrylate-based "wetting resins" or "modeling resins" are used to improve the handling and adaptation of composite materials, which is a form of enhancing wettability.[8]
Q7: What type of surfactant should I use?
A7: The choice of surfactant depends on your specific application. For biological applications, biocompatibility is crucial. Non-ionic surfactants are often a good starting point. For resin-based formulations, a low-viscosity, unfilled or lightly filled methacrylate-based wetting agent can be effective. It is advisable to select a wetting agent that is compatible with your system and does not negatively impact the final properties of your material.[8]
Q8: Will adding a surfactant affect the properties of my final product?
A8: It is possible. While wetting agents are designed to improve handling and wettability, they can potentially affect the mechanical properties and color stability of the final cured material.[9] It is recommended to perform validation experiments to assess any potential impact on your specific application.
Quantitative Data on Wettability Improvement
The following tables summarize data from studies on materials structurally related to NPG-GMA, demonstrating the effectiveness of methods to improve wettability.
Table 1: Effect of Plasma Treatment on Water Contact Angle of Methacrylate-Based Polymers
| Material | Initial Water Contact Angle (°) | Treatment | Post-Treatment Water Contact Angle (°) | Reference |
| PMMA | ~70 | Oxygen Plasma | ~55 | [10] |
| PMMA | ~68 | Ar + H₂O Plasma (30s) | ~35 | [1] |
| Acrylic Resin | 84.7 | Oxygen Plasma | <10 | [5] |
| Bis-GMA Composite | 58.8 | Storage in Orange Juice | 49.1 | [3] |
Table 2: Surface Free Energy of a Related Polymer
| Material | Surface Free Energy (mN/m) | Reference |
| Poly(glycidyl methacrylate) (poly-GMA) | 40.24 | [11] |
Experimental Protocols
Protocol 1: Oxygen Plasma Treatment to Enhance NPG-GMA Wettability
This protocol provides a general procedure for improving the wettability of an NPG-GMA surface using oxygen plasma.
Materials:
-
NPG-GMA substrate
-
Plasma cleaner/etcher system
-
Oxygen gas source
-
Contact angle goniometer
Procedure:
-
Sample Preparation: Ensure the NPG-GMA substrate is clean and free of any contaminants.
-
Plasma Chamber Loading: Place the NPG-GMA substrate into the plasma chamber.
-
Vacuum Pumping: Evacuate the chamber to a base pressure of approximately 0.5 mbar.
-
Gas Introduction: Introduce oxygen gas into the chamber.
-
Plasma Ignition: Apply radiofrequency (RF) power (e.g., 100 W) to ignite the oxygen plasma.
-
Treatment: Expose the NPG-GMA surface to the plasma for a predetermined time (e.g., 30-60 seconds).
-
Venting and Sample Removal: Turn off the RF power and gas flow. Vent the chamber to atmospheric pressure and remove the treated substrate.
-
Characterization: Immediately measure the water contact angle on the treated surface to assess the improvement in wettability.
Protocol 2: Incorporation of a Wetting Agent into a Liquid Formulation
This protocol describes a general method for using a wetting agent to improve the application of a liquid onto an NPG-GMA surface.
Materials:
-
NPG-GMA substrate
-
Liquid formulation (e.g., aqueous solution, resin)
-
Compatible wetting agent (e.g., non-ionic surfactant, methacrylate-based modeling resin)
-
Mixing equipment
Procedure:
-
Wetting Agent Selection: Choose a wetting agent that is compatible with your liquid formulation and application.
-
Concentration Determination: Start with a low concentration of the wetting agent (e.g., 0.1-1.0% by weight) and create a series of formulations with varying concentrations.
-
Mixing: Thoroughly mix the wetting agent into the liquid formulation until a homogenous solution is achieved.
-
Application: Apply the formulation containing the wetting agent to the NPG-GMA substrate.
-
Observation: Visually assess the spreading of the liquid on the surface.
-
Optimization: If necessary, adjust the concentration of the wetting agent to achieve the desired wetting characteristics without negatively impacting the performance of the formulation.
Visualizations
Caption: Workflow for improving NPG-GMA wettability via plasma treatment.
Caption: Logical relationship between the problem and solutions for poor NPG-GMA wettability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of Effect of Zirconia Surface Treatment, Using Plasma of Argon and Silane, on the Shear Bond Strength of Two Composite Resin Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the strength and wetting characteristics of Bis-GMA/TEGDMA-based adhesives on the bond strength to dentin [rde.ac]
- 6. Effect of Argon Plasma Surface Treatment on Bond Strength of Resin Composite Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. operativedentistry [operative-dentistry.kglmeridian.com]
- 8. Effect of wetting agent coverage on the surface properties of resin composite submitted to brushing and staining cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Surface Wetting Resin on the Color Stability and Microhardness of Esthetic Composites [scielo.sa.cr]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface [mdpi.com]
Technical Support Center: Overcoming the Technical Sensitivity of First-Generation Adhesives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by first-generation dental adhesives. By understanding the technical sensitivities of these early adhesive systems, users can better interpret experimental outcomes and refine their research methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with first-generation adhesives in a question-and-answer format.
Q1: Why am I experiencing premature debonding of my restoration within a few months?
A1: Premature bond failure is a hallmark issue with first-generation adhesives due to several inherent weaknesses.[1][2][3][4] The primary reasons include:
-
Weak Dentin Adhesion: First-generation adhesives exhibited very low bond strength to dentin, typically in the range of 1-3 MPa.[2][3][4][5] This is significantly lower than the bond strength to etched enamel.
-
Hydrolytic Instability: The chemical bond formed by these adhesives, often through the chelation of N-phenylglycine-glycidyl methacrylate (NPG-GMA) with calcium ions in the hydroxyapatite, is susceptible to degradation in the presence of water.[2][6] This breakdown of the adhesive interface over time is a major contributor to failure.
-
Smear Layer Interference: These early adhesives did not effectively remove or modify the smear layer, a layer of debris left on the tooth surface after preparation.[2][3] Bonding to this unstable layer resulted in a weak and unreliable bond.
Q2: My experiment is showing significant post-operative sensitivity. What are the likely causes?
A2: Post-operative sensitivity is a frequent complication when using older adhesive systems.[7][8][9][10][11] The primary causes are often related to technique and the materials' inability to create a complete seal:
-
Inadequate Dentinal Tubule Sealing: First-generation adhesives were not effective at sealing the dentinal tubules.[7] This can lead to the movement of dentinal fluid, which stimulates nerve fibers and causes pain.
-
Microleakage: The weak bond and hydrolytic degradation can lead to the formation of microscopic gaps at the restoration margin, allowing bacteria and oral fluids to penetrate, which can irritate the pulp.[2][12]
-
Technique Sensitivity: Issues such as over-drying the dentin surface after rinsing can collapse the collagen network, preventing proper adhesive penetration in later-generation systems, and while the mechanism is different in first-generation systems, improper handling can still contribute to a poor bond and subsequent sensitivity.[9]
Q3: I'm observing inconsistent bond strength values in my results. What factors could be contributing to this variability?
A3: Inconsistency in bond strength is a known issue with first-generation adhesives and can be attributed to their high technique sensitivity.[12] Key factors include:
-
Surface Contamination: The bonding process is highly sensitive to contamination from saliva, blood, or other substances.[1] Even minute contamination can significantly compromise the bond strength.
-
Improper Curing: Inadequate polymerization of the adhesive resin due to insufficient light exposure or an incompatible light source can result in a weak bond.[1][13]
-
Material Instability: The components of first-generation adhesives could be unstable during storage, leading to variations in performance.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary bonding mechanism of first-generation adhesives?
A1: The primary bonding mechanism of first-generation adhesives was based on chemical chelation.[3] A key component, N-phenylglycine-glycidyl methacrylate (NPG-GMA), would bond to the calcium ions present in the hydroxyapatite of the tooth structure.[2][6][14] This created an ionic bond that was unfortunately susceptible to hydrolysis.[6]
Q2: Why is the bond strength of first-generation adhesives so low compared to modern adhesives?
A2: The low bond strength of first-generation adhesives (1-3 MPa) is due to several factors.[2][3][4][5] They did not utilize an acid-etch technique on dentin, failed to remove the smear layer, and relied on a hydrolytically unstable chemical bond.[2][3] In contrast, modern adhesives use micromechanical interlocking by infiltrating acid-etched enamel and dentin to form a hybrid layer, resulting in significantly higher and more durable bond strengths (often exceeding 20 MPa).[3][15]
Q3: Can I improve the performance of first-generation adhesives in my experiments?
A3: While the inherent limitations of first-generation adhesives cannot be completely overcome, meticulous technique can help in achieving the most optimal results possible with these materials. This includes ensuring a scrupulously clean and dry operating field, as contamination is a major cause of bond failure.[1][10] Strict adherence to the manufacturer's instructions for application and curing is also critical.[13] However, for reliable and durable adhesion, the use of later-generation adhesive systems is strongly recommended.
Data Presentation
Table 1: Comparison of Adhesive Generations
| Property | First Generation | Fourth Generation (Etch-and-Rinse) | Seventh Generation (Self-Etch) |
| Bonding Mechanism | Chemical chelation to calcium | Micromechanical interlocking (Hybrid Layer) | Micromechanical and chemical bonding |
| Dentin Bond Strength | 1 - 3 MPa | 17 - 25 MPa | 18 - 35 MPa |
| Enamel Bond Strength | ~20 MPa (with etching) | 20 - 30 MPa | Variable, can be lower without selective etch |
| Smear Layer Treatment | Ignored | Removed (Total Etch) | Modified and incorporated |
| Number of Steps | 2-3 | 3 | 1-2 |
| Technique Sensitivity | High | High | Low to Moderate |
| Post-operative Sensitivity | Common | Can occur if dentin is over-dried | Less common |
| Hydrolytic Stability | Low | Moderate to High | Moderate |
| Water Sorption | High | Lower than 1st Gen, but present | Higher than 4th Gen due to hydrophilic monomers |
Experimental Protocols
Shear Bond Strength (SBS) Test Protocol
This protocol is a generalized procedure for determining the shear bond strength of an adhesive to a tooth substrate.
1. Specimen Preparation:
- Select sound, extracted human or bovine teeth.
- Embed the teeth in acrylic resin, leaving the desired bonding surface exposed.
- Grind the exposed surface flat using a polishing machine with progressively finer silicon carbide paper (e.g., 320, 400, then 600-grit) under water cooling to create a standardized smear layer.[16]
2. Adhesive Application:
- Apply the first-generation adhesive to the prepared dentin surface according to the manufacturer's instructions.
- Place a mold (e.g., a cylindrical plastic tube with a specific internal diameter, typically 2-3 mm) onto the adhesive-coated surface.
3. Composite Placement and Curing:
- Fill the mold with a resin composite material in increments.
- Light-cure each increment according to the composite manufacturer's instructions, using a calibrated dental curing light.
- Remove the mold, leaving a cylinder of composite bonded to the tooth surface.
4. Storage:
- Store the bonded specimens in distilled water at 37°C for 24 hours (or another specified time for aging studies).
5. Testing:
- Mount the specimen in a universal testing machine.
- Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.[17]
- The force at failure (in Newtons) is recorded.
6. Calculation:
- Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded surface area (mm²).
7. Failure Mode Analysis:
- Examine the fractured surface under a stereomicroscope to determine the mode of failure (adhesive, cohesive in the tooth, cohesive in the composite, or mixed).[18]
Microtensile Bond Strength (µTBS) Test Protocol
This method is used for assessing bond strength on smaller, more defined areas.
1. Specimen Preparation and Bonding:
- Prepare a flat dentin surface on an extracted tooth as described for the SBS test.
- Apply the adhesive and build up a 4-5 mm high crown of composite resin on the bonded surface.
- Store the bonded tooth in water at 37°C for 24 hours.
2. Sectioning:
- Using a slow-speed diamond saw under water cooling, serially section the tooth perpendicular to the bonded interface to create 0.7-1.0 mm thick slabs.[19][20]
- Rotate the slabs 90 degrees and section them again to produce beams (sticks) with a cross-sectional area of approximately 0.5-1.0 mm².[19][20]
3. Testing:
- Attach the ends of each beam to a testing jig (e.g., Ciucchi's jig) using a cyanoacrylate adhesive.[20]
- Mount the jig in a universal testing machine.
- Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.[21]
4. Calculation:
- Measure the exact dimensions of the fractured interface to calculate the cross-sectional area.
- Calculate the µTBS in MPa by dividing the peak load (N) by the bonded area (mm²).
5. Failure Mode Analysis:
- Examine the debonded surfaces under magnification to determine the failure mode.
Mandatory Visualization
Caption: Chemical interaction of NPG-GMA with tooth hydroxyapatite.
Caption: Experimental workflow for Shear Bond Strength (SBS) testing.
Caption: Logical workflow for troubleshooting adhesive bond failure.
References
- 1. The Science Behind Dental Adhesive Failures - Gardenbrooke Dental [gardenbrookedental.com]
- 2. dentalsky.com [dentalsky.com]
- 3. 8: Adhesion | Pocket Dentistry [pocketdentistry.com]
- 4. login.homesteadschools.com [login.homesteadschools.com]
- 5. completesmilesbv.com.au [completesmilesbv.com.au]
- 6. oraljournal.com [oraljournal.com]
- 7. dentalproductsreport.com [dentalproductsreport.com]
- 8. How to reduce post-operative sensitivity and improve results with universal adhesives | Solventum [solventum.com]
- 9. blog.optident.co.uk [blog.optident.co.uk]
- 10. Preventing Postoperative Sensitivity in Adhesive Dentistry: Contributing Factors and Strategies to Address Them | Inside Dentistry [cdeworld.com]
- 11. drlod.com [drlod.com]
- 12. The 7 generations of dental adhesives: A historical journey through its evolution - Dental Supplies and Equipment - Dentaltix [dentaltix.com]
- 13. en.ultradent.blog [en.ultradent.blog]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. souq.dental [souq.dental]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. View of Three different adhesive systems; three different bond strength test methods [medicaljournalssweden.se]
- 18. lucvedrenne.fr [lucvedrenne.fr]
- 19. scribd.com [scribd.com]
- 20. iosrjournals.org [iosrjournals.org]
- 21. researchgate.net [researchgate.net]
analysis of Cervident clinical failures and their causes
Cervident Technical Support Center
This guide provides researchers, material scientists, and dental professionals with technical information, troubleshooting advice, and frequently asked questions regarding the clinical performance and failures associated with this compound, a first-generation macrofilled composite and dentin bonding agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a first-generation dentin bonding agent used in dental restorations.[1] Its mechanism relies on the surface-active co-monomer N-phenylglycine glycidyl methacrylate (NPG-GMA), which chelates with calcium on the tooth surface to generate a chemical bond.[1] It is classified as a macrofilled composite material and was historically used for restoring teeth with cervical abrasions or non-carious cervical lesions (NCCLs).[2][3]
Q2: What is the primary mechanism of action for this compound's adhesion?
A2: this compound's adhesion is based on a chemical interaction. The NPG-GMA co-monomer within the material forms a chemical bond with calcium ions present on the tooth surface, specifically within the smear layer and underlying dentin.[1] This was an early approach to dental adhesion, predating the more advanced micro-mechanical interlocking mechanisms of later-generation bonding agents.
Q3: What does the clinical trial data reveal about this compound's performance?
A3: The available clinical trial data for this compound is limited and has been assessed as being of low quality. A review of studies conducted between 1990 and 2015 identified only two prospective, controlled clinical trials.[2] These trials were determined to have a high risk of selection bias and low precision due to small sample sizes, leading to a "Low" mean quality score.[2] Historically, first-generation agents like this compound demonstrated poor clinical bond strength, in the range of 2-3 MPa.[1]
Quantitative Data Summary
Table 1: Summary of this compound Clinical Trial Quality (1990-2015)
| Metric | Assessment | Finding | Implication for Researchers |
| Overall Quality Score | Low | The two identified trials had low validity and precision.[2] | Results should be interpreted with caution due to high risk of bias. |
| Trial Precision | Low | The mean sample size was below the minimum standard threshold.[2] | The studies were likely underpowered to detect significant effects. |
| Trial Validity | Low | High risk of selection bias was reported.[2] | Lack of proper randomization or allocation concealment may skew outcomes. |
| Follow-up Period | Above Minimum | The mean length of trial follow-up was 84 months.[2] | The follow-up duration was adequate for long-term assessment. |
Table 2: Common Failure Modes for Cervical Restorations (General Findings)
While specific failure rates for this compound are not detailed in recent literature, retrospective studies on cervical restorations identify common causes of failure.
| Failure Mode | Description | Key Influencing Factors |
| Loss of Retention | Complete or partial debonding of the restoration from the tooth. | Adhesive strategy, operator technique, presence of occlusal wear facets.[4][5][6] |
| Marginal Discoloration | Staining along the interface between the restoration and the tooth. | Adhesive strategy, composite material properties (e.g., water sorption).[4][5] |
| Loss of Marginal Integrity | Formation of gaps at the restoration margin, which can lead to leakage. | Adhesive strategy, occlusal stress, composite wear resistance.[4][5] |
| Secondary Caries | Development of new decay at the margin of the restoration. | Patient's caries risk, marginal integrity.[6][7] |
| Fracture | The restorative material itself breaks or cracks. | Material properties (e.g., macrofilled composites can be more prone), occlusal forces.[7] |
Visualized Protocols and Pathways
Diagram 1: Adhesion Mechanism of First-Generation Dentin Bonding Agents
Caption: Chemical bonding mechanism of this compound's NPG-GMA monomer with tooth surface calcium.
Diagram 2: Generalized Workflow for Clinical Evaluation of Cervical Restorations
Caption: Standard workflow for a clinical trial evaluating the performance of cervical restorations.
Troubleshooting Clinical Failures
This section provides a troubleshooting guide for investigating failures of cervical restorations like this compound.
Q: Our clinical study is showing a high rate of restoration loss (debonding). What are the potential causes?
A: A high rate of retention loss is a primary failure mode for cervical restorations. The investigation should follow a systematic approach to identify the cause.
Diagram 3: Troubleshooting Logic for Cervical Restoration Failure
Caption: A decision tree for systematically troubleshooting the root causes of clinical failures.
Experimental Protocols
While the exact protocols from the original this compound trials are not available, the following is a generalized methodology for the clinical evaluation of dental restorations, based on standard practice and criteria mentioned in the literature.[6]
Title: Protocol for Clinical Evaluation of Restorative Materials in Non-Carious Cervical Lesions (NCCLs)
1. Objective: To evaluate the clinical performance of a restorative material over a defined period (e.g., 24-36 months) based on modified United States Public Health Service (USPHS) criteria.
2. Study Design: A prospective, randomized controlled clinical trial.
3. Methodology:
-
3.1. Patient Selection:
-
Recruit patients with at least two comparable NCCLs requiring restoration.
-
Inclusion Criteria: Good oral hygiene, presence of lesions with at least 2mm depth.
-
Exclusion Criteria: Active periodontal disease, heavy bruxism, known allergies to resin materials.
-
-
3.2. Restorative Procedure:
-
All procedures are performed by calibrated operators.
-
Isolate the operating field using a rubber dam.
-
Clean the lesion with a pumice slurry.
-
Apply the bonding agent and composite material according to the manufacturer's instructions.
-
Finish and polish the restoration.
-
-
3.3. Evaluation:
-
Two calibrated, independent examiners will evaluate the restorations at baseline (1 week post-op), 6 months, 12 months, and annually thereafter.
-
Examiners will be blinded to the restorative material used.
-
Evaluation will be performed using modified USPHS criteria for the following categories:
-
Retention: Scored as retained, partially lost, or completely lost.
-
Marginal Adaptation: Assessed with a dental explorer for gaps at the margin.
-
Marginal Discoloration: Visually inspected for staining at the tooth-restoration interface.
-
Secondary Caries: Checked for evidence of new decay adjacent to the restoration.
-
Post-operative Sensitivity: Patient-reported sensitivity to air or thermal stimuli.
-
-
-
4. Data Analysis:
-
Longevity will be analyzed using Kaplan-Meier survival analysis.
-
Differences in performance between materials (if applicable) will be assessed using Chi-square or Fisher's exact tests.
-
The annual failure rate (AFR) will be calculated.
-
References
- 1. dentin bonding agents | PPTX [slideshare.net]
- 2. journals.co.za [journals.co.za]
- 3. Clinical evaluation of this compound and Aspa in restoring teeth with cervical abrasions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Retrospective Clinical Study on Factors Influencing the Failure of NCCL Restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Retrospective Clinical Study on Factors Influencing the Failure of NCCL Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A retrospective clinical study of cervical restorations: longevity and failure-prognostic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Survival, Reasons for Failure and Clinical Characteristics of Anterior/Posterior Composites: 8-Year Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bonding Effectiveness of NPG-GMA Adhesives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and experimental protocols for modifications to N-phenylglycine-glycidyl methacrylate (NPG-GMA) to enhance bonding effectiveness.
Frequently Asked Questions (FAQs)
Q1: What is NPG-GMA and what is its primary role in dental adhesives?
N-phenylglycine-glycidyl methacrylate (NPG-GMA) is a surface-active adhesion-promoting monomer. Its development was foundational for early generations of dental adhesives.[1] Theoretically, NPG-GMA is designed to chelate with calcium ions present in the hydroxyapatite of dentin, forming a stable, water-resistant chemical bond at the tooth-resin interface.[1][2]
Q2: What are the common strategies to modify NPG-GMA for enhanced bonding effectiveness?
Common modifications aim to improve properties like hydrolytic stability, mechanical strength, and reduce polymerization shrinkage. Key strategies include:
-
Improving Hydrolytic Stability: Replacing the ester linkage in NPG-GMA with more stable ether linkages, creating analogues like NTG-VBGE (N-2-hydroxy-3-(4-vinylbenzyloxy)-propyl-N-(4-methylphenyl) glycine).[3][4] Ester bonds are susceptible to degradation by water and enzymes in the oral environment.[3][5]
-
Incorporating Fillers: Adding inorganic fillers (e.g., silica, bioactive glass, nanoparticles) to the adhesive resin.[6][7] Fillers can enhance mechanical properties, reduce polymerization shrinkage stress, and potentially add bioactive capabilities.[6][8]
-
Functionalizing Monomers: Synthesizing new monomers to replace or supplement Bis-GMA, a common base monomer used with NPG-GMA, to reduce viscosity, improve the degree of conversion, and enhance hydrolytic stability.[9][10]
Q3: Why is hydrolytic stability a major concern for NPG-GMA based adhesives?
NPG-GMA and other conventional methacrylate monomers contain ester linkages that are susceptible to hydrolysis, a chemical breakdown process in the presence of water.[4] The oral cavity is a wet environment, and this constant exposure to moisture can lead to the degradation of the polymer network at the adhesive interface over time.[11][12] This degradation weakens the bond, potentially causing restoration failure, marginal leakage, and secondary caries.[5][9]
Q4: What is the "hybrid layer" and why is it important for dentin bonding?
The hybrid layer is a key structure in modern dentin bonding, first described in 1982.[13] It is an interlocking zone of resin and tooth structure formed by the infiltration of adhesive monomers into the demineralized dentin collagen network.[13][14] A well-formed, uniform hybrid layer is crucial for achieving a strong and durable micromechanical bond between the restorative material and the tooth.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving NPG-GMA and its modifications.
| Problem / Question | Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Low Microtensile Bond Strength (µTBS) Values | 1. Incomplete Polymerization: Insufficient light-curing time, intensity, or incompatible light source.[15] Oxygen inhibition at the surface can also leave an unpolymerized layer.[16] 2. Hydrolytic Degradation: The adhesive formulation may have poor hydrolytic stability, especially after aging or thermocycling tests.[3][5] 3. Surface Contamination: Contamination of the dentin surface with saliva, blood, or oils can prevent effective bonding.[15] 4. Improper Solvent Evaporation: Residual solvent (e.g., acetone, ethanol) in the adhesive layer can interfere with polymerization and create voids. 5. Phase Separation: Incompatibility between hydrophilic and hydrophobic monomers (e.g., HEMA and Bis-GMA) in the presence of water can lead to a weaker polymer network.[12] | 1. Optimize Curing Protocol: Verify the spectral output of your curing light is appropriate for the photoinitiator in your adhesive. Ensure adequate curing time and intensity. Consider applying a final layer of glycerin jelly before curing the last layer to prevent oxygen inhibition. 2. Enhance Hydrolytic Stability: Consider synthesizing or using ether-based monomers (e.g., NTG-VBGE) instead of ester-based ones (NPG-GMA).[3] Incorporating fillers may also render the adhesive less sensitive to water storage.[16] 3. Ensure a Clean Bonding Surface: Use a rubber dam for isolation during in-vitro testing on extracted teeth to prevent contamination. Meticulously clean and dry the surface according to your protocol. 4. Ensure Complete Solvent Removal: Gently air-dry the adhesive layer for the manufacturer-recommended time until no movement is visible, ensuring a uniform, glossy surface before light-curing. 5. Modify Formulation: Adjust the ratio of hydrophilic to hydrophobic monomers. Synthesizing monomers with both hydrophilic and hydrophobic moieties can improve compatibility. |
| High Variability in Bond Strength Results | 1. Inconsistent Specimen Preparation: Variations in cutting, trimming, or mounting of the micro-specimens (beams) for testing.[17] 2. Non-uniform Adhesive Application: Inconsistent thickness of the adhesive layer. 3. Operator Variability: Differences in technique between researchers, especially regarding moisture control on the dentin surface (over-wet or over-dried).[13] | 1. Standardize Specimen Preparation: Use a precision saw with a diamond blade under water cooling for sectioning.[18] Ensure all beams have a consistent cross-sectional area (e.g., 0.9 mm x 0.9 mm).[18] Use a standardized jig for mounting specimens in the testing machine.[19] 2. Calibrate Application Technique: Use a micro-applicator to apply a consistent number of coats. 3. Standardize Dentin Moisture: Adopt a consistent "wet bonding" technique. After etching and rinsing, gently blot the dentin surface with a moist cotton pellet, leaving it visibly moist but without pooled water.[13] |
| Phase Separation or Turbidity in Adhesive Formulation | 1. Monomer Incompatibility: Mixing monomers with significantly different polarities or solubility parameters. 2. Improper Mixing/Storage: Inadequate mixing of components or storage at improper temperatures can lead to separation.[20] 3. Water Contamination: Accidental introduction of water into the formulation. | 1. Use a Co-solvent: Incorporate a solvent like ethanol or acetone that is miscible with all monomers in the formulation. 2. Optimize Mixing and Storage: Ensure thorough mixing of components using a vortex mixer. Store adhesives in a cool, dark, and dry place as recommended.[20] 3. Use Anhydrous Components: Ensure all monomers and solvents are free of water contamination before mixing. |
| Low Degree of Conversion (DC) | 1. High Viscosity: High-viscosity monomers like Bis-GMA can restrict molecular mobility, hindering polymerization.[21] 2. Inhibitors: Presence of unreacted polymerization inhibitors or oxygen.[16] 3. Insufficient Photoinitiator: Inadequate concentration or inefficient type of photoinitiator for the monomers used. | 1. Reduce Viscosity: Incorporate a low-viscosity diluent monomer like TEGDMA (triethylene glycol dimethacrylate).[21] However, be aware that this can sometimes increase polymerization shrinkage.[22] Alternatively, synthesize lower-viscosity base monomers.[10] 2. Control Inhibitors: Use appropriate concentrations of inhibitors and prevent oxygen exposure during curing. 3. Optimize Initiator System: Ensure the photoinitiator (e.g., camphorquinone) and co-initiator (e.g., an amine) are present in optimal concentrations (e.g., 0.2 wt% CQ and 0.8 wt% 4EDMAB).[3] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on modified dental adhesives.
Table 1: Microtensile Bond Strength (µTBS) of Different Adhesive Systems
| Adhesive System / Modification | Substrate | Mean µTBS (MPa) ± SD | Aging Conditions | Reference |
| Adper Single Bond 2 (Total-Etch) | Sound Dentin | 41.02 ± 3.79 | 24 hours | [14] |
| Adper Self-Etch Plus (Self-Etch) | Sound Dentin | 39.80 ± 3.35 | 24 hours | [14] |
| NTG-GMA + Bis-GMA/HEMA Adhesive | Dentin | ~38 | 0 Thermal Cycles | [3] |
| NTG-GMA + Bis-GMA/HEMA Adhesive | Dentin | ~22 | 10,000 Thermal Cycles | [3] |
| NTG-VBGE + Ether-based Adhesive | Dentin | ~50 | 0 Thermal Cycles | [3] |
| NTG-VBGE + Ether-based Adhesive | Dentin | ~45 | 10,000 Thermal Cycles | [3] |
| Adhesive with 2 wt.% Wollastonite Filler | Dentin | ~40 | Immediate | [6] |
| Adhesive with 2 wt.% Wollastonite Filler | Dentin | ~40 | 1 Year Aging | [6] |
SD: Standard Deviation. µTBS values can vary significantly based on testing methodology.
Table 2: Physicochemical Properties of Experimental Resins
| Resin Formulation | Water Sorption (wt. %) | Degree of Conversion (%) | Flexural Strength (MPa) | Reference |
| Bis-GMA/TEGDMA (50/50) | - | 55.3 | 98.4 | [10] |
| BMPPB/TEGDMA (50/50) | 3.31 | 63.8 | 115.7 | [10] |
| 55 wt% BisGMA Formulations | 6.37 - 7.28 | - | - | [11] |
| 30 wt% BisGMA Formulations | 14.23 - 14.38 | - | - | [11] |
BMPPB: A novel synthesized dimethacrylate monomer designed to replace Bis-GMA.[10]
Experimental Protocols
Protocol 1: Microtensile Bond Strength (µTBS) Testing
This protocol is a generalized procedure based on common methodologies for evaluating the bond strength of dental adhesives to dentin.[14][17][18][19]
1. Tooth Preparation:
- Select sound, extracted human third molars and store them in a suitable solution (e.g., distilled water with thymol) to prevent dehydration.
- Mount the teeth in acrylic resin blocks.
- Using a low-speed diamond saw (e.g., Isomet) under water coolant, remove the occlusal enamel to expose a flat, mid-coronal dentin surface.
- Polish the dentin surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer.[19]
2. Bonding Procedure:
- Apply the experimental adhesive (or control) to the prepared dentin surface according to the specific research protocol or manufacturer's instructions. This typically involves etching, priming, and applying the adhesive resin.
- Light-cure the adhesive layer.
- Build a composite resin crown (e.g., 5 mm high) in increments on the bonded surface, light-curing each increment.
- Store the restored tooth in distilled water at 37°C for 24 hours.[23]
3. Specimen Sectioning:
- Using the low-speed diamond saw, serially section the restored tooth perpendicular to the adhesive interface to create 0.9 mm thick slabs.
- Rotate the slabs 90 degrees and section them again to produce rectangular beams with a cross-sectional area of approximately 0.9 mm x 0.9 mm.[18] The interface between dentin and composite should be in the center of the beam.
4. µTBS Measurement:
- Carefully measure the cross-sectional area of each beam at the fracture site using a digital caliper.
- Attach the ends of each beam to a testing jig using cyanoacrylate glue.[14][18]
- Mount the jig in a universal testing machine with a micro-tester setup.
- Apply a tensile load at a crosshead speed of 0.5 or 1.0 mm/min until the beam fractures.[18][19]
- Record the load at fracture (in Newtons).
5. Data Calculation:
- Calculate the µTBS in Megapascals (MPa) by dividing the fracture load (N) by the cross-sectional area (mm²).
- Analyze the fracture mode of each debonded specimen under a stereomicroscope or SEM to determine if the failure was adhesive, cohesive (within dentin or composite), or mixed.[17][19]
Protocol 2: Synthesis of a Saccharide-Methacrylate Monomer (General Method)
This protocol outlines a general approach for synthesizing a modified monomer by reacting a saccharide with Glycidyl Methacrylate (GMA), which can be an alternative strategy to create novel hydrophilic monomers.[12]
1. Solution Preparation:
- Prepare an acidic saccharide solution (e.g., glucose, sucrose) by dissolving 1.0 g of the saccharide in 100 mL of deionized water with vigorous stirring.
- Adjust the pH to 3.5 using a 2.0 mol/L HCl solution.
- Add a polymerization inhibitor (e.g., 1.0% 4-methoxyphenol) to the solution.
2. Reaction:
- Heat the solution to 50°C.
- Add Glycidyl Methacrylate (GMA) to the solution under constant and vigorous stirring.
- Maintain the reaction at 50°C for 24 hours. The reaction can proceed via transesterification or epoxy ring-opening.[12]
3. Purification:
- After the reaction, the mixture will likely contain the product in an aqueous phase and unreacted GMA in an organic phase.
- Separate the phases and discard the organic solution containing unreacted GMA.
- If traces of water need to be removed from the final product, use a rotary evaporator and/or lyophilize the aqueous solution.
4. Characterization:
- Confirm the structure of the synthesized monomer using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of signals from the GMA epoxy group in the spectra indicates a successful reaction.[12]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Bond Strength
Caption: Troubleshooting decision tree for low bond strength results.
Diagram 2: Experimental Workflow for µTBS Testing
Caption: Sequential workflow for microtensile bond strength testing.
Diagram 3: NPG-GMA Modification for Hydrolytic Stability
Caption: Chemical modification strategy to improve NPG-GMA stability.
References
- 1. youtube.com [youtube.com]
- 2. Adsorption of N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine (NPG-GMA) on cupric ion-enriched hydroxyapatite surface to improve chemical bonding between dental resins and teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improve Dentin Bonding Performance Using a Hydrolytically Stable, Ether-Based Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of self-etching adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of self-etch adhesives bonded to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Silyl-Functionalized BisGMA Provides Autonomous Strengthening without Leaching for Dental Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new dimethacrylate monomer and its application in dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methacrylate saccharide-based monomers for dental adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Science Behind Dental Adhesive Failures - Gardenbrooke Dental [gardenbrookedental.com]
- 16. operativedentistry [operative-dentistry.kglmeridian.com]
- 17. Microtensile bond strength testing and failure analysis of two dentin adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micro-tensile bond strength [bio-protocol.org]
- 19. iosrjournals.org [iosrjournals.org]
- 20. unicheminc.com [unicheminc.com]
- 21. mdpi.com [mdpi.com]
- 22. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bond Strength: Cervident vs. Modern Universal Adhesives
For researchers, scientists, and drug development professionals, understanding the evolution and performance of dental adhesives is crucial for the development of new and improved restorative materials. This guide provides an objective comparison of the bond strength of Cervident, a first-generation dental adhesive, with contemporary universal adhesives, supported by experimental data and detailed methodologies.
Introduction
The longevity and success of dental restorations are critically dependent on the adhesive bond between the restorative material and the tooth structure. Over the past several decades, dental adhesive technology has undergone a remarkable evolution. This guide delves into a comparative analysis of bond strength, pitting a pioneering first-generation adhesive, this compound, against the advanced formulations of modern universal adhesives. By examining quantitative data and experimental protocols, this document aims to provide a clear perspective on the significant advancements in adhesive dentistry.
Historical Perspective: The Advent of this compound
This compound, introduced in the 1960s, was one of the earliest commercially available dental adhesives. Its formulation was based on N-phenylglycine-glycidyl methacrylate (NPG-GMA). At the time, it represented a significant step towards achieving a chemical bond between restorative resins and tooth structure. However, its clinical performance was hampered by very low bond strengths, typically in the range of 1-3 Megapascals (MPa). This often led to restoration failure and limited its clinical applicability.
The Era of Modern Universal Adhesives
In stark contrast, modern universal adhesives represent the pinnacle of dental bonding technology. These multi-component systems are designed to bond to a variety of substrates, including enamel, dentin, metal, and ceramic. Their formulations are significantly more complex than their predecessors, typically containing:
-
Functional Monomers: Such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), which can chemically bond to hydroxyapatite in the tooth structure.
-
Cross-linking Monomers: Like bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane dimethacrylate (UDMA), which form a durable polymer network.
-
Solvents: Such as ethanol, acetone, or water, to ensure proper wetting and infiltration into the tooth structure.
-
Initiators: To trigger the polymerization reaction when light-cured.
-
Fillers: In some formulations, to enhance mechanical properties.
Universal adhesives offer the flexibility of being used with different etching techniques: total-etch (etch-and-rinse), self-etch, or selective-etch, providing clinicians with a versatile solution for various clinical scenarios.
Quantitative Comparison of Bond Strength
The following table summarizes the bond strength of this compound in comparison to three representative modern universal adhesives: Scotchbond™ Universal (3M), OptiBond™ Universal (Kerr), and CLEARFIL™ Universal Bond (Kuraray). The data is presented for both shear bond strength (SBS) and microtensile bond strength (μTBS) tests on dentin and enamel, utilizing different etching techniques where applicable.
| Adhesive System | Substrate | Etching Technique | Bond Strength Test | Mean Bond Strength (MPa) |
| This compound | Dentin/Enamel | Not Applicable | Shear/Tensile | 1 - 3 |
| Scotchbond™ Universal | Dentin | Self-Etch | Shear | 24.78 - 35.15[1][2] |
| Dentin | Total-Etch | Shear | ~30 | |
| Enamel | Self-Etch | Shear | ~25 | |
| Enamel | Total-Etch | Shear | ~30 | |
| Dentin | Self-Etch | Microtensile | 41.12 - 48.05[3] | |
| Enamel | Total-Etch | Microtensile | 65.75[3][4] | |
| OptiBond™ Universal | Dentin | Self-Etch | Shear | >25[5] |
| Dentin | Total-Etch | Shear | >30[5] | |
| Enamel | Self-Etch | Shear | >30[5] | |
| Enamel | Total-Etch | Shear | >35[5] | |
| CLEARFIL™ Universal Bond | Dentin | Self-Etch | Shear | 33 |
| Enamel | Self-Etch | Shear | 23 | |
| Enamel | Total-Etch | Shear | 32 |
Note: The bond strength values for modern universal adhesives can vary depending on the specific study, testing conditions, and laboratory. The values presented are representative ranges found in the scientific literature.
Experimental Protocols
The bond strength of dental adhesives is primarily evaluated using two in-vitro methods: Shear Bond Strength (SBS) and Microtensile Bond Strength (μTBS) testing. The methodologies for these tests are critical for the interpretation and comparison of results.
Shear Bond Strength (SBS) Testing
The SBS test measures the force required to de-bond a restorative material from the tooth surface in a shearing motion. The protocol is generally performed as follows, often adhering to standards like ISO 29022:
-
Specimen Preparation: Extracted human or bovine teeth are embedded in acrylic resin, and a flat surface of either enamel or dentin is exposed by grinding with silicon carbide paper.
-
Adhesive Application: A standardized area on the prepared tooth surface (typically a circle with a diameter of 2.35 to 3 mm) is defined. The adhesive system is applied according to the manufacturer's instructions for the chosen etching technique (self-etch or total-etch).
-
Composite Placement: A cylindrical mold is placed over the adhesive-treated area, and a resin composite is incrementally packed into the mold and light-cured.
-
Storage: The bonded specimens are stored in water at 37°C for 24 hours to simulate oral conditions.
-
Testing: The specimen is mounted in a universal testing machine. A shearing force is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 or 1.0 mm/min) until failure occurs.
-
Data Calculation: The shear bond strength is calculated in Megapascals (MPa) by dividing the peak load at failure (in Newtons) by the bonded surface area (in mm²).
Microtensile Bond Strength (μTBS) Testing
The μTBS test is considered to provide a more uniform stress distribution at the adhesive interface and is particularly useful for evaluating the bond strength to smaller, more complex surfaces. The general protocol is as follows:
-
Specimen Preparation: A flat enamel or dentin surface is prepared on an extracted tooth.
-
Adhesive and Composite Application: The adhesive is applied to the entire prepared surface, followed by the incremental build-up of a resin composite block (typically 4-5 mm in height).
-
Specimen Sectioning: After 24 hours of water storage, the bonded tooth is sectioned into multiple small beams or "sticks" with a cross-sectional area of approximately 1 mm². Each beam contains the adhesive interface between the dentin/enamel and the composite.
-
Testing: Each beam is attached to a specialized jig in a universal testing machine and subjected to a tensile force at a constant crosshead speed (e.g., 1.0 mm/min) until it fractures.
-
Data Calculation: The microtensile bond strength (in MPa) is calculated by dividing the force at which the beam fractured by the cross-sectional area of the bonded interface.
Visualizing the Evolution and Testing Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Evolution of Dental Adhesives and Bond Strength.
Figure 2: General Workflow of a Bond Strength Test.
Conclusion
The advancement from early adhesives like this compound to modern universal adhesives represents a quantum leap in dental material science. The bond strength has increased more than tenfold, leading to significantly improved clinical outcomes and enabling more conservative and esthetic restorative procedures. This progress is a direct result of a deeper understanding of the chemistry of adhesion and the complex interactions at the tooth-restorative interface. For researchers and developers in the field, the journey from NPG-GMA to multi-mode, functional monomer-containing adhesives serves as a powerful example of how targeted chemical innovation can revolutionize clinical practice. Continued research into the long-term durability and biocompatibility of these advanced materials will undoubtedly shape the future of restorative dentistry.
References
- 1. [PDF] Comparison of Different Universal Adhesive Systems on Dentin Bond Strength | Semantic Scholar [semanticscholar.org]
- 2. Comparison of Different Universal Adhesive Systems on Dentin Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Comparative Evaluation of shear Bond Strength of universal Dental Adhesives -An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of bond strength of universal adhesives using different etching modes: A systematic review and meta-analysis [jstage.jst.go.jp]
A Comparative SEM Analysis of the Dentin Interface: Cervident (Composite Resin) vs. Glass Ionomer and Resin-Modified Glass Ionomer Cements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dentin interface formed by Cervident, a composite resin, against two primary alternatives: conventional Glass Ionomer Cements (GIC) and Resin-Modified Glass Ionomer Cements (RMGIC). The analysis is based on Scanning Electron Microscopy (SEM) studies and quantitative data from peer-reviewed literature, offering insights into the bonding effectiveness and marginal integrity of these restorative materials.
Introduction
The long-term success of a dental restoration is critically dependent on the quality of the bond between the restorative material and the tooth structure, particularly at the dentin interface. Micromechanical and chemical interactions at this junction prevent microleakage, secondary caries, and restoration failure. This guide focuses on a comparative analysis of the interfacial characteristics of three major classes of direct restorative materials: composite resins (represented by this compound), glass ionomer cements, and resin-modified glass ionomer cements, with a focus on SEM-elucidated morphology and performance metrics like bond strength and marginal gap formation. A 1979 study identified this compound as a composite resin in a clinical evaluation against Aspa, a glass ionomer cement[1].
Comparative Performance Data
The following table summarizes key performance indicators for composite resins, GICs, and RMGICs based on published in-vitro studies. These values provide a quantitative basis for comparing the expected performance of this compound with its alternatives.
| Material Class | Typical Shear Bond Strength to Dentin (MPa) | Typical Marginal Gap (µm) | Primary Bonding Mechanism |
| Composite Resin (e.g., this compound) | 12 - 35+ | 0 - 20+ (can vary significantly with technique) | Micromechanical (Hybrid Layer and Resin Tags) |
| Glass Ionomer Cement (GIC) | 2.5 - 9 | 16 - 78+ | Chemical (Ionic bond) and Micromechanical |
| Resin-Modified Glass Ionomer Cement (RMGIC) | 8 - 15+ | 2 - 4+ (can increase with aging) | Chemical (Ionic bond) and Micromechanical (Hybrid Layer) |
Note: The values presented are ranges compiled from various in-vitro studies and can be influenced by the specific product, testing methodology, and storage conditions.[2][3][4][5]
Experimental Protocols
The following sections detail the typical methodologies employed in the SEM analysis of the restorative material-dentin interface.
Specimen Preparation
-
Tooth Selection and Preparation: Extracted, caries-free human or bovine molars are commonly used. The teeth are cleaned and stored in a solution like saline or thymol to prevent dehydration and bacterial growth. A flat dentin surface is exposed by removing the occlusal enamel using a slow-speed diamond saw under water cooling.
-
Smear Layer Creation: To simulate clinical conditions, a standardized smear layer is created on the exposed dentin surface, typically by abrading it with wet 600-grit silicon carbide paper for a defined period (e.g., 60 seconds).
-
Restoration Placement:
-
Composite Resin (this compound): An etching step (e.g., 37% phosphoric acid) is applied to the dentin, followed by a rinsing and gentle drying, leaving the dentin moist. A bonding agent is then applied and light-cured. The composite resin is placed in increments and each layer is light-cured according to the manufacturer's instructions.
-
Glass Ionomer Cement (GIC): The dentin surface is conditioned with a weak polyacrylic acid for a short duration (e.g., 10-20 seconds) to remove the smear layer and increase surface energy, followed by rinsing and gentle drying. The GIC is mixed and applied to the conditioned surface.
-
Resin-Modified Glass Ionomer Cement (RMGIC): Similar to GIC, the dentin is conditioned with polyacrylic acid. The RMGIC is then applied and light-cured as per the manufacturer's directions.
-
-
Storage: The restored teeth are stored in distilled water or artificial saliva at 37°C for a specified period (e.g., 24 hours) to allow for initial setting and maturation of the materials.
SEM Sample Processing
-
Sectioning: The restored teeth are sectioned longitudinally through the center of the restoration using a slow-speed diamond saw under water cooling to expose the dentin-restorative interface.
-
Fixation and Dehydration: Samples are fixed in a glutaraldehyde solution, followed by dehydration in ascending grades of ethanol.
-
Drying and Mounting: The samples are dried using a critical point dryer to prevent distortion and then mounted on aluminum stubs with conductive carbon tape.
-
Sputter Coating: A thin layer of a conductive metal, typically gold or palladium, is sputter-coated onto the specimen surface to make it conductive for SEM imaging.
SEM Imaging and Analysis
-
Imaging: The prepared specimens are observed under a scanning electron microscope at various magnifications (e.g., 500x to 5000x) to visualize the interface.
-
Interfacial Analysis: The images are analyzed for the presence and quality of the hybrid layer, the formation and morphology of resin tags, evidence of an ion-exchange layer, and the presence of any gaps or voids at the interface.
-
Marginal Gap Measurement: The width of any existing marginal gap between the restorative material and the dentin is measured at multiple points along the interface using the SEM software's measurement tools.
Bonding Mechanisms and Interfacial Morphology
Composite Resin (this compound)
The primary bonding mechanism of composite resins to dentin is micromechanical.[6] This involves the creation of a hybrid layer , a resin-infiltrated demineralized dentin layer, and the penetration of resin into the dentinal tubules to form resin tags .[7][8]
-
SEM Observations: SEM images of the composite-dentin interface typically show a distinct hybrid layer, which appears as a dense, uniform layer between the adhesive resin and the underlying dentin.[7][8] Long, finger-like resin tags extending into the dentinal tubules are also characteristic features.[9] A well-formed interface is continuous and free of gaps.[10]
Glass Ionomer Cement (GIC)
GICs bond to dentin through a chemical and micromechanical process. The primary mechanism is an ionic bond between the carboxyl groups of the polyalkenoic acid in the cement and the calcium ions in the hydroxyapatite of the dentin.[11] Micromechanical interlocking also occurs, though to a lesser extent than with composite resins.
-
SEM Observations: The GIC-dentin interface is characterized by an "ion-exchange layer" rather than a distinct hybrid layer.[12] SEM analysis may show a close adaptation of the cement to the dentin surface, but typically with less prominent resin tag formation compared to composite resins.[13] Some studies have reported the presence of a hybrid-like layer with certain GICs.[13]
Resin-Modified Glass Ionomer Cement (RMGIC)
RMGICs combine the chemical adhesion of conventional GICs with the micromechanical bonding of composite resins. They form an ionic bond with the tooth structure and also create a hybrid layer and resin tags due to the presence of resin components like HEMA.[14][15]
-
SEM Observations: The RMGIC-dentin interface exhibits features of both GIC and composite bonding. A hybrid layer is typically visible, along with some resin tag penetration into the dentinal tubules. The interface generally shows good adaptation, although the morphology of the hybrid layer and resin tags may be less defined than with composite resin systems.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the SEM analysis of the dentin-restorative material interface.
Caption: Experimental workflow for SEM analysis of the dentin-restorative interface.
The diagram below illustrates the fundamental bonding mechanisms of the different restorative material classes to dentin.
Caption: Primary bonding mechanisms of different restorative materials to dentin.
References
- 1. Clinical evaluation of this compound and Aspa in restoring teeth with cervical abrasions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shear bond strength of light-cured glass ionomer to enamel and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bond strength of glass-ionomer cements to caries-affected dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of two prophylaxis methods on marginal gap of Cl Vresin-modified glass-ionomer restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. eilertsen-dentalcare.co.uk [eilertsen-dentalcare.co.uk]
- 7. SEM evaluation of the resin-dentin interface with proprietary bonding agents in human subjects [pubmed.ncbi.nlm.nih.gov]
- 8. Dentin bonding: SEM comparison of the resin-dentin interface in primary and permanent teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interfacial Characterization of a Conventional Glass-Ionomer Cement after Functioning for 1-year In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scanning electron microscopic study of the interface of glass ionomer cement sealers and conditioned bovine dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bonding of a resin-modified glass ionomer cement to dentin using universal adhesives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cervident and Modern Restorative Materials for Cervical Lesions: A Review of Long-Term Clinical Data
An objective guide for researchers and dental professionals on the clinical performance of an early composite resin, Cervident, in the context of contemporary restorative options for non-carious cervical lesions.
Introduction
The restoration of non-carious cervical lesions (NCCLs) presents a unique clinical challenge due to the complex interplay of factors affecting their etiology and the demanding environment of the cervical region of a tooth. Over the decades, dental material science has evolved significantly, offering a range of materials for these restorations. This guide provides a comparative analysis of an early composite resin, this compound (S.S. White), and its contemporary counterparts, primarily modern resin composites and glass ionomer cements (GICs). The guide will also reference Aspa, an early glass ionomer cement, to provide historical context and a baseline for the evolution of GIC materials.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available long-term clinical data, detailed experimental protocols from relevant studies, and a critical evaluation of material performance over time. Due to the limited availability of detailed long-term clinical data for the historical material this compound, this guide will frame the comparison within the broader evolution of restorative material classes.
Historical Context: The Advent of this compound and Aspa
This compound emerged as an early example of a composite resin restorative material. These early composites represented a significant advancement in esthetic dentistry, offering a tooth-colored alternative to amalgam. In 1979, a clinical study by Flynn M. evaluated this compound alongside Aspa for restoring cervical abrasions.[1] Aspa, an acronym for Alumino Silicate Polyacrylic Acid, was an early formulation of what is now known as glass ionomer cement (GIC).[2][3] This early comparative study highlighted the two primary classes of materials that would come to dominate the restoration of cervical lesions for decades to come.
Long-Term Clinical Performance: A Comparative Overview
The long-term success of cervical restorations is primarily evaluated based on retention, marginal integrity and discoloration, wear resistance, and the incidence of secondary caries. While specific long-term data for this compound is scarce, extensive research on modern resin composites and glass ionomer cements provides a robust basis for comparison.
Quantitative Data Summary
The following tables summarize the long-term clinical performance of modern resin composites and glass ionomer cements based on data from multiple clinical studies.
Table 1: Retention Rates of Modern Restorative Materials in Non-Carious Cervical Lesions
| Material Class | Study Follow-up (Years) | Retention Rate (%) | Key Findings |
| Resin Composites | 3 | 90% (average) | A meta-analysis showed an average loss of 10% of cervical fillings after 3 years.[4] |
| 7.7 | 82.8% (total) | Restorations without dentin preparation showed the highest loss rate (27.8%).[5] | |
| 10.4 (median survival) | Not directly reported | Longevity was not significantly different from glass ionomers.[5] | |
| Glass Ionomer Cements | 3 | 97.3% | Showed significantly better retention than composite with only a dentin bonding agent.[5] |
| 10 | 83% (conventional GIC) | Demonstrates good long-term retention for conventional GICs. | |
| 1 - 13 | 85.7% - 100% (RM-GIC) | Resin-modified GICs show excellent long-term retention rates. | |
| 11.5 (median survival) | Not directly reported | Longevity was not significantly different from resin composites.[5] |
Table 2: Marginal Discoloration and Wear of Modern Restorative Materials in NCCLs
| Material Class | Study Follow-up (Years) | Marginal Discoloration | Wear/Surface Texture |
| Resin Composites | 3 | 24% exhibited discoloration | Generally good wear resistance and smooth surface texture. |
| 10.4 (median survival) | Superior to GIC | Superior to GIC in maintaining surface texture.[5] | |
| Glass Ionomer Cements | 3 | Not specified in this study | Glass-ionomer cement restorations demonstrated a slightly rougher surface texture than composite restorations. |
| 11.5 (median survival) | Inferior to resin composite | Prone to surface wear and degradation over time.[5] |
Experimental Protocols
The evaluation of dental restorative materials in clinical trials follows standardized methodologies to ensure the reliability and comparability of the results. The United States Public Health Service (USPHS) criteria, and its modified versions, are widely used for this purpose.[6][7]
Typical Clinical Evaluation Workflow for Cervical Restorations
The following diagram illustrates a generalized workflow for a clinical trial evaluating restorative materials for non-carious cervical lesions, based on protocols described in the literature.[5][8]
Key Methodological Considerations from Cited Studies:
-
Patient Selection: Studies typically involve patients with at least two comparable non-carious cervical lesions to allow for split-mouth designs, which minimizes patient-related variability.
-
Cavity Preparation: The degree of tooth surface preparation is a critical variable. Some studies specify no mechanical preparation, while others involve roughening of the dentin or beveling of the enamel margins.[4][5]
-
Restorative Procedure: The application of adhesive and restorative materials follows the manufacturer's instructions. The type of adhesive system (e.g., etch-and-rinse vs. self-etch) is a significant factor influencing clinical outcomes.[4]
-
Evaluation Criteria: The modified USPHS criteria are commonly used to evaluate restorations based on parameters such as:
-
Retention: Assesses whether the restoration is completely or partially lost.
-
Marginal Adaptation: Examines the integrity of the interface between the restoration and the tooth structure.
-
Marginal Discoloration: Evaluates staining at the restoration margins.
-
Anatomic Form/Wear: Assesses the loss of material and maintenance of the original contour.
-
Secondary Caries: Checks for the presence of new caries at the restoration margin.
-
Post-operative Sensitivity: Records any patient-reported sensitivity after the restoration is placed.
-
-
Statistical Analysis: Kaplan-Meier survival analysis is frequently used to analyze the longevity and failure rates of restorations over time.[5]
Signaling Pathways and Biocompatibility
While this guide focuses on long-term clinical data, it is important for a research-oriented audience to consider the biological interactions of these materials. The biocompatibility of restorative materials and their interaction with the dental pulp are critical for clinical success. For instance, the release of ions from glass ionomer cements can have an inhibitory effect on bacterial growth and may promote remineralization of the adjacent tooth structure. The components of resin-based materials, on the other hand, can elicit inflammatory responses in the dental pulp if they reach the pulp tissue through the dentinal tubules.
The following diagram illustrates a simplified logical relationship concerning the biocompatibility of restorative materials.
Discussion and Conclusion
In contrast, modern resin composites and glass ionomer cements, particularly resin-modified GICs, exhibit excellent long-term clinical performance in the restoration of non-carious cervical lesions. The choice between these materials often depends on the specific clinical situation and patient factors. Resin composites offer superior esthetics and wear resistance, making them a suitable choice for highly visible areas. Glass ionomer cements, with their chemical adhesion to tooth structure and fluoride release, are often favored in patients with a high caries risk.
For researchers and scientists, the evolution from materials like this compound to today's advanced restorative systems underscores the importance of ongoing research in material science, polymer chemistry, and adhesive technology to further improve the longevity and biocompatibility of dental restorations. Future research should continue to focus on developing materials with enhanced durability, improved bioactive properties, and simplified clinical application protocols.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Clinical evaluation of this compound and Aspa in restoring teeth with cervical abrasions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical performance of cervical restorations--a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A retrospective clinical study of cervical restorations: longevity and failure-prognostic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. restorativedentistry.org [restorativedentistry.org]
- 6. Spident-Core-It-Dual-Cured-Core-Build-Up-Resin-Material-White [thedentistshop.com]
- 7. researchgate.net [researchgate.net]
- 8. The History and Background to Glass-Ionomer Dental Cements | Pocket Dentistry [pocketdentistry.com]
A Comparative Analysis of Cervident and Etch-and-Rinse Adhesive Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms and performance of Cervident, a first-generation dentin bonding agent, and modern etch-and-rinse adhesive systems. The information is intended for researchers, scientists, and drug development professionals seeking to understand the evolution and efficacy of dental adhesive technologies.
Mechanisms of Action
The fundamental difference between this compound and etch-and-rinse systems lies in their approach to bonding with the tooth structure. This compound relies on a chemical interaction with the inorganic component of dentin, while etch-and-rinse systems create a micromechanical interlock within the dentin collagen network.
This compound: A Chemical Approach
This compound is a first-generation dentin bonding agent that utilizes the surface-active co-monomer N-phenyl glycine-glycidyl methacrylate (NPG-GMA). The bonding mechanism is predicated on the ability of the NPG-GMA molecule to chelate with calcium ions present in the hydroxyapatite of the tooth structure. This chemical bond is intended to bridge the restorative material to the dentin. However, this approach does not involve the removal of the smear layer, a layer of debris created during tooth preparation, which limits the interaction of the adhesive with the underlying dentin. The bond strength of these early systems is reported to be low, in the range of 1-3 MPa.[1]
dot graph TD; A[Dentin Surface with Smear Layer] --> B{Application of this compound (NPG-GMA)}; B --> C[Chelation of NPG-GMA with Calcium in Hydroxyapatite]; C --> D[Chemical Bond Formation]; D --> E[Low Bond Strength];
dot Caption: Mechanism of this compound adhesion.
Etch-and-Rinse Systems: Micromechanical Interlocking
Etch-and-rinse adhesive systems, considered the gold standard for many clinical applications, employ a multi-step process to achieve a durable bond. This process involves:
-
Etching: The enamel and dentin are treated with an acid, typically 35-37% phosphoric acid, for 15-30 seconds. This removes the smear layer and demineralizes the superficial layer of dentin, exposing a network of collagen fibrils.[2]
-
Rinsing and Drying: The acid is thoroughly rinsed, and the dentin is left moist. Over-drying can cause the exposed collagen network to collapse, preventing effective resin infiltration.
-
Priming: A primer, containing hydrophilic monomers dissolved in a solvent (e.g., ethanol or acetone), is applied. The primer wets the collagen network and facilitates the penetration of the adhesive resin.
-
Bonding: A hydrophobic adhesive resin is applied and light-cured. This resin infiltrates the collagen network, creating a "hybrid layer" – an interlocking of resin and dentin that provides strong micromechanical retention.[2][3][4][5]
This system can be classified as either a three-step system (etch, prime, and bond are separate applications) or a two-step system (primer and adhesive are combined in one bottle). Three-step systems are generally considered to have slightly better performance.[6]
dot graph TD; A[Dentin Surface with Smear Layer] --> B{Phosphoric Acid Etching}; B --> C[Smear Layer Removal & Demineralization]; C --> D[Exposure of Collagen Fibrils]; D --> E{Application of Primer}; E --> F[Infiltration of Collagen Network]; F --> G{Application of Adhesive Resin}; G --> H[Formation of Hybrid Layer]; H --> I[Micromechanical Interlock]; I --> J[High Bond Strength];
dot Caption: Etch-and-Rinse adhesion mechanism.
Performance Comparison: Quantitative Data
Direct clinical comparisons of this compound with modern etch-and-rinse systems are not available in recent literature due to the significant advancements in adhesive dentistry. The following table summarizes the performance characteristics based on data from systematic reviews and clinical trials for first-generation adhesives (as a proxy for this compound) and etch-and-rinse systems.
| Performance Metric | This compound (First-Generation Proxy) | Etch-and-Rinse Systems |
| Bond Strength (MPa) | 1 - 3 | 13 - 30+[7] |
| Retention Rate (1-year) | Poor (High failure rates reported) | 93.9% - 100%[8][9] |
| Marginal Staining | Significant staining reported | Low incidence[10] |
| Marginal Adaptation | Poor | Good to Excellent[3][10] |
Experimental Protocols
The evaluation of dental adhesive performance relies on standardized laboratory and clinical testing.
Bond Strength Testing: Microtensile Bond Strength (µTBS) Test
The microtensile bond strength test is a widely accepted method for evaluating the adhesive strength of dental bonding agents.
Methodology:
-
Specimen Preparation: Extracted human molars are sectioned to expose a flat dentin surface.
-
Bonding Procedure: The adhesive system being tested is applied to the dentin surface according to the manufacturer's instructions, followed by the placement of a composite resin block.
-
Specimen Sectioning: The bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².
-
Testing: The beams are attached to a testing machine and subjected to a tensile load at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[11]
-
Data Analysis: The bond strength is calculated by dividing the load at fracture by the cross-sectional area of the beam.
dot graph TD; A[Extracted Molar] --> B(Section to Expose Dentin); B --> C{Apply Adhesive & Composite}; C --> D(Section into Beams); D --> E{Mount in Testing Machine}; E --> F(Apply Tensile Load until Fracture); F --> G[Calculate Bond Strength];
dot Caption: Microtensile bond strength testing workflow.
Clinical Evaluation: USPHS Criteria
Clinical trials evaluating the performance of dental adhesives often use the modified United States Public Health Service (USPHS) criteria. This involves the direct clinical assessment of restorations at various time intervals (e.g., 6 months, 1 year, 2 years) for the following parameters:
-
Retention: Assesses whether the restoration is completely or partially lost.
-
Marginal Discoloration: Evaluates the extent of staining at the restoration margin.
-
Marginal Adaptation: Examines the presence of a gap or crevice at the restoration margin.
-
Secondary Caries: Checks for the development of new decay around the restoration.
-
Postoperative Sensitivity: Records any patient-reported sensitivity after the restoration is placed.
Conclusion
The comparison between this compound and etch-and-rinse adhesive systems highlights the significant evolution of dental bonding technology. This compound, a first-generation system, relied on a weak and unreliable chemical bonding mechanism. In contrast, modern etch-and-rinse systems create a robust and durable micromechanical interlock with the tooth structure, resulting in significantly higher bond strengths and superior clinical performance. The development of the hybrid layer concept has been a cornerstone in the success of contemporary adhesive dentistry. For researchers and professionals in drug development, understanding these fundamental differences in mechanism and performance is crucial for the innovation of future dental materials.
References
- 1. actascientific.com [actascientific.com]
- 2. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Self-Etching Adhesives and Etch-and-Rinse Adhesives on the Failure Rate of Posterior Composite Resin Restorations: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-etch and etch-and-rinse adhesive systems in clinical dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. wjoud.com [wjoud.com]
- 8. Multi-Mode adhesives performance and success/retention rates in NCCLs restorations: randomised clinical trial one-year report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of N-phenylglycine-glycidyl methacrylate and Alternative Dental Resin Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the biocompatibility of N-phenylglycine-glycidyl methacrylate (NPG-GMA), a monomer used in some dental adhesive systems, against common alternative monomers such as Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).
Executive Summary
The biocompatibility of dental resin monomers is a critical factor in the development of safe and effective restorative materials. Unreacted monomers that leach from dental composites can interact with surrounding tissues, potentially leading to cytotoxicity, genotoxicity, and inflammatory responses. This guide summarizes available in vitro data to facilitate a comparative understanding of NPG-GMA's potential biocompatibility profile relative to established alternatives.
Based on the available data for its constituent, glycidyl methacrylate (GMA), NPG-GMA may exhibit dose-dependent cytotoxicity and genotoxicity. In comparison, Bis-GMA has been shown to have the highest cytotoxic potential among the common alternatives, followed by UDMA and TEGDMA. The inflammatory potential of these monomers is also a key consideration, with studies indicating that they can modulate the expression of inflammatory cytokines.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize quantitative data from various in vitro studies on the cytotoxicity and genotoxicity of the compared monomers.
Table 1: Comparative Cytotoxicity of Dental Resin Monomers
| Monomer | Cell Type | Assay | Concentration | Cell Viability (%) | Citation |
| NPG-GMA (proxy: GMA) | Human Peripheral Blood Lymphocytes | Flow Cytometry | 5 mM | ~20% | [1] |
| Bis-GMA | Human Gingival Fibroblasts | MTT Assay | 0.087 mmol/L | 50% | [2] |
| Bis-GMA | Human Dental Pulp Fibroblasts | Not Specified | >0.075 nM | Cytotoxic | [2] |
| UDMA | V79 Fibroblast Cells | MTT Assay | 1:1 dilution | Cytotoxic | [3] |
| TEGDMA | Human Gingival Fibroblasts | MTT Assay | Not Specified | Less cytotoxic than Bis-GMA and UDMA | [2] |
Table 2: Comparative Genotoxicity of Dental Resin Monomers
| Monomer | Cell Type | Assay | Concentration | Observation | Citation |
| NPG-GMA (proxy: GMA) | Human Lung Fibroblast Cells (2BS) | Comet Assay | Dose-dependent | Increase in DNA strand breaks | [4][5] |
| NPG-GMA (proxy: GMA) | Human Peripheral Blood Lymphocytes | Comet Assay | Concentration-dependent | DNA damage | [1] |
| Bis-GMA | Human Gingival Fibroblasts | Not Specified | Not Specified | Genotoxic effects | [6] |
| UDMA | Not Specified | Ames Test | Not Specified | No mutagenic activity | [6] |
| UDMA | Not Specified | Micronucleus Test | Not Specified | Induced micronuclei | [6] |
| TEGDMA | Mammalian Cells | Not Specified | Not Specified | Serious DNA damage | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells (e.g., human gingival fibroblasts) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Monomers: Prepare extracts of the test materials (NPG-GMA, Bis-GMA, UDMA, TEGDMA) by incubating the polymerized resin in cell culture medium for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the culture medium from the cells and replace it with various concentrations of the monomer extracts. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the extracts for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.
Genotoxicity Assessment: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: Expose cells to the test monomers for a specific duration.
-
Slide Preparation: Coat microscope slides with a layer of NMP agarose and allow it to solidify.
-
Cell Encapsulation: Mix the treated cells with LMP agarose and layer this suspension onto the pre-coated slides.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in the alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes). Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with the neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Inflammatory Response Assessment: Cytokine Analysis by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) released by cells in response to a stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Monomer extracts
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Cell Culture and Stimulation: Culture macrophages and expose them to the monomer extracts for a defined period. Include a positive control (LPS) and a negative control (culture medium only).
-
Sample Collection: Collect the cell culture supernatants, which will contain the secreted cytokines.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the collected cell culture supernatants and standards to the wells and incubate. The cytokine will bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a biotinylated detection antibody specific for a different epitope on the target cytokine and incubate.
-
Wash the plate and add an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).
-
Wash the plate and add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
Measurement and Analysis: Measure the absorbance of the colored product using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.
Mandatory Visualizations
Experimental Workflows
References
- 1. Biocompatible Polymers Based on Glycidyl Methacrylate: Biomedical Applications - Xinggao Chemical [xgchemicals.com]
- 2. Genotoxicity Associated with Residual Monomers in Restorative Dentistry: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Cytotoxicity and Genotoxicity of Bioactive Dental Materials [mdpi.com]
- 5. Minsky DTIC [dtic.minsky.ai]
- 6. Evaluation of the cytotoxic and genotoxic effects of different universal adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Restorative Materials in Non-Carious Cervical Lesions: A Comparative Guide
An objective comparison of the clinical performance of Composite Resins and Glass Ionomer Cements for the restoration of non-carious cervical lesions (NCCLs), supported by experimental data from clinical trials.
Introduction
The management of non-carious cervical lesions (NCCLs) presents a significant challenge in restorative dentistry due to their unique location at the cementoenamel junction and the multifactorial etiology involving abrasion, erosion, and abfraction. The choice of restorative material is critical for long-term clinical success.
While the term "Cervident" is not widely referenced in contemporary dental literature, a 1979 publication identified "this compound" as a composite resin material used for restoring cervical abrasions, comparing it with "Aspa," a glass ionomer cement. Recognizing the significant evolution in dental materials and research methodologies since then, this guide provides a comprehensive comparison of the modern counterparts to these original material classes: Composite Resins (CR) and Glass Ionomer Cements (GIC), including Resin-Modified Glass Ionomer Cements (RMGIC).
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the clinical performance of these materials, supported by quantitative data from systematic reviews and clinical trials.
Comparative Clinical Performance: Composite Resins vs. Glass Ionomer Cements
The clinical success of NCCL restorations is evaluated based on several criteria, primarily retention, marginal integrity, and aesthetics. The following tables summarize quantitative data from comparative studies.
Table 1: Retention Rates of NCCL Restorations
| Material Class | 1-Year Retention Rate | 2-Year Retention Rate | 3-Year Retention Rate | 5-Year Retention Rate |
| Composite Resin (CR) | 85.7%[1] | 78.8%[1] | - | 51.5%[1][2] |
| Glass Ionomer Cement (GIC/RMGIC) | 100%[1] | Maintained at a high rate[1] | Significantly higher than CR[3] | 96.4%[1][2] |
A meta-analysis found that Glass Ionomer Cements demonstrated a significantly higher clinical performance in regard to retention compared to Composite Resins.[3] For other parameters, the performance was often similar.[3]
Table 2: Clinical Performance Based on Modified USPHS Criteria (5-Year Data)
| Evaluation Criterion | Composite Resin (CR) - % Alpha Rating | Resin-Modified Glass Ionomer (RMGIC) - % Alpha Rating | Key Findings |
| Retention | 51.5% (restorations retained)[2] | 96.4% (restorations retained)[2] | RMGIC retention was significantly higher than CR.[2] |
| Marginal Adaptation | - | 84.6%[4] | RMGIC showed significantly better marginal adaptation.[4] |
| Marginal Discoloration | - | 84.6%[4] | RMGIC showed less marginal discoloration.[4] |
| Anatomical Form | 75.0%[5] | 28.6%[5] | Retained CR restorations showed superior anatomical form.[5] |
| Surface Texture | 93.8%[5] | 21.4%[5] | Retained CR restorations presented with better surface texture.[5] |
| Color Match | 81.3%[5] | 28.6%[5] | Retained CR restorations had a superior color match.[5] |
| Secondary Caries | No secondary caries detected[4] | No secondary caries detected[4] | No significant difference was observed between the materials.[3][6] |
% Alpha Rating indicates the percentage of restorations rated as "clinically excellent" according to the modified United States Public Health Service (USPHS) criteria.[7][8] A lower percentage suggests a higher number of restorations with clinically acceptable or unacceptable deviations.
Experimental Protocols
The data presented is derived from randomized controlled clinical trials (RCTs), systematic reviews, and meta-analyses. A typical experimental protocol for a clinical trial evaluating restorative materials for NCCLs is as follows:
1. Study Design:
-
A randomized, controlled, "split-mouth" design is commonly employed. In this design, each patient receives at least two different restorations, one on each side of the mouth, which minimizes patient-related variability.
2. Patient Selection:
-
Inclusion Criteria: Patients with at least two comparable non-carious cervical lesions requiring restoration. The lesions are typically of a certain depth (e.g., >1mm) and involve both enamel and dentin on vital teeth.[9]
-
Exclusion Criteria: Patients with active periodontal disease, poor oral hygiene, xerostomia, or known allergies to the restorative materials.
3. Restorative Procedure:
-
No mechanical preparation (e.g., drilling) of the lesion is performed to test the adhesive capabilities of the materials.[2]
-
Isolation of the operating field is achieved using a rubber dam.[2]
-
The restorative materials (e.g., a composite resin with a one-bottle adhesive and a resin-modified glass ionomer) are placed according to the manufacturer's instructions by a single, calibrated operator.[2]
-
For composite resins, this typically involves etching, priming, bonding, and light-curing the composite material in increments.
-
For RMGICs, a primer or conditioner may be applied before the placement and light-curing of the material.[1]
4. Evaluation:
-
Restorations are evaluated at baseline (immediately after placement) and at predetermined follow-up intervals (e.g., 6 months, 1 year, 2 years, 5 years).[2]
-
Two independent, calibrated examiners, who are blinded to the type of restorative material used, evaluate the restorations.[2]
-
The Modified United States Public Health Service (USPHS) criteria are used for evaluation.[10] This system assesses various parameters including:
-
Retention: Whether the restoration is completely retained, partially lost, or completely lost.
-
Marginal Adaptation: The integrity of the interface between the restoration and the tooth, checking for gaps or crevices.
-
Marginal Discoloration: Staining at the margin of the restoration.
-
Anatomical Form: How well the restoration contours to the original shape of the tooth.
-
Surface Texture: The smoothness of the restoration's surface.
-
Color Match: How well the color of the restoration matches the surrounding tooth structure.
-
Secondary Caries: The presence of new decay at the margins of the restoration.
-
5. Statistical Analysis:
-
Appropriate statistical tests (e.g., Fisher's exact test, McNemar test) are used to compare the performance of the different materials over time.[2][4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing two restorative materials for non-carious cervical lesions.
Caption: Workflow of a randomized clinical trial for NCCL restorative materials.
Conclusion
Based on the available long-term clinical data, both composite resins and glass ionomer cements (particularly resin-modified versions) can be used to restore non-carious cervical lesions, though they exhibit different strengths and weaknesses.
-
Glass Ionomer Cements (GIC/RMGIC) demonstrate significantly higher long-term retention rates, which is a critical factor for the longevity of restorations in NCCLs.[1][2][3] They also show excellent marginal adaptation.[4] Their fluoride-releasing capabilities may offer an additional advantage in patients with a higher caries risk.
-
Composite Resins (CR) , when retained, generally provide superior aesthetic outcomes in terms of color match, anatomical form, and surface texture.[5] However, their long-term retention in NCCLs is a notable concern, with failure rates increasing significantly over time.[1][2]
A systematic review and meta-analysis from 2023 concluded that there are no significant differences in the overall clinical performance or durability when restoring NCCLs with either composite resins or glass ionomer cements, suggesting that the choice of material can be based on individual clinical requirements such as aesthetic demands and patient caries risk.[6] However, for retention, GICs have shown a distinct advantage in several studies.[1][2][3] Therefore, for restorations where longevity and retention are the primary concerns, glass ionomer cements appear to be the more reliable option. For cases with high aesthetic demands, composite resins may be preferred, with the understanding of a potentially higher risk of debonding over the long term.
References
- 1. operativedentistry [operative-dentistry.kglmeridian.com]
- 2. 5-year clinical performance of resin composite versus resin modified glass ionomer restorative system in non-carious cervical lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glass ionomer cements compared with composite resin in restoration of noncarious cervical lesions: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-year double-blind randomized clinical evaluation of a resin-modified glass ionomer and a polyacid-modified resin in noncarious cervical lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical performance of a resin-modified glass-ionomer and a compomer in restoring non-carious cervical lesions. 5-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of clinical performance of glass ionomer cement vs. composite resin in restorations of non-carious cervical lesions: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Modified United States Public Health Service Criteria: Significance and symbolism [wisdomlib.org]
A Comparative Guide to Dentin Bonding Agents: From First-Generation Cervident to Modern Adhesives
For Researchers, Scientists, and Dental Product Development Professionals
This guide provides a comparative meta-analysis of early-generation dentin bonding agents, benchmarked against the historical performance of Cervident, a first-generation product. It traces the evolution of dental adhesives, offering a quantitative comparison of performance metrics and a detailed look at the experimental protocols used to evaluate them. This document is intended to serve as a technical resource for professionals engaged in dental materials research and development.
Introduction to this compound and the Evolution of Dental Adhesion
This compound, introduced in 1965, was one of the first commercially available dentin bonding agents.[1][2] Its mechanism relied on the chelation of its active monomer, N-phenylglycine glycidyl methacrylate (NPG-GMA), with calcium on the tooth's surface to form a chemical bond.[3][4] However, these first-generation adhesives demonstrated poor clinical performance, characterized by low bond strengths and high failure rates.[1][4][5] This guide compares the foundational technology of this compound with the subsequent generations of dentin adhesives that have revolutionized restorative dentistry by offering significantly improved durability and bond strength.
Quantitative Comparison of Dentin Bonding Agent Generations
The progression of dentin bonding agents is marked by significant improvements in shear bond strength and clinical longevity. The following table summarizes the key characteristics and performance data from first-generation products like this compound to modern universal adhesives.
| Generation | Example Product(s) | Mechanism of Action & Smear Layer Treatment | Reported Shear Bond Strength (MPa) | Key Clinical Performance Findings |
| 1st Generation | This compound | Relied on chemical adhesion (chelation) between NPG-GMA and dentin calcium; ignored the smear layer.[1][3][4] | 2 - 3 MPa[1][5] | Disappointing clinical trials with high failure rates; one 6-month study reported a 50% failure rate.[1][5] |
| 2nd Generation | Scotchbond, Bondlite | Bonded ionically to the smear layer and underlying dentin via phosphate esters.[6][7] | 4.5 - 6 MPa[5] | Poor clinical success as the bond was susceptible to hydrolysis over time; reported failure rates of 30%.[5][6] |
| 3rd Generation | Scotchbond 2, Tenure | Modified or removed the smear layer using acidic conditioners before applying a primer and adhesive.[5] | 12 - 26 MPa[4][5] | Marked improvement in bond strength and clinical retention, with some studies reporting 100% retention at 2 years.[5] |
| 4th Generation | All-Bond 2, OptiBond FL | Removed the smear layer with a "total-etch" technique (phosphoric acid) on both enamel and dentin, followed by a separate primer and adhesive, creating a hybrid layer.[6][8] | ~25 MPa[4] | Considered a gold standard for many years, demonstrating high bond strengths and long-term clinical success.[6] |
| 5th Generation | Single Bond, Prime & Bond NT | Combined the primer and adhesive into a single bottle but still required a preceding total-etch step.[9][10] | ~25 MPa[4] | Simplified the clinical procedure while maintaining high bond strengths comparable to the 4th generation.[9][10] |
| 6th Generation | Adper SE Plus, Clearfil SE Bond | Introduced self-etching primers, combining the conditioning and priming steps. Applied in two steps.[11][12] | ~20 MPa[4] | Reduced technique sensitivity and post-operative sensitivity by not completely removing the smear layer.[11] |
| 7th Generation | iBond, Adper Easy One | "All-in-one" systems combining etchant, primer, and adhesive in a single bottle for a single-step application.[12][13] | ~25 MPa[4] | Offered the simplest application but initial formulations showed variable performance, especially on enamel.[12][13] |
| 8th Generation | Scotchbond Universal, G-Premio Bond | "Universal" adhesives that can be used in total-etch, selective-etch, or self-etch modes. Often contain nanofillers.[4][9][11] | >30 MPa[4] | Provide high bond strengths, versatility, and improved performance with simplified protocols.[9][11] |
Experimental Protocols
To evaluate the clinical efficacy of dentin bonding agents, randomized controlled trials (RCTs) are essential. The following is a representative protocol synthesized from typical studies evaluating adhesives in non-carious cervical lesions (NCCLs).[14][15]
1. Study Design:
-
A randomized, controlled, "split-mouth" clinical trial is often employed. In this design, different bonding agents are used on separate teeth within the same patient, minimizing inter-patient variability.[14]
2. Subject Selection:
-
Inclusion Criteria: Patients with at least two comparable non-carious cervical lesions requiring restoration. The lesions should be of similar size, depth, and located on teeth of the same type (e.g., premolars).
-
Exclusion Criteria: Patients with active periodontal disease, poor oral hygiene, known allergies to restorative materials, or severe bruxism.
3. Intervention (Restorative Procedure):
-
Isolation: The operative field is isolated using a rubber dam to prevent contamination from saliva and moisture.
-
Tooth Preparation: The sclerotic dentin surface within the lesion is lightly roughened with a diamond bur to remove the hypermineralized surface layer and improve adhesion.[14]
-
Adhesive Application: The assigned bonding agent (e.g., a 5th generation total-etch vs. a 7th generation self-etch) is applied strictly following the manufacturer's instructions for etching, priming, bonding, and light-curing.
-
Restoration Placement: A resin composite material is placed in increments, with each increment being light-cured.
-
Finishing and Polishing: The restoration is finished and polished to achieve a smooth surface and proper contour.
4. Evaluation:
-
Baseline and Follow-up: Restorations are evaluated at baseline (typically one week after placement) and at subsequent follow-up intervals (e.g., 6, 12, and 24 months).[14][15]
-
Evaluation Criteria: The restorations are assessed using modified United States Public Health Service (USPHS) criteria, which include:
-
Retention: Whether the restoration is completely retained, partially lost, or completely lost.
-
Marginal Discoloration: The presence and extent of staining at the restoration margin.
-
Marginal Adaptation: The presence of a visible gap or crevice at the margin.
-
Post-operative Sensitivity: Patient-reported sensitivity to stimuli like air or cold.
-
5. Data Analysis:
-
Survival rates of the restorations are analyzed using Kaplan-Meier and Log-Rank tests. Other clinical criteria are typically compared using non-parametric statistical tests like the Kruskal-Wallis test.[15]
Mechanism and Workflow Visualizations
The following diagrams illustrate the chemical mechanism of first-generation bonding agents and the workflow of a typical clinical trial.
Caption: Mechanism of this compound (NPG-GMA) bonding to dentin via chelation.
Caption: Workflow of a randomized controlled trial for dental adhesives.
Conclusion
The journey from this compound to today's eighth-generation universal adhesives represents a profound advancement in dental material science. The initial concept of chemical adhesion, while revolutionary, proved clinically inadequate, leading to the development of systems that interact with the tooth structure on a micro-mechanical level. By modifying, removing, and interacting with the dentin smear layer, modern adhesives create a durable, resin-infiltrated "hybrid layer" that yields significantly higher bond strengths and long-term clinical success. This evolution has enabled more conservative tooth preparations and has greatly expanded the possibilities for adhesive and esthetic dentistry.
References
- 1. login.homesteadschools.com [login.homesteadschools.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdl.azadmed.com [newdl.azadmed.com]
- 6. Dentin bonding agents | Pocket Dentistry [pocketdentistry.com]
- 7. wjoud.com [wjoud.com]
- 8. oraljournal.com [oraljournal.com]
- 9. Evolution of dentin bonding agents - Journal of Global Oral Health [jglobaloralhealth.org]
- 10. Dentin bonding systems 2 | PPT [slideshare.net]
- 11. Comparative Evaluation of Bond Strength of Fifth, Sixth, Seventh, and Eighth Generations of Dentin Bonding Agents: An In Vitro Study [jodend.com]
- 12. Comparative evaluation of the bonding efficacy of sixth and seventh generation bonding agents: An In-Vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. mdpi.com [mdpi.com]
- 15. annalsofdentalspecialty.net.in [annalsofdentalspecialty.net.in]
Cervident: A Historical Benchmark in the Evolving Landscape of Dental Adhesives
In the quest for durable and effective dental restorations, the performance of dental adhesives is paramount. Researchers and clinicians continually seek materials that provide strong and lasting bonds to tooth structure. To rigorously evaluate new adhesive systems, a reliable and consistent baseline for comparison is essential. Historically, materials like Cervident, an early composite resin, served as benchmarks in clinical evaluations. However, the field of adhesive dentistry has seen significant advancements, with modern materials offering superior performance. This guide provides a comparative analysis of dental adhesive performance, placing historical materials in context with contemporary "gold standard" adhesives used as baselines in recent research. We will delve into quantitative performance data, detailed experimental protocols, and the underlying mechanisms of adhesion.
Comparative Performance of Dental Adhesives
Modern dental adhesive research often employs well-established, commercially available adhesive systems as controls or baselines for comparison against new formulations. These controls are typically chosen for their consistent performance and extensive documentation in the literature. The following tables summarize quantitative data from studies evaluating the performance of various adhesive systems, including those that have been used as benchmarks.
Table 1: Shear Bond Strength of Different Adhesive Systems to Dentin
| Adhesive System | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) | Study Reference |
| Total-Etch Adhesive (Control) | 22.149 | 7.210 | [1] |
| Self-Etch Adhesive A | 18.316 | 3.672 | [1] |
| Self-Etch Adhesive B | 13.087 | 3.094 | [1] |
| Universal Adhesive (Self-Etch Mode) | 16.0 | - | [2] |
| Universal Adhesive (Total-Etch Mode) | 26.9 | - | [2] |
Table 2: Microtensile Bond Strength (µTBS) to Dentin
| Adhesive System | Mean µTBS (MPa) | Standard Deviation (MPa) | Study Reference |
| Two-step Self-Etch Adhesive (Control) | 20.944 | 4.411 | [1] |
| One-step Self-Etch Adhesive | 13.087 | 3.094 | [1] |
| Universal Adhesive ("No Wait" Concept) | Varies by brand and application | - | [3] |
Table 3: Clinical Retention Rates of Adhesives in Non-Carious Cervical Lesions (NCCLs)
| Adhesive Strategy | Retention Rate (at 18 months) | Study Reference |
| Total-Etch Adhesive System | 96% | [4] |
| Two-bottle Self-Etch Adhesive System | 92% | [4] |
| One-bottle Self-Etch Adhesive System | 92% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in dental adhesive performance studies.
Microtensile Bond Strength (µTBS) Test Protocol
This test is widely used to assess the bond strength of an adhesive to a small cross-sectional area of the tooth substrate.[5][6]
1. Tooth Preparation:
- Non-carious human third molars are selected and stored in a 0.1% thymol solution.
- The occlusal third of the tooth is removed using a low-speed diamond saw under water cooling to expose a flat mid-coronal dentin surface.
- The dentin surface is polished with 600-grit silicon carbide paper to create a standardized smear layer.[3]
2. Adhesive Application and Composite Buildup:
- The selected adhesive system is applied to the prepared dentin surface according to the manufacturer's instructions. Application modes can vary (e.g., etch-and-rinse, self-etch).
- A resin composite buildup is created on the bonded surface in increments, with each increment being light-cured.
3. Specimen Sectioning:
- The restored tooth is stored in distilled water at 37°C for 24 hours.
- The tooth is then serially sectioned, perpendicular to the bonded interface, into slabs of approximately 0.8 mm thickness using a low-speed diamond saw.[1]
- These slabs are further sectioned to produce beams with a cross-sectional area of approximately 1 mm².
4. Mechanical Testing:
- The beams are attached to a testing jig in a universal testing machine.
- A tensile load is applied at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[1]
- The force at failure is recorded, and the microtensile bond strength is calculated in megapascals (MPa).
5. Failure Mode Analysis:
- The fractured surfaces are examined under a stereomicroscope or scanning electron microscope to determine the mode of failure (e.g., adhesive, cohesive in dentin, cohesive in composite, or mixed).
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for a microtensile bond strength test.
Caption: Workflow for microtensile bond strength testing.
Adhesive-Dentin Interface: A Simplified Representation
The interaction between a dental adhesive and the dentin substrate is a complex process that involves demineralization, infiltration, and polymerization to form a "hybrid layer". This layer is crucial for micromechanical interlocking and a durable bond.
Caption: Simplified hybridization process at the adhesive-dentin interface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of alternative self-etch applications on dentin bond strength of “No Wait Concept” universal adhesives [scielo.sa.cr]
- 4. Comparative evaluation of clinical performance of two self-etch adhesive systems with total-etch adhesive system in noncarious cervical lesions: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature [opendentistryjournal.com]
- 6. Adhesion to tooth structure: A critical review of “micro” bond strength test methods | Pocket Dentistry [pocketdentistry.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
A specific product named "Cervident" and its official disposal procedures could not be identified in recent searches. The following guide provides a comprehensive, general protocol for the proper disposal of chemical reagents in a laboratory setting, designed for researchers, scientists, and drug development professionals. This information is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
The cornerstone of safe chemical handling and disposal is the manufacturer-provided Safety Data Sheet (SDS). This document contains detailed information regarding the chemical's properties, hazards, and a dedicated section on disposal considerations. It is imperative to consult the SDS for any specific chemical before proceeding with its disposal.
General Procedure for Chemical Reagent Disposal
For any chemical reagent, the following step-by-step procedure should be followed to ensure safe and compliant disposal:
-
Identify the Chemical: Accurately identify the chemical and locate its corresponding Safety Data Sheet (SDS). The SDS may be provided with the chemical shipment or can be found on the manufacturer's website.
-
Consult the SDS: Navigate to Section 13 of the SDS, titled "Disposal Considerations." This section will provide specific instructions for the disposal of the chemical and its packaging.
-
Determine Waste Classification: Based on the information in the SDS and local regulations, determine if the waste is hazardous. The SDS will often provide hazard classifications that inform this decision.
-
Segregate Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional or your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. Use separate, clearly labeled waste containers for different types of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).
-
Follow Institutional Protocols: Adhere to your organization's specific waste management procedures. This includes using the correct type of waste container, labeling it accurately with the contents and associated hazards, and storing it in a designated accumulation area.
-
Arrange for Pickup and Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.
Key Disposal Information in a Safety Data Sheet (SDS)
The following table summarizes the critical information typically found in Section 13 of an SDS, which is essential for proper disposal.
| Information Category | Description |
| Waste Treatment Methods | Provides recommendations for the proper disposal of the chemical. This may include methods such as incineration, landfill, or chemical treatment. |
| Product Disposal | Specific guidance on how to handle and dispose of the unused product. |
| Packaging Disposal | Instructions on how to decontaminate and dispose of the product's container. |
| Regulatory Information | May reference local, state, and federal regulations that govern the disposal of the chemical waste. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for determining the appropriate disposal method for a laboratory chemical.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for the chemical and follow all applicable local, state, and federal regulations, as well as your institution's established safety protocols. If you are unsure about the proper disposal procedure for any chemical, contact your Environmental Health and Safety department for guidance.
Essential Safety and Operational Guide for Handling Cervident (NPG-GMA)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Cervident, a dental adhesive comprised of N-phenylglycine-glycidyl methacrylate (NPG-GMA). Strict adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, and its primary component N-phenylglycine-glycidyl methacrylate (NPG-GMA), is a hazardous substance requiring stringent safety measures. The primary hazards are associated with its methacrylate components, which can cause skin and eye irritation, allergic reactions, and respiratory irritation. Based on the available safety data for its constituents, Glycidyl methacrylate and N-Phenylglycine, a comprehensive PPE plan is mandatory.
Summary of Chemical Hazards
The following table summarizes the known hazards of the components of this compound. A consolidated hazard profile for NPG-GMA should be considered to encompass the risks of both constituents.
| Chemical Component | CAS Number | Known Hazards |
| Glycidyl methacrylate | 106-91-2 | Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause respiratory irritation, Suspected of causing genetic defects, May cause cancer, May damage fertility or the unborn child.[1][2][3] |
| N-Phenylglycine | 103-01-5 | May be harmful if swallowed, Causes eye irritation. |
Mandatory Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. This is a minimum requirement and may need to be augmented based on the specific experimental conditions and a comprehensive risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact, which can cause irritation, burns, and allergic reactions.[1] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes, which can cause severe irritation or damage.[1] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To minimize inhalation of vapors, which can cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Handling Procedures
-
Work Area: All handling of this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Aerosol Generation: Avoid procedures that may generate aerosols or dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Procedures
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste, in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Waste Container: Collect all waste this compound, contaminated PPE, and other materials in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and should include the chemical name "N-phenylglycine-glycidyl methacrylate".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Disposal Method
-
Licensed Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its waste be poured down the drain.
Experimental Protocol: A General Workflow for Dental Resin Research
The following represents a generalized workflow for an experiment involving a dental resin like this compound. Specific experimental details will vary.
Materials and Equipment
-
N-phenylglycine-glycidyl methacrylate (NPG-GMA) resin
-
Initiator (e.g., camphorquinone)
-
Co-monomers (if applicable)
-
Mixing spatula and dish
-
Curing light
-
Molds for specimen preparation
-
Analytical instrumentation (e.g., FTIR for degree of conversion, mechanical tester)
Procedure
-
Preparation: In a chemical fume hood, accurately weigh and dispense the NPG-GMA resin and initiator into a mixing dish.
-
Mixing: Thoroughly mix the components until a homogenous mixture is achieved.
-
Molding: Carefully fill the molds with the resin mixture, avoiding air bubbles.
-
Curing: Expose the samples to a dental curing light for the specified time to polymerize the resin.
-
Demolding and Finishing: Carefully remove the cured specimens from the molds and finish as required for analysis.
-
Analysis: Conduct the planned analyses on the cured specimens (e.g., mechanical testing, spectroscopic analysis).
-
Decontamination and Waste Disposal: Decontaminate all equipment and work surfaces. Dispose of all waste materials according to the disposal plan outlined in Section 3.
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for working with this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
